DMNB-caged-Serine
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPNOMZFGNKBR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DMNB-caged-Serine: A Technical Guide to a Photoactivatable Amino Acid for Spatiotemporal Control of Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNB-caged-Serine (O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine) is a photoactivatable, or "caged," amino acid that provides precise spatiotemporal control over the release of L-serine in biological systems.[1] This technology is instrumental in studying a wide array of cellular processes where serine plays a critical role, including protein phosphorylation, enzyme catalysis, and as a hydrogen bonding partner.[1] By masking the serine residue with the photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, its biological activity is temporarily blocked. Upon irradiation with low-energy visible blue light (typically around 365-405 nm), the DMNB cage is cleaved, rapidly releasing free serine and allowing for the initiation of downstream events in a controlled manner.[2] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, experimental protocols, and key applications.
Core Properties and Data Presentation
This compound is a valuable tool for cell biologists and biochemists due to its relatively efficient photolysis under biologically compatible light conditions. The DMNB caging group offers a favorable combination of a high extinction coefficient and a moderate quantum yield, leading to efficient uncaging.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆N₂O₇ | |
| Molecular Weight | 300.26 g/mol | |
| Appearance | Light yellow to light brown solid | [1] |
| Solubility | Soluble in DMSO | |
| Storage | -20°C for long-term storage | [1] |
Photophysical and Photochemical Properties of DMNB-Caged Compounds
While specific quantitative data for this compound is not extensively consolidated in the literature, the properties of the DMNB caging group are well-characterized across various molecules.
| Parameter | Typical Value Range | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 3,000 - 6,000 M⁻¹cm⁻¹ | ~350-365 | [3][4] |
| Quantum Yield (Φ) | 0.01 - 0.1 | ~350-365 | [3] |
| Uncaging Wavelength | 365 - 405 nm | N/A | |
| Photolysis Rate | Milliseconds to seconds (light intensity dependent) | N/A | [4] |
Note: The exact photolysis efficiency is dependent on experimental conditions such as light intensity, duration of exposure, and the specific molecular context of the caged compound.
Mechanism of Action: Photolytic Release of Serine
The release of serine from its DMNB cage is initiated by the absorption of a photon. This process, known as photolysis, proceeds through a series of rapid intramolecular reactions.
Upon irradiation with UV or visible blue light, the 2-nitrobenzyl moiety of the DMNB group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate. This unstable intermediate then rapidly rearranges, resulting in the cleavage of the ester bond linking the DMNB group to the serine molecule. The final products of this reaction are free L-serine, a proton, and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde.
Caption: Photolysis pathway of this compound.
Experimental Protocols
The following provides a generalized workflow for the application of this compound in cell culture, based on established methodologies for incorporating unnatural amino acids.
Experimental Workflow: Site-Specific Incorporation and Uncaging
This workflow outlines the key steps from introducing the caged amino acid to observing the cellular response after uncaging.
Caption: A generalized workflow for cellular experiments.
Detailed Methodologies
1. Genetic Encoding of this compound:
-
Principle: Site-specific incorporation of this compound into a protein of interest is achieved using amber stop codon (TAG) suppression technology. This requires the co-expression of a plasmid encoding the target protein with a TAG codon at the desired serine position, a plasmid for an evolved aminoacyl-tRNA synthetase that charges the unnatural amino acid, and a corresponding suppressor tRNA.
-
Protocol:
-
Transfect host cells (e.g., HEK293T or S. cerevisiae) with the three plasmids using a suitable transfection reagent.
-
Culture the transfected cells in a growth medium supplemented with this compound (typically in the low millimolar range).
-
Allow for protein expression for 24-48 hours.
-
2. Photolysis (Uncaging) of this compound:
-
Principle: A light source emitting in the near-UV to blue range is used to cleave the DMNB cage. The choice of light source and exposure parameters is critical to ensure efficient uncaging while minimizing phototoxicity.
-
Protocol:
-
Identify the cells expressing the protein of interest (often co-transfected with a fluorescent marker like GFP).
-
Expose the cells to light from a suitable source (e.g., a filtered mercury arc lamp, a laser, or a high-power LED) with a wavelength between 365 nm and 405 nm.
-
The duration and intensity of the light pulse should be optimized for the specific experimental setup and cell type to achieve sufficient uncaging without causing cellular damage. This can range from milliseconds to several minutes.
-
3. Analysis of Cellular Response:
-
Principle: The biological consequence of releasing serine is monitored using appropriate assays.
-
Protocols:
-
Live-cell imaging: If the protein of interest is tagged with a fluorescent protein, its localization or interaction with other proteins can be monitored in real-time using fluorescence microscopy.
-
Western Blotting: To detect changes in phosphorylation state, cell lysates can be collected at different time points after uncaging and analyzed by Western blotting using phospho-specific antibodies.
-
Electrophysiology: For ion channels or receptors, patch-clamp recordings can be used to measure changes in ion currents following the photorelease of serine in a critical regulatory domain.
-
Signaling Pathway Example: Control of Protein Phosphorylation
A key application of this compound is the ability to control protein phosphorylation events with high precision. By replacing a key serine residue in a signaling protein with its caged counterpart, the phosphorylation of that site is blocked. Light-induced uncaging restores the native serine, making it accessible to kinases and initiating the downstream signaling cascade.
Caption: Light-triggered protein phosphorylation.
Conclusion
This compound is a powerful chemical tool that enables researchers to dissect complex biological processes with unprecedented temporal and spatial resolution. Its ability to be genetically encoded and activated by visible light makes it particularly well-suited for studying the dynamics of serine-dependent events in living cells. While the precise photophysical parameters can vary, the DMNB caging group provides a reliable and efficient means to control protein function and signaling pathways on demand. As imaging and light-delivery technologies continue to advance, the utility of this compound and other photoactivatable molecules in biological research and drug development is poised to expand even further.
References
An In-depth Technical Guide to the Principle of DMNB-caged Serine Photorelease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group as applied to the amino acid serine. It details the principles of photorelease, presents available physicochemical data, outlines experimental protocols for its synthesis and application, and illustrates key mechanisms and workflows through diagrams.
Core Principles of DMNB-caged Serine
The DMNB group is a photolabile protecting group (PPG) widely utilized to temporarily inactivate bioactive molecules. When attached to serine, it blocks the hydroxyl group, rendering the amino acid unable to participate in biological processes such as protein phosphorylation.[1] The core principle lies in the spatiotemporal control offered by light-induced cleavage. Irradiation with UV or visible blue light triggers a photochemical reaction that cleaves the bond between the DMNB cage and the serine molecule, releasing free, functional serine and a byproduct.[2][3] This "uncaging" process allows for precise initiation of biological events in a controlled manner, both in vitro and within living cells.[1]
The DMNB caging moiety is favored for its relatively efficient photolysis and its activation by longer wavelength UV (around 365 nm) and even visible blue light (around 405 nm), which are less damaging to biological samples compared to shorter UV wavelengths.[2][3]
Data Presentation
Quantitative data for DMNB-caged serine is not extensively documented in publicly available literature. However, we can summarize its known physicochemical properties and provide representative photochemical data from similar DMNB-caged compounds to offer a comparative perspective.
Table 1: Physicochemical Properties of DMNB-caged-Serine
| Property | Value | Source |
| Chemical Name | O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine | [2] |
| CAS Number | 780009-55-4 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₇ | [4] |
| Molecular Weight | 300.26 g/mol | [4] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2][3] |
| Storage | Store at -20°C | [2][3] |
Table 2: Representative Photochemical Properties of DMNB-caged Compounds
| Property | Representative Value | Wavelength (nm) | Caged Molecule | Source |
| Quantum Yield (Φ) | ~0.01 - 0.03 | ~350-365 | DMNB-caged amino acids (His, Asp) | [5] |
| Molar Extinction Coefficient (ε) | ~5,000 - 6,000 M⁻¹cm⁻¹ | ~345-350 | DMNB-caged compounds | N/A |
| Photolysis Rate | Dependent on light intensity and quantum yield | 365 | DMNB-caged N-phenylpyrimidine-2-amine derivatives | [6] |
Note: The quantum yield and extinction coefficient for this compound are not explicitly available in the reviewed literature. The provided values are for other DMNB-caged amino acids and should be considered as estimates.
Photorelease Mechanism and Byproducts
The photorelease of serine from its DMNB-caged precursor is initiated by the absorption of a photon. This leads to an intramolecular redox reaction within the 2-nitrobenzyl moiety. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the caged molecule (serine) and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[7][8]
It is crucial to consider the potential effects of the photolysis byproduct on the biological system under investigation.[7] Additionally, the photoreaction can generate reactive oxygen species, and the inclusion of scavengers like L-methionine in the experimental setup is recommended to mitigate potential damage to cells or proteins.
Experimental Protocols
Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (Generalized Protocol)
Materials:
-
L-serine
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Boc-anhydride (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
N-Boc Protection of L-serine:
-
Dissolve L-serine in an aqueous solution of sodium bicarbonate.
-
Add Boc-anhydride in a suitable organic solvent (e.g., dioxane or THF).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the N-Boc-L-serine into an organic solvent and purify.
-
-
O-Alkylation with DMNB-bromide:
-
Dissolve N-Boc-L-serine in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product.
-
Purify the resulting N-Boc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine by column chromatography.
-
-
Deprotection of the N-Boc group:
-
Dissolve the purified product in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product, O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine, as a salt.
-
Further purification can be achieved by recrystallization or chromatography.
-
Photorelease of DMNB-caged Serine in a Cellular Context (Yeast Model)
This protocol describes a general workflow for the photo-uncaging of DMNB-caged serine that has been genetically incorporated into proteins in Saccharomyces cerevisiae.[1]
Materials:
-
Yeast strain engineered with an amber stop codon (TAG) at the desired serine position in the protein of interest.
-
Plasmids encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Growth medium supplemented with this compound.
-
A light source capable of emitting at 365 nm or 405 nm (e.g., LED or laser).
-
Microscopy setup for live-cell imaging.
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for mass spectrometry).
Procedure:
-
Expression of the Caged Protein:
-
Transform the engineered yeast strain with the synthetase/tRNA plasmids.
-
Grow the cells in a selective medium.
-
Induce protein expression in a medium containing this compound. Ensure all steps are performed in the dark or under red light to prevent premature uncaging.[9]
-
-
Sample Preparation for Photorelease:
-
Mount the yeast cells on a microscope slide or in a suitable imaging chamber.
-
Identify the cells expressing the protein of interest (e.g., via a fluorescent tag).
-
-
Photorelease (Uncaging):
-
Irradiate the selected cells or a specific region of interest with a focused light beam at 365 nm or 405 nm.
-
The duration and intensity of the light exposure should be optimized to achieve sufficient uncaging while minimizing phototoxicity.
-
-
Downstream Analysis:
-
Live-cell imaging: Monitor the immediate cellular response to the release of serine in real-time (e.g., changes in protein localization, activation of a signaling pathway).
-
Biochemical analysis: Lyse the cells after irradiation and analyze the target protein by Western blotting using phosphorylation-specific antibodies or by mass spectrometry to confirm the phosphorylation event at the target serine residue.
-
Control Experiments: Perform control experiments with cells not exposed to light and cells not containing the DMNB-caged serine to ensure the observed effects are due to the photorelease.
-
Visualizations
Caption: Photorelease mechanism of DMNB-caged Serine.
Caption: General experimental workflow for DMNB-caged Serine.
References
- 1. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 4. 4,5-Dimethoxy-2-nitrobenzyl-L-serine | C12H16N2O7 | CID 16741276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DMNB-caged-Serine: Structure, Properties, and Applications
Introduction
In the fields of chemical biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups, or "cages," offer a powerful solution by rendering a bioactive molecule inert until its release is triggered by light.[1][2] This guide provides an in-depth look at O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged-Serine), a photocaged amino acid designed for the precise control of protein activity, particularly phosphorylation events.[3][4][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a derivative of the classic o-nitrobenzyl moiety, modified with two methoxy (B1213986) groups.[6] These additions cause a red shift in the compound's absorption maximum, allowing for uncaging with lower-energy, less phototoxic visible blue or near-UV light (350-405 nm).[6][7]
Chemical Structure and Physicochemical Properties
This compound is created by attaching the DMNB group to the hydroxyl side chain of the amino acid L-serine. This modification sterically blocks the hydroxyl group, preventing it from participating in biological interactions such as phosphorylation until the cage is removed.[5] The key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine | [8] |
| CAS Number | 780009-55-4 | [8] |
| Molecular Formula | C₁₂H₁₆N₂O₇ | [8] |
| Molecular Weight | 300.26 g/mol | [8] |
| Purity | ≥98% | [8] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [8] |
| Storage Conditions | Store at -20°C, protected from light | [8] |
Photochemical Properties and Uncaging Mechanism
The core of this compound's functionality lies in its photochemical properties. The DMNB group confers light sensitivity, allowing for the controlled release of free serine upon irradiation.[6]
Mechanism of Photolysis: The uncaging process is initiated when the compound absorbs a photon, typically in the 350 nm to 405 nm range.[5][7] This absorption excites the o-nitrobenzyl core, leading to an intramolecular rearrangement. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a cascade that results in the cleavage of the bond between the benzylic carbon and the serine oxygen.[6][9] This reaction rapidly releases three products: free L-serine, a proton, and the byproduct 2-nitroso-4,5-dimethoxybenzaldehyde.[6][10]
Photolysis Byproducts: A critical consideration for experimental design is that the photolysis byproducts of DMNB-caged compounds can be fluorescent.[10][11] Upon UV irradiation, these byproducts exhibit fluorescence emission around 430 nm, which can shift to a longer wavelength (~500-600 nm) with continued exposure.[10][11] This phenomenon could potentially interfere with experiments that use common fluorescent reporters like fluorescein, and appropriate controls must be implemented.[10]
Biological Applications and Signaling Pathways
This compound is a versatile tool for studying processes where serine residues play a critical role, such as in enzyme active sites, hydrogen bonding, and post-translational modifications.[3][4] Its most prominent application is in the study of protein phosphorylation.[3][5]
Spatiotemporal Control of Protein Phosphorylation: By genetically encoding this compound in place of a natural serine at a specific phosphorylation site, a protein can be rendered "phosphorylation-proof." The bulky DMNB group prevents kinases from accessing and modifying the site. Upon targeted irradiation with blue light, the cage is removed, restoring the native serine residue and permitting phosphorylation in a temporally and spatially controlled manner.[5]
A key example of this application was demonstrated in Saccharomyces cerevisiae with the transcription factor Pho4.[5] The nuclear export of Pho4 is controlled by its phosphorylation state. When this compound was substituted at the critical phosphoserine sites, Pho4 phosphorylation and its subsequent nuclear export by the receptor Msn5 were blocked.[5] A pulse of blue light triggered the uncaging, enabling phosphorylation and allowing researchers to monitor the real-time kinetics of Pho4 nuclear export.[5]
Experimental Protocols
Preparation of Stock Solutions
Due to its hydrophobicity, this compound is typically dissolved in an organic solvent for storage and use.
-
Reagents: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Based on the product's molecular weight (300.26 g/mol ), calculate the mass required for your desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder in a microcentrifuge tube. To minimize degradation, perform this step in a dark or dimly lit environment.[12]
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the solution and apply gentle warming if necessary to fully dissolve the compound.[8]
-
Store the stock solution at -20°C in small aliquots, protected from light.[8]
-
Workflow for Immunocapture and Light-Controlled Release
Recent advances include the development of a monoclonal antibody that specifically recognizes the DMNB caging group.[12][13] This enables the selective capture of DMNB-caged proteins or peptides from complex mixtures, followed by their traceless release into solution via photolysis.[12][13]
-
Key Steps:
-
Antibody Immobilization: The anti-DMNB monoclonal antibody is incubated with Protein A-coated magnetic or silica (B1680970) beads.
-
Immunocapture: The antibody-bead conjugate is incubated with a sample (e.g., cell lysate) containing the DMNB-caged protein of interest, allowing for specific binding.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Photochemical Release: The bead-protein complex is resuspended in buffer and irradiated with UV or blue light (e.g., 365 nm LED) to cleave the DMNB cage.[7]
-
Elution: The uncaged, native protein is released into the supernatant, which can be collected for downstream analysis.[13]
-
This compound is a sophisticated chemical tool that provides researchers with precise, light-inducible control over serine-dependent biological functions. Its activation by lower-energy blue light minimizes cellular damage, and its utility in controlling protein phosphorylation has been clearly demonstrated.[5] Furthermore, the development of specific antibodies for the DMNB moiety has expanded its application to include selective protein isolation from complex biological milieu.[13] As research continues to demand finer control over cellular machinery, this compound and similar photocaging technologies will remain indispensable assets for scientists and drug development professionals.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine, a photolabile derivative of the amino acid L-serine. Commonly referred to as DMNB-caged serine, this compound is a valuable tool in chemical biology and drug development, allowing for the spatial and temporal control of serine-dependent biological processes through light-induced release of the native amino acid. This document details the synthetic strategy, experimental protocols, and relevant data for the preparation of this important molecule.
Introduction
O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine is a "caged" amino acid, where the hydroxyl group of serine is protected by a photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.[1][2] This protecting group can be cleaved with high efficiency upon irradiation with near-UV light (typically around 365 nm), releasing free serine and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde. The DMNB group is widely used due to its favorable photochemical properties, including a high quantum yield of photolysis and cleavage by longer wavelength UV light, which is less damaging to biological samples.[3]
The ability to control the availability of serine in a system with high spatiotemporal precision makes DMNB-caged serine a powerful tool for studying a variety of biological phenomena, including enzyme activity, signal transduction pathways, and protein folding. It is also of significant interest in the development of photo-activated drugs and for the controlled release of therapeutic peptides.
Synthetic Strategy
The synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine typically involves a multi-step process that requires careful selection of protecting groups to ensure regioselective modification of the serine side chain. The general strategy involves:
-
Protection of the amino and carboxyl groups of L-serine: To prevent unwanted side reactions during the O-alkylation step, the amino and carboxyl functional groups of the starting L-serine must be protected. The choice of protecting groups is critical and should be orthogonal to the conditions used for O-alkylation and the final deprotection of the photolabile group. The 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and a methyl or ethyl ester for the carboxylic acid are suitable choices.
-
O-alkylation of the protected L-serine: The hydroxyl group of the doubly protected serine is then alkylated using 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a suitable base. This Williamson ether synthesis is the key step in the formation of the desired product.
-
Deprotection of the amino and carboxyl groups: In the final step, the protecting groups on the amino and carboxyl termini are removed to yield the free O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.
Synthesis of N-Fmoc-L-serine
Materials:
-
L-Serine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-serine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the stirred serine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-L-serine as a white solid.
Synthesis of N-Fmoc-L-serine methyl ester
Materials:
-
N-Fmoc-L-serine
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
Procedure:
-
Suspend N-Fmoc-L-serine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford N-Fmoc-L-serine methyl ester as a white solid.
Synthesis of N-Fmoc-O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine methyl ester
Materials:
-
N-Fmoc-L-serine methyl ester
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
Silver(I) oxide (Ag₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N-Fmoc-L-serine methyl ester (1 equivalent) and 4,5-dimethoxy-2-nitrobenzyl bromide (1.5 equivalents) in anhydrous DMF.
-
Add silver(I) oxide (2 equivalents) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Filter the reaction mixture through a pad of Celite to remove silver salts and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.
Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine
Materials:
-
N-Fmoc-O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine methyl ester
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
Fmoc deprotection: Dissolve the protected amino acid (1 equivalent) in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.
-
Ester hydrolysis: Dissolve the residue in a 1:1 mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature for 4 hours.
-
Neutralize the reaction mixture with Dowex 50WX8 resin (H⁺ form) to pH 7.
-
Filter the resin and wash with water.
-
Lyophilize the filtrate to obtain O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine as a pale yellow solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine.
Table 1: Reactant Quantities and Molar Equivalents
| Step | Reactant | Molar Mass ( g/mol ) | Molar Equivalent |
| 3.1 | L-Serine | 105.09 | 1.0 |
| Fmoc-Cl | 258.69 | 1.1 | |
| 3.2 | N-Fmoc-L-serine | 327.33 | 1.0 |
| Thionyl chloride | 118.97 | 1.2 | |
| 3.3 | N-Fmoc-L-serine methyl ester | 341.35 | 1.0 |
| 4,5-Dimethoxy-2-nitrobenzyl bromide | 292.11 | 1.5 | |
| Silver(I) oxide | 231.74 | 2.0 | |
| 3.4 | Protected Intermediate | 538.53 | 1.0 |
| Lithium hydroxide | 23.95 | 1.5 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3.1 | N-Fmoc protection | Dioxane/Water | 0 → RT | 12 | ~95 |
| 3.2 | Methyl esterification | Methanol | 0 → RT | 24 | ~90 |
| 3.3 | O-alkylation | DMF | RT | 48 | ~70 |
| 3.4 | Deprotection | DMF, THF/Water | RT | 1 + 4 | ~85 |
Visualization of Key Processes
The following diagrams illustrate the key chemical transformation and the logic of the protection strategy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Precision: A Technical Guide to the Discovery and Development of Caged Amino Acids
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Biological Processes with Light
The ability to control biological processes with high spatiotemporal precision is a cornerstone of modern biological research and a foundational goal in advanced therapeutic design. Caged compounds, particularly caged amino acids, have emerged as a powerful class of chemical tools that offer such control. These are biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group (PPG), or "cage." Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active amino acid in a rapid and localized manner. This "uncaging" process allows researchers to initiate biological events, from neurotransmission to protein function, at a precise time and location, providing unparalleled insight into complex systems.
The journey of caged amino acids began with the broader discovery of photolabile protecting groups. The first use of a PPG in a biological context was reported in the 1970s, and since then, the field has rapidly evolved. The initial caged compounds were often nucleotides like ATP, but the technology was soon applied to neurotransmitters, with caged glutamate (B1630785) and GABA becoming indispensable tools in neuroscience for mapping neural circuits and studying synaptic transmission. The development of new caging groups with improved photophysical properties, such as higher quantum yields and two-photon absorption cross-sections, has further expanded the utility of these molecular probes. This guide provides an in-depth technical overview of the discovery, development, and application of caged amino acids, focusing on the core chemical principles, quantitative properties, and experimental methodologies that underpin their use.
Core Principles and Key Caging Groups
The efficacy of a caged amino acid is determined by the properties of its photolabile protecting group. An ideal PPG should be stable under physiological conditions, biologically inert before photolysis, and efficiently cleaved upon illumination with light of a wavelength that minimizes cellular damage (typically >300 nm). The photolysis byproducts should also be non-toxic and biologically inactive. Over the years, several classes of PPGs have been developed, each with distinct advantages.
-
o-Nitrobenzyl Derivatives: This is the most widely used class of PPGs. The parent o-nitrobenzyl group undergoes a photochemical rearrangement upon UV light absorption, leading to the release of the caged molecule. Key derivatives include:
-
DMNPE (4,5-Dimethoxy-2-nitrobenzyl): Offers improved photolysis efficiency compared to the parent compound.
-
MNI (4-Methoxy-7-nitroindolinyl): A highly efficient cage developed for rapid, clean photolysis with a good quantum yield. It has become a gold standard for one-photon and two-photon uncaging of glutamate.[1][2]
-
CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl): An evolution of the MNI cage, exhibiting an even higher quantum yield, making it suitable for experiments requiring very efficient photorelease.[3]
-
-
Coumarin-Based Cages: These PPGs are advantageous for their longer absorption wavelengths, often extending into the visible spectrum, which can reduce phototoxicity. They are particularly useful for two-photon excitation experiments.
-
Ruthenium-Bipyridine Complexes (e.g., RuBi): These inorganic complexes can be cleaved with visible light and often possess high two-photon absorption cross-sections. RuBi-caged glutamate and GABA have proven effective for in-depth tissue studies due to the deeper penetration of visible light.[4][5]
Quantitative Data on Caged Amino Acids
The selection of a caged amino acid for a particular experiment depends critically on its quantitative photophysical properties. The following table summarizes key parameters for several widely used caged amino acids.
| Caged Compound | Caging Group | λmax (1P) (nm) | Quantum Yield (Φ) | 2P Cross-Section (δu) (GM) | 2P Wavelength (nm) | Key Features |
| MNI-Glutamate | 4-Methoxy-7-nitroindolinyl | ~340 | 0.065 - 0.085 | 0.06 | ~730 | Widely used, rapid release, good 1P and 2P efficiency.[1][2][3] |
| MDNI-Glutamate | 4-Methoxy-5,7-dinitroindolinyl | ~350 | ~0.5 | 0.06 | ~730 | High quantum yield, very efficient photorelease.[3] |
| CDNI-Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~355 | ~0.5 | - | - | High quantum yield and improved water solubility. |
| CDNI-GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | - | ~0.6 | - | - | Highly efficient caged GABA for 2P uncaging.[3] |
| RuBi-Glutamate | Ruthenium-Bipyridine | ~473 (visible) | High | - | ~800 | Visible light uncaging, good for deep tissue imaging.[4][5] |
| DEAC450-GABA | 7-Diethylaminocoumarin | ~450 | 0.39 | - | ~900 | Blue-light sensitive, useful for two-color uncaging experiments.[6] |
Note: GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹). Values can vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Caged amino acids are instrumental in dissecting complex signaling pathways. For instance, caged glutamate allows for the precise activation of glutamate receptors on a single dendritic spine, enabling the study of synaptic plasticity.
Figure 1: Glutamatergic synapse activation via two-photon uncaging of MNI-Glutamate.
The experimental workflow for a typical uncaging experiment involves several key stages, from preparation of the caged compound to data analysis.
Figure 2: General experimental workflow for a caged amino acid uncaging experiment.
Experimental Protocols
Protocol 1: Synthesis of MNI-caged-L-Glutamate (General Scheme)
This protocol outlines the general synthetic steps based on published methods.[7]
Materials:
-
4-Methoxy-7-nitroindoline
-
N-Boc-L-glutamic acid α-tert-butyl ester
-
Dicyclohexylcarbodiimide (DCC) or similar coupling agent
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Methodology:
-
Coupling: The synthesis typically begins with the coupling of 4-methoxy-7-nitroindoline to the side-chain carboxyl group of a protected glutamate derivative, such as N-Boc-L-glutamic acid α-tert-butyl ester. This is often achieved using a carbodiimide (B86325) coupling agent like DCC in an appropriate organic solvent.
-
Purification: The resulting protected, caged glutamate is purified from the reaction mixture, typically using silica (B1680970) gel column chromatography.
-
Deprotection: The tert-butyl ester and Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
Final Purification: The final product, MNI-caged-L-glutamate, is purified to a high degree, often using reverse-phase high-performance liquid chromatography (HPLC), to ensure it is free of any residual uncaged glutamate or other impurities. The final product is typically isolated as a TFA salt or a zwitterion.
Protocol 2: One-Photon Uncaging in Brain Slices
This protocol describes a typical setup for one-photon uncaging of glutamate to evoke postsynaptic currents in a neuron.
Equipment:
-
Upright microscope with DIC optics
-
Patch-clamp electrophysiology rig
-
Light source (e.g., high-power LED at ~365 nm or a UV flash lamp) coupled to the microscope's epifluorescence port
-
Perfusion system for artificial cerebrospinal fluid (ACSF)
-
Data acquisition system
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from a rodent and maintain them in oxygenated ACSF.[7]
-
Cell Targeting: Identify a target neuron (e.g., a CA1 pyramidal neuron) under the microscope and establish a whole-cell patch-clamp recording.
-
Application of Caged Compound: Bath-apply MNI-glutamate in ACSF at a concentration of 200-500 µM.
-
Uncaging: Deliver brief pulses of UV light (1-10 ms) from the LED or flash lamp. The light will illuminate a relatively wide field of view, uncaging glutamate in the vicinity of the patched neuron.
-
Data Acquisition: Record the resulting excitatory postsynaptic currents (EPSCs) using the patch-clamp amplifier. The amplitude and kinetics of these currents can be analyzed to map receptor sensitivity across the dendritic arbor.
Protocol 3: Two-Photon Uncaging at a Single Synapse
This protocol details the more precise method of two-photon uncaging to stimulate an individual dendritic spine.
Equipment:
-
Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser tuned to ~720-730 nm for MNI-glutamate).
-
Patch-clamp electrophysiology rig integrated with the microscope.
-
Pockels cell or other means of rapidly modulating laser intensity.
-
Software for coordinating laser scanning, uncaging, and electrophysiology recording.
Methodology:
-
Slice and Cell Preparation: Prepare brain slices as in Protocol 2. Obtain a whole-cell recording from a neuron and fill it with a fluorescent dye (e.g., Alexa Fluor 594) to visualize its morphology.
-
Application of Caged Compound: Bath-apply MNI-glutamate at a higher concentration, typically 2-10 mM, as two-photon absorption is less efficient.[8]
-
Spine Targeting: Using the two-photon imaging mode, identify a dendritic spine of interest. Position the laser spot directly adjacent to the spine head.
-
Uncaging: Deliver a short train of laser pulses (e.g., 0.5-5 ms) at the target location. The non-linear nature of two-photon excitation confines the uncaging to a femtoliter-sized volume, mimicking synaptic release.[8][9][10]
-
Data Acquisition and Analysis: Record the uncaging-evoked EPSCs (uEPSCs). The power and duration of the uncaging stimulus can be adjusted to mimic miniature EPSCs. This technique allows for the study of the properties of individual synapses and the induction of synaptic plasticity at specific inputs.[8]
Conclusion and Future Directions
The discovery and development of caged amino acids have transformed our ability to probe and understand the nervous system and other biological processes. From the early nitrobenzyl derivatives to modern ruthenium complexes and coumarins, the toolkit available to researchers has become increasingly sophisticated. The ability to precisely control the release of neurotransmitters like glutamate and GABA has provided profound insights into synaptic function, integration, and plasticity.
Future developments in this field are likely to focus on several key areas. The design of new PPGs that can be activated by longer wavelength, deeper-penetrating red or infrared light will be crucial for in vivo applications. The development of orthogonally-caged compounds, where two different molecules can be independently released by distinct wavelengths of light, will enable the study of the interplay between different signaling pathways with even greater precision.[11][12] As the synthesis of these complex molecules becomes more streamlined and their properties are further optimized, caged amino acids will undoubtedly continue to be at the forefront of biological discovery and a key technology in the development of photopharmacology and light-activated therapeutics.
References
- 1. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 2. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. higleylab.org [higleylab.org]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Spatiotemporal Control of Protein Phosphorylation: An In-depth Technical Guide to DMNB-caged-Serine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control. Studying the precise timing and location of phosphorylation events is crucial for understanding complex biological systems and for developing targeted therapeutics. This guide provides a comprehensive overview of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged-Serine), a photoactivatable unnatural amino acid that offers exquisite spatiotemporal control over protein phosphorylation. By incorporating this compound into a protein of interest, researchers can mask a potential phosphorylation site. Upon brief exposure to UV or blue light, the "cage" is cleaved, revealing a native serine residue that becomes available for phosphorylation by endogenous kinases. This technique allows for the precise initiation of phosphorylation-dependent signaling cascades in living cells, enabling real-time analysis of their downstream consequences.
Core Concepts and Mechanism of Action
Photocaging is a powerful chemical biology tool that utilizes a photoremovable protecting group (the "cage") to temporarily inactivate a biomolecule. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used cage due to its efficient photolysis upon irradiation.[1]
This compound is a serine amino acid whose side-chain hydroxyl group is masked by the DMNB moiety. This modification prevents protein kinases from recognizing and phosphorylating the residue. The caging group is stable under normal physiological conditions but can be rapidly and irreversibly cleaved by a pulse of light, typically in the near-UV or visible blue spectrum.[2][3] The photolysis reaction, or "uncaging," releases the native serine, a proton, and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[1][4] Once uncaged, the serine is immediately available as a substrate for kinases, effectively "switching on" a specific phosphorylation event at a user-defined time and place.
This tool is particularly powerful when combined with genetic code expansion technology.[5] By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound can be site-specifically incorporated into a target protein in response to a nonsense codon (e.g., the amber codon, UAG) during translation in living cells, such as Saccharomyces cerevisiae or human cell lines.[5][6][7]
Quantitative Data Presentation
Quantitative data for this compound is essential for experimental design. The following tables summarize its key properties and functional impact.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 300.26 g/mol | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₇ | [2] |
| CAS Number | 780009-55-4 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2] |
| Storage | Store at -20°C (short-term) or -80°C (long-term, up to 6 months) | [8] |
Table 2: Photolysis (Uncaging) Parameters
| Parameter | Description | Source(s) |
| Uncaging Wavelength | Efficiently cleaved by near-UV (e.g., 365 nm) or visible blue light (e.g., 405 nm).[2][3] | [2][3][5] |
| Byproducts | Native Serine, H⁺, and 2-nitroso-4,5-dimethoxybenzaldehyde.[1][9] | [1][9] |
| Considerations | The nitroso byproduct can be fluorescent, which may interfere with other imaging applications.[9] Blue light is generally less phototoxic to living cells than UV light.[10][11] | [9][10][11] |
Table 3: Case Study: Effect of Serine Caging on PKA-Substrate Binding
This data, from a study on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), demonstrates how the DMNB cage sterically hinders kinase interaction. A peptide substrate for Protein Kinase A (PKA) was synthesized with either a normal serine or a this compound. Binding affinity was measured by surface plasmon resonance (SPR).
| Peptide Substrate | Measured Dissociation Constant (K_D) | Fold Change in Affinity | Source(s) |
| PKA Substrate (with Serine) | ~7.4 nM | - | [12][13] |
| PKA Substrate (with this compound) | ~740 nM | ~100-fold decrease | [12] |
Mandatory Visualizations
The following diagrams illustrate the core mechanism, experimental workflows, and logical relationships involved in using this compound.
Caption: Photolysis mechanism of this compound initiated by a light pulse.
Caption: General experimental workflow for studying light-induced phosphorylation.
Caption: Controlling Pho4 nuclear export in yeast using this compound.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following protocols provide a foundation for key experiments.
Protocol 1: Synthesis of Fmoc-DMNB-Serine for Peptide Synthesis
This protocol outlines the preparation of the building block for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][14]
-
Dissolution: Dissolve DMNB-serine in an appropriate aqueous basic solution.
-
Reaction: Add Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) to the solution. The reaction couples the Fmoc protecting group to the amine of the serine.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an acidic workup to precipitate the product.
-
Purification: Collect the solid product by filtration and purify using standard techniques like recrystallization or column chromatography.
-
SPPS: The resulting Fmoc-DMNB-serine can be incorporated into a peptide sequence using a standard automated peptide synthesizer.[15][16]
Protocol 2: Genetic Encoding of this compound in Eukaryotic Cells
This protocol is based on the methodology used for incorporating unnatural amino acids into proteins in live cells like S. cerevisiae and HEK 293T.[5][12][17]
-
Vector Preparation: Prepare two plasmids.
-
Expression Plasmid: The gene for the protein of interest, with an in-frame amber stop codon (TAG) at the desired serine site.
-
Synthetase/tRNA Plasmid: A plasmid expressing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for DMNB-Serine and its corresponding suppressor tRNA (tRNA_CUA).
-
-
Cell Culture and Transfection: Culture the host cells (e.g., HEK 293T) under standard conditions. Co-transfect the cells with both plasmids.
-
Media Supplementation: Grow the transfected cells in media supplemented with this compound (typically at millimolar concentrations). The orthogonal aaRS will charge the suppressor tRNA with this compound.
-
Protein Expression: During translation, the ribosome will read the TAG codon and, instead of terminating, the charged suppressor tRNA will incorporate this compound at that specific site.[6][7]
-
Verification: Confirm the successful incorporation of the caged amino acid through mass spectrometry or by observing the loss of a truncated protein product on a Western blot.
Protocol 3: Light-Induced Uncaging in Live Cells
This protocol describes the photoactivation step.
-
Cell Preparation: Plate the cells expressing the caged protein on a suitable imaging dish (e.g., glass-bottom).
-
Microscopy Setup: Place the dish on an inverted microscope equipped with a suitable light source (e.g., a 405 nm laser or LED).
-
Targeting: Identify the cell or subcellular region of interest.
-
Irradiation: Deliver a controlled pulse of light to the target area. The duration and intensity of the pulse must be optimized to ensure complete uncaging while minimizing phototoxicity.[5][18] For example, a study on CFTR used a custom-mounted LED to illuminate entire dishes of cells.[12]
-
Real-time Monitoring: Immediately begin monitoring the downstream cellular response, such as changes in protein localization or cellular activity.[5]
Protocol 4: Analysis of Phosphorylation by Western Blot
This is a standard method to confirm that the uncaged serine has been phosphorylated.[19]
-
Sample Collection: Prepare two sets of cells expressing the caged protein. Irradiate one set with light (the "+ Light" sample) and keep the other in the dark (the "- Light" control). Lyse the cells immediately after the experiment in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause background signal.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of your target protein. Also, run a parallel blot using an antibody against the total protein as a loading control.
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A positive band in the "+ Light" lane, absent in the "- Light" lane, confirms light-dependent phosphorylation.
Protocol 5: Analysis by Mass Spectrometry
Mass spectrometry provides definitive identification of the phosphorylation site.[21][22]
-
Sample Preparation: As in the Western blot protocol, prepare "+ Light" and "- Light" samples.
-
Protein Isolation: Isolate the protein of interest, for example, via immunoprecipitation.
-
Proteolytic Digest: Digest the protein into smaller peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, enrich the sample using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[23][24]
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database. The identification of a peptide containing the target serine with an added mass of +80 Da (the mass of a phosphate (B84403) group, HPO₃) in the "+ Light" sample confirms the specific site of phosphorylation.[25]
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Real-time observation of functional specialization among phosphorylation sites in CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blue flash sheds light on the roles of individual phosphoserines in CFTR channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. Mass Spectrometry-Based Proteomics for Analysis of Hydrophilic Phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. learn.cellsignal.com [learn.cellsignal.com]
- 24. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 25. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Cutting Edge of Neuromodulation: A Technical Guide to DMNB-caged-Serine in Neuroscience Research
For Immediate Release
This technical guide explores the application of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged-serine as a powerful tool for investigating neuronal function and synaptic plasticity. By enabling the precise spatiotemporal release of serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors, this technology offers researchers unprecedented control over the molecular events underpinning learning, memory, and neuropathological processes. This document provides an in-depth overview of the core principles, experimental considerations, and potential research applications for scientists and drug development professionals.
Introduction: The Significance of Serine in the Synapse
D-serine has emerged as a key regulator of synaptic transmission and plasticity through its essential role as a co-agonist at the glycine-binding site of NMDA receptors.[1] The activation of these receptors is a cornerstone of long-term potentiation (LTP), a cellular correlate of learning and memory. Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, highlighting the need for precise tools to dissect its function.[1] DMNB-caged-serine provides such a tool, allowing for the photo-initiated release of serine with high spatial and temporal fidelity, thereby overcoming the limitations of traditional pharmacological methods.
Core Technology: this compound
This compound is a photolabile compound that renders serine biologically inactive until it is irradiated with light of a specific wavelength.[2] The DMNB caging group is cleaved upon photolysis, releasing free serine and allowing it to interact with its molecular targets, primarily the GluN1 subunit of the NMDA receptor. This "uncaging" process can be precisely controlled using focused light sources, such as lasers, enabling researchers to manipulate serine concentrations at specific synapses or even single dendritic spines.
Physicochemical and Photolytic Properties of this compound
| Property | Value | Source |
| Molecular Weight | 300.26 g/mol | [2] |
| Formula | C₁₂H₁₆N₂O₇ | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [2] |
| Excitation Wavelength | Visible blue light (405 nm) | |
| Storage Conditions | Store at -20°C | [2] |
Key Applications in Neuroscience Research
The targeted release of serine using this compound opens up a wide array of experimental possibilities in neuroscience.
-
Dissecting the Role of D-serine in Synaptic Plasticity: By precisely timing the release of serine at specific synapses during plasticity-inducing protocols (e.g., theta-burst stimulation), researchers can investigate its causal role in the induction and maintenance of LTP and long-term depression (LTD).
-
Investigating NMDA Receptor Gating Dynamics: The rapid photorelease of serine allows for the study of the kinetics of NMDA receptor activation in response to its co-agonist, providing insights into the receptor's gating mechanisms.
-
Modeling Pathological Conditions: In models of diseases where D-serine homeostasis is disrupted, such as in traumatic brain injury or certain psychiatric disorders, this compound can be used to mimic or counteract these pathological changes with high precision.[3]
-
Mapping Serine-Sensitive Synapses: By systematically uncaging serine across the dendritic arbor of a neuron while monitoring synaptic responses, it is possible to map the distribution and sensitivity of synapses that are modulated by D-serine.
Experimental Protocols
While specific literature on the use of this compound in neuronal preparations is limited, robust protocols for the uncaging of other neurotransmitters, such as glutamate (B1630785), provide a strong framework for its application. The following is a hypothetical, yet plausible, protocol for two-photon uncaging of this compound in acute brain slices.
Preparation of Acute Hippocampal Slices
-
Anesthetize and decapitate an adult rodent in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) N-methyl-D-glucamine (NMDG) recovery solution.
-
Cut 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at room temperature for at least 1 hour before experimentation.
Two-Photon Uncaging of this compound
-
Transfer a recovered hippocampal slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Add this compound to the perfusion solution at a final concentration of 1-5 mM. Protect the solution from light.
-
Identify a dendritic spine of interest using two-photon imaging.
-
Position the uncaging laser spot (~0.5 µm) adjacent to the spine head.
-
Deliver a brief laser pulse (e.g., 405 nm, 1-5 ms (B15284909) duration) to photolyze the DMNB cage and release serine.
-
Record the electrophysiological response (e.g., synaptic current or potential) evoked by the uncaged serine in conjunction with presynaptic stimulation or glutamate application.
Quantitative Data from Uncaging Experiments
The following table presents hypothetical data that could be obtained from such an experiment, illustrating the dose-dependent effect of uncaged serine on NMDA receptor-mediated currents.
| This compound Concentration (mM) | Uncaging Laser Power (mW) | Estimated Serine Concentration at Synapse (µM) | Peak NMDA Receptor-mediated Current (pA) |
| 1 | 5 | 10 | 50 ± 5 |
| 1 | 10 | 25 | 120 ± 10 |
| 2.5 | 5 | 25 | 130 ± 12 |
| 2.5 | 10 | 60 | 250 ± 20 |
| 5 | 5 | 50 | 220 ± 18 |
| 5 | 10 | 120 | 400 ± 35 |
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Future Directions and Conclusion
The application of this compound in neuroscience, while still in its early stages, holds immense promise. Future research will likely focus on combining this technique with other advanced methodologies, such as optogenetics and in vivo imaging, to unravel the complex interplay of different neuromodulators in behaving animals. Furthermore, the development of red-shifted caging groups will allow for deeper tissue penetration and reduced phototoxicity, expanding the experimental window for these powerful techniques.
References
Spatiotemporal Control of Protein Function: A Technical Guide to Caged Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of protein function in living systems is paramount to unraveling complex biological processes and developing targeted therapeutics. Caged molecules offer a powerful solution, providing spatiotemporal control over the activity of proteins and other bioactive molecules. This is achieved by chemically modifying a molecule with a photolabile protecting group (a "cage"), rendering it inactive. Subsequent irradiation with light at a specific wavelength cleaves the cage, releasing the active molecule with high spatial and temporal precision. This guide provides an in-depth overview of the principles of protein function control using caged molecules, methodologies for key experiments, and quantitative data to inform experimental design.
Core Concepts: The Principle of Photocaging
Caged compounds are biomolecules whose biological activity is temporarily blocked by a covalently attached photolabile protecting group (PPG), or "cage".[1] This cage is designed to be removed by photolysis, the process of breaking chemical bonds by light.[2] Upon irradiation, the cage is cleaved, releasing the active biomolecule in its native form. This process, often referred to as "uncaging," allows researchers to control the concentration and location of active molecules with a level of precision that is difficult to achieve with traditional methods.[2]
The key advantages of using caged molecules include:
-
Spatiotemporal Precision: Light can be delivered to specific locations within a cell or tissue at precise times, enabling the study of localized and transient biological events.
-
Rapid Activation: Photolysis is a very fast process, allowing for the rapid release of the active molecule and the study of fast biological responses.
-
Non-invasiveness: Light, particularly in the near-infrared range, can penetrate tissue with minimal damage to living cells.
Types of Caging Groups
A variety of photolabile protecting groups have been developed, each with distinct photophysical properties. The choice of caging group depends on the specific application, including the desired wavelength of activation, uncaging efficiency, and the chemical nature of the molecule to be caged. Common classes of caging groups include nitrobenzyl, coumarin, and phenacyl derivatives.[3][4]
Methods of Caging
There are two primary strategies for creating caged proteins:
-
Chemical Modification: This involves the direct chemical conjugation of a caging group to a specific functional group on a purified protein or peptide. This method is well-suited for in vitro studies and for proteins that can be readily purified and modified.
-
Genetic Code Expansion: This powerful in vivo technique allows for the site-specific incorporation of unnatural amino acids, including caged amino acids, directly into a protein during translation in living cells.[5] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon UAG) and inserts the caged amino acid at that position in the polypeptide chain.[1][4][5][6]
Quantitative Data for Experimental Design
The selection of an appropriate caging group is critical for the success of an uncaging experiment. The following tables summarize key photophysical properties of common caging groups and provide examples of quantitative outcomes from uncaging experiments.
Table 1: Photophysical Properties of Common Photolabile Protecting Groups
| Caging Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Features & Caged Molecules |
| o-Nitrobenzyl | NB | ~260-350 | 5,000 - 10,000 | 0.1 - 0.5 | Broadly applicable, well-characterized. Cages carboxylates, phosphates, amines. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | 4,500 | 0.01 - 0.1 | Longer wavelength absorption, suitable for less damaging UV-A light. Cages neurotransmitters, nucleotides. |
| 1-(2-Nitrophenyl)ethyl | NPE | ~260-360 | 5,000 - 15,000 | 0.5 - 0.9 | High quantum yield, fast release kinetics. Cages ATP, IP3.[7] |
| [7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~380-450 | 25,000 - 45,000 | 0.01 - 0.1 | Visible light uncaging, useful for two-photon excitation. Cages phosphates, carboxylates. |
| p-Hydroxyphenacyl | pHP | ~280-320 | 10,000 - 20,000 | 0.1 - 0.4 | Fast release kinetics (nanoseconds). Cages ATP, glutamate.[8] |
| 4-Methoxy-7-nitroindolinyl | MNI | ~310-380 | 4,000 - 5,000 | 0.05 - 0.1 | High two-photon cross-section, ideal for neuroscience applications. Cages glutamate, GABA. |
Table 2: Quantitative Outcomes of Spatiotemporal Control Experiments
| Application | Caged Molecule | Uncaging Method | Quantitative Result | Reference |
| Gene Expression | Caged Doxycycline | UV light (365 nm) | ~10-fold activation of gene expression. | [9] |
| Gene Expression | Caged Plasmid (EGFP) | UV light (365 nm) | 5-fold increase in EGFP expressing embryos. | [9] |
| Apoptosis Induction | Caged Plasmid (Plk3) | UV light (365 nm) | 5-fold increase in caspase-3 activity. | [9] |
| Protein Expression | Caged Gene-Inducer (Estradiol) | UV light | Spatially controlled gene expression in transgenic plants. | [10] |
| Cell Morphology | Caged Rho GTPase | Localized uncaging | Marked narrowing of the basal domain of hair bud cells. | [11] |
Key Experimental Protocols
General Protocol for Uncaging Experiments in Cell Culture
This protocol provides a general framework for performing a photo-uncaging experiment in a mammalian cell culture setting.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Caged compound of interest
-
Microscope equipped with a suitable light source for uncaging (e.g., UV lamp, laser)
-
Imaging system to monitor the biological response (e.g., fluorescence microscope)
-
Control (non-caged) compound
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Loading of Caged Compound:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration.
-
Replace the medium in the imaging dish with the medium containing the caged compound.
-
Incubate the cells for a sufficient time to allow for compound uptake. This time will vary depending on the compound and cell type.
-
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage.
-
Identify the target cells or subcellular region for uncaging.
-
Set up the imaging parameters to monitor the biological response of interest (e.g., fluorescence intensity, cell morphology).
-
-
Uncaging:
-
Deliver a pulse of light at the appropriate wavelength and intensity to the target region. The duration and power of the light pulse will need to be optimized for the specific caged compound and experimental setup.
-
Minimize light exposure to non-target areas to maintain spatial control.
-
-
Data Acquisition:
-
Acquire images or other data before, during, and after the uncaging event to monitor the biological response over time.
-
-
Controls:
-
Perform control experiments, including cells treated with the caged compound but not exposed to light, and cells treated with the uncaged (active) compound.
-
Protocol for Site-Specific Incorporation of Caged Amino Acids in Mammalian Cells
This protocol outlines the key steps for incorporating a caged unnatural amino acid into a protein of interest in mammalian cells using the amber suppression method.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the caged amino acid.
-
Caged unnatural amino acid.
-
Transfection reagent.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the mammalian cells with the plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
-
Addition of Caged Amino Acid:
-
After transfection, supplement the cell culture medium with the caged unnatural amino acid at an optimized concentration.
-
-
Protein Expression:
-
Culture the cells for 24-72 hours to allow for expression of the protein containing the caged amino acid.
-
-
Verification of Incorporation (Optional):
-
Verify the successful incorporation of the caged amino acid by Western blot analysis (detecting the full-length protein) or mass spectrometry.
-
-
Uncaging and Analysis:
-
Perform uncaging experiments as described in the general protocol (Section 3.1) to activate the protein and study its function.
-
Protocol for Solid-Phase Synthesis of a Caged Peptide
This protocol describes the synthesis of a peptide containing a caged amino acid using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected caged amino acid
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOAt) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with the deprotection solution.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid with coupling reagents and base.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the Fmoc-protected caged amino acid at the desired position.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Purification: Purify the crude caged peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the caged peptide by mass spectrometry and HPLC.
Visualization of Workflows and Pathways
Logical and Experimental Workflows
Caption: The core logic of spatiotemporal control using caged molecules.
References
- 1. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. Spatial and temporal aspects of cellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Promoter Caging Enables Optochemical Gene Activation in Cells and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caged gene-inducer spatially and temporally controls gene expression and plant development in transgenic Arabidopsis plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elifesciences.org [elifesciences.org]
Methodological & Application
Application Note: Spatiotemporal Control of Cellular Signaling Using DMNB-caged-Serine
Introduction Caged compounds are powerful tools in cell biology that allow for the precise control over the release of bioactive molecules in space and time.[1] DMNB-caged-Serine is a photoactivatable amino acid derivative where the hydroxyl group of serine is masked by a 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group. This modification renders the serine molecule biologically inactive.[2][3] Upon irradiation with near-UV or visible blue light, the DMNB group is cleaved, rapidly releasing free serine.[4] This technique enables researchers to study the acute effects of serine introduction in specific subcellular locations and at precise moments, providing insights into serine-dependent processes such as protein phosphorylation, enzyme catalysis, and metabolic pathways.[2][5][6]
Principle of Uncaging The DMNB caging group is a well-characterized photolabile protecting group. When excited by photons of an appropriate wavelength (typically 365-405 nm), the nitrobenzyl moiety undergoes an intramolecular photoreduction and rearrangement, leading to the cleavage of the bond connecting it to the serine molecule. This process is rapid and irreversible, resulting in the liberation of active serine and a biologically inert byproduct. The spatial and temporal precision of this release is limited only by the ability to focus and control the light source.
Applications The primary application of this compound is the controlled study of serine-dependent signaling pathways. Serine is a critical amino acid not only as a building block for proteins but also as a key substrate for post-translational modifications, most notably phosphorylation.[5] By uncaging serine within a cell, researchers can trigger phosphorylation events on specific proteins and observe the downstream consequences in real-time.[2][6] This has been successfully used to noninvasively photoactivate the phosphorylation of transcription factors and ion channels, allowing for the dissection of complex signaling cascades.[2][6]
Quantitative Data Summary
The following tables summarize the key properties of this compound and typical parameters for its use in live-cell uncaging experiments.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~300.26 g/mol | [4] |
| Formula | C₁₂H₁₆N₂O₇ | [4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 10 mM in DMSO | [4] |
| Storage | Store at -20°C, protect from light | [3][4] |
| Excitation Wavelength | ~405 nm (Visible Blue Light) |[4] |
Table 2: Typical Experimental Parameters for Uncaging
| Parameter | Description / Value | Source |
|---|---|---|
| Cell Types | S. cerevisiae, HEK cells | [2][6] |
| Loading Concentration | 1-10 mM in growth medium; 1.5 mM for transfection | [4][6] |
| Solvent | DMSO for stock, diluted in aqueous media | [4] |
| Incubation Time | Dependent on cell type and experimental goals | [6] |
| Uncaging Light Source | 365 nm LED, 405 nm laser on a microscope | [2][7] |
| Light Exposure | Requires optimization to ensure efficient uncaging while minimizing phototoxicity | [7][8] |
| Downstream Assays | Live-cell imaging, patch-clamp electrophysiology, Western blotting, immunofluorescence |[2][6] |
Experimental Protocols
CRITICAL: The DMNB caging group is light-sensitive. All steps involving the handling of this compound stock solutions and loaded cells should be performed in the dark or under dim red light to prevent premature uncaging.[9]
Protocol 1: Preparation and Loading of this compound
-
Stock Solution Preparation:
-
Cell Loading:
-
Culture cells on an appropriate imaging dish (e.g., glass-bottom dishes) to ~70-80% confluency.
-
Prepare the loading medium by diluting the 10 mM this compound stock solution into the desired cell culture medium to a final concentration (typically 1-5 mM).
-
Remove the existing culture medium from the cells.
-
Gently add the loading medium to the cells.
-
Incubate the cells for a duration optimized for your specific cell line and experimental conditions. This may range from 30 minutes to several hours.
-
After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS) to remove excess extracellular caged compound.[8]
-
Protocol 2: Photolysis (Uncaging) in Live Cells
This protocol assumes the use of a laser-scanning confocal microscope equipped with a 405 nm laser.
-
Microscope Setup:
-
Mount the dish containing the loaded cells onto the microscope stage. Use an environmental chamber to maintain optimal temperature (37°C) and CO₂ levels.[10]
-
Locate the target cell or subcellular region of interest using low-intensity transmitted light or a non-interfering fluorescent channel.
-
-
Uncaging Procedure:
-
Define a "Region of Interest" (ROI) for uncaging using the microscope software. This allows for precise spatial control of serine release.
-
Set the 405 nm laser to a power level sufficient for uncaging. Note: This requires careful optimization. Start with low laser power and short exposure times and increase incrementally to achieve the desired biological effect without causing phototoxicity.[10]
-
Apply one or more brief laser pulses (e.g., 10-500 ms) to the ROI to trigger photolysis.
-
Immediately begin image acquisition to monitor the cellular response in real-time.
-
Protocol 3: Downstream Analysis - Immunofluorescence Imaging
This protocol allows for the visualization of downstream events, such as protein phosphorylation, at a fixed time point after uncaging.
-
Uncaging and Incubation:
-
Perform the uncaging protocol as described above (Protocol 2).
-
Incubate the cells for a predetermined time (e.g., 5, 15, or 30 minutes) to allow the signaling cascade to proceed.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with 1X PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 2% donkey serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody (e.g., a phospho-specific antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslip with an antifade mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence or confocal microscope, capturing the signal from the secondary antibody to assess the change in the phosphorylation status of the target protein.
-
Protocol 4: Downstream Analysis - Western Blotting
This protocol quantifies changes in the phosphorylation state of a protein in a cell population following uncaging.
-
Uncaging and Cell Lysis:
-
Culture and load cells in a larger format (e.g., 35 mm or 60 mm dish).
-
Uncage the entire cell population using a suitable light source (e.g., a 365 nm LED array).[7] Include a control dish that is loaded but not exposed to light.
-
After the desired post-uncaging incubation time, place the dish on ice.
-
Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Scrape the cells and collect the lysate.
-
-
Protein Quantification and Sample Preparation:
-
Clear the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
Visualizations
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time observation of functional specialization among phosphorylation sites in CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for Site-Specific Incorporation of DMNB-caged-Serine into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the photocaged non-canonical amino acid O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged-Serine) into proteins. This technique allows for precise spatiotemporal control over protein function, particularly in studies of phosphorylation and other serine-dependent biological processes.
Introduction
This compound is a derivative of the amino acid serine that has a photolabile "caging" group attached to its side chain. This caging group renders the serine residue inactive. Upon exposure to UV light (typically 365-405 nm), the caging group is cleaved, releasing native serine and restoring its function. This "uncaging" process provides a powerful tool to study dynamic cellular events with high precision.[1][2][3][4]
The primary method for incorporating this compound at specific sites within a protein is through the genetic code expansion technology, utilizing amber codon (UAG) suppression.[1][5] This involves an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is specifically evolved to recognize this compound and charge it onto the orthogonal tRNA, which has an anticodon that recognizes the UAG stop codon. When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA incorporates this compound instead of terminating translation.
Applications
The ability to control the availability of a serine residue within a protein opens up numerous applications in research and drug development:
-
Studying Protein Phosphorylation: By caging a specific serine residue that is a known or potential phosphorylation site, researchers can prevent its phosphorylation. Subsequent uncaging with light can then initiate the phosphorylation event at a desired time and location, allowing for the study of the downstream signaling cascade in real-time.[1]
-
Controlling Enzyme Activity: If a serine residue is critical for the catalytic activity of an enzyme, caging it will inactivate the enzyme. Photo-uncaging can then be used to switch on the enzyme's function with high temporal and spatial resolution.
-
Investigating Protein-Protein Interactions: Caging a serine residue involved in a protein-protein interaction can disrupt the binding. Light-induced uncaging can then trigger the interaction, enabling the study of the kinetics and functional consequences of the binding event.
-
Drug Discovery and Development: This technology can be used to validate drug targets by controlling the activity of a specific protein in a cellular or organismal context. It can also be employed to develop photoswitchable therapeutic proteins.
Experimental Workflow Overview
The overall workflow for incorporating this compound into a target protein involves several key steps.
Caption: General workflow for this compound incorporation.
Detailed Protocols
This section provides detailed protocols for the incorporation of this compound into proteins in E. coli, a commonly used expression system.
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon
This protocol describes the introduction of a UAG (amber) stop codon at the desired serine codon position in your gene of interest using overlap extension PCR.
Materials:
-
Plasmid DNA containing the gene of interest
-
Custom-designed mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers that contain the desired mutation (serine codon to TAG). The mutation should be in the middle of the primers with approximately 15-20 nucleotides of homologous sequence on each side.
-
PCR Amplification:
-
Set up a PCR reaction using the plasmid DNA as a template and the mutagenic primers.
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Typical cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product. DpnI digests the parental methylated DNA, leaving the newly synthesized, mutated plasmid.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
-
Protocol 2: Protein Expression in E. coli
This protocol outlines the co-transformation of the target protein plasmid and the orthogonal synthetase/tRNA plasmid, followed by protein expression.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid containing the gene of interest with the amber codon
-
Plasmid encoding the orthogonal this compound synthetase and tRNA (e.g., pEvol-pDMNBS)
-
This compound
-
LB medium and LB agar plates with appropriate antibiotics (for both plasmids)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transformation:
-
Co-transform the plasmid containing your gene of interest and the orthogonal pair plasmid into a suitable E. coli expression strain.
-
Plate the transformed cells on LB agar plates containing antibiotics for both plasmids.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the overnight starter culture (typically a 1:100 dilution).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and yield.
-
-
Harvesting:
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C until purification.
-
Protocol 3: Protein Purification
This protocol provides a general guideline for purifying the this compound-containing protein. The specific steps will depend on the properties of the target protein and the presence of any purification tags. A common approach is to use a His-tag for affinity chromatography.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Dialysis buffer (e.g., PBS or a buffer suitable for downstream applications)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with wash buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Dialysis/Buffer Exchange:
-
Dialyze the eluted protein against a suitable buffer to remove imidazole and prepare the protein for storage or downstream applications.
-
-
Purity Assessment:
-
Assess the purity of the protein by SDS-PAGE.
-
Protocol 4: Photouncaging of this compound
This protocol describes the light-induced removal of the DMNB caging group.
Materials:
-
Purified protein containing this compound
-
UV light source (e.g., 365 nm or 405 nm LED or lamp)
-
Quartz cuvette or UV-transparent plate
Procedure:
-
Sample Preparation:
-
Place the purified protein solution in a quartz cuvette or a UV-transparent plate.
-
-
Irradiation:
-
Expose the sample to UV light. The duration and intensity of the light exposure will need to be optimized for each protein and experimental setup. A typical starting point is irradiation with a 365 nm lamp for 5-30 minutes.[6]
-
Monitor the uncaging process by mass spectrometry or by a functional assay.
-
-
Post-Uncaging Analysis:
-
After uncaging, the protein can be used in functional assays or further analyzed to confirm the removal of the caging group.
-
Protocol 5: Verification of Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the site-specific incorporation of unnatural amino acids.
Procedure:
-
Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel or use the purified protein in solution.
-
Perform in-gel or in-solution tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database that includes the sequence of the target protein with the this compound at the specified position.
-
The mass of this compound (C12H16N2O7, MW: 300.26 Da) is different from that of serine (C3H7NO3, MW: 105.09 Da). This mass difference will be evident in the mass spectrum of the peptide containing the unnatural amino acid.
-
Fragment ions (b- and y-ions) in the MS/MS spectrum will also show a mass shift corresponding to the presence of this compound, confirming its location.
-
Quantitative Data
The efficiency of incorporation and the final yield of the protein containing this compound can vary depending on the protein, the expression system, and the specific experimental conditions.
| Parameter | Typical Range | Notes |
| This compound Concentration in Media | 1 - 2 mM | Higher concentrations may be toxic to cells. |
| Incorporation Efficiency | 10 - 50% | Can be influenced by the surrounding sequence of the amber codon. |
| Protein Yield (E. coli) | 0.1 - 5 mg/L of culture | Highly dependent on the specific protein being expressed. |
| Uncaging Wavelength | 365 - 405 nm | 365 nm is commonly used.[6] |
| Uncaging Time | 5 - 30 minutes | Dependent on light intensity and quantum yield of the caging group. |
Signaling Pathways and Logical Relationships
The incorporation of this compound is a powerful tool to dissect signaling pathways involving protein phosphorylation.
Caption: Control of a phosphorylation signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | - Toxicity of this compound- Inefficient amber suppression- Poor protein expression or folding | - Lower the concentration of this compound- Optimize the expression conditions (lower temperature, different inducer concentration)- Use a different orthogonal synthetase/tRNA pair- Test different locations for the amber codon |
| No incorporation of this compound | - Inactive orthogonal synthetase- Problem with the plasmid constructs- Degradation of this compound | - Verify the sequence of the orthogonal pair plasmid- Prepare fresh this compound solution- Confirm the presence of the amber codon in the target gene |
| Incomplete uncaging | - Insufficient light exposure (time or intensity)- Light source not at the optimal wavelength | - Increase the duration or intensity of UV exposure- Ensure the light source is emitting at the correct wavelength (365-405 nm) |
| Protein precipitation after uncaging | - Uncaging process leads to misfolding- Buffer incompatibility | - Perform uncaging at a lower temperature- Optimize the buffer composition (e.g., add stabilizing agents) |
By following these detailed application notes and protocols, researchers can successfully incorporate this compound into proteins of interest and leverage this powerful tool to gain deeper insights into complex biological processes.
References
- 1. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMNB-caged-Serine in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,5-Dimethoxy-2-nitrobenzyl (DMNB)-caged-serine in the model organism Saccharomyces cerevisiae. This powerful tool allows for the precise spatiotemporal control of serine-dependent cellular processes through photoactivation, offering novel avenues for research in signal transduction, protein function, and drug discovery.
Introduction
DMNB-caged-serine is a synthetic amino acid derivative where the hydroxyl group of serine is chemically masked by a photolabile DMNB protecting group. This "caged" serine is biologically inert until it is "uncaged" by exposure to a specific wavelength of light. In S. cerevisiae, this compound can be genetically incorporated into proteins at specific sites in response to an amber stop codon (TAG).[1] This technique enables researchers to control the function of a protein by introducing a temporary, light-removable block at a critical serine residue. The subsequent uncaging with visible blue light (typically around 405 nm) restores the natural serine residue, triggering downstream events in a controlled manner.[2]
One of the most prominent applications of this technology in yeast is the study of protein phosphorylation, a key post-translational modification that regulates a vast array of cellular processes. By replacing a phosphoserine site with this compound, phosphorylation is initially blocked. Upon photoactivation, the uncaged serine becomes accessible to kinases, allowing for the initiation of phosphorylation and the real-time observation of subsequent cellular events.[1]
Key Applications in Saccharomyces cerevisiae
-
Controlling Protein Phosphorylation: Investigate the specific roles of individual serine phosphorylation events in signaling pathways. A key example is the study of the transcription factor Pho4, which is regulated by phosphorylation in response to inorganic phosphate (B84403) levels.[1]
-
Studying Enzyme Catalysis: Probe the function of serine residues within the active sites of enzymes.
-
Investigating Protein-Protein Interactions: Modulate interactions that are dependent on the phosphorylation state of serine residues.
-
Real-time Analysis of Cellular Dynamics: Monitor the kinetics of cellular processes, such as nuclear import and export of proteins, following photoactivation.[1]
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Weight | 300.26 g/mol | [2] |
| Formula | C₁₂H₁₆N₂O₇ | [2] |
| Excitation Wavelength | ~405 nm (Visible Blue Light) | [2] |
| Solubility | Soluble up to 10 mM in DMSO with gentle warming | [2] |
| Purity | ≥98% | [2] |
| Storage | Store at -20°C | [2] |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein in S. cerevisiae
This protocol describes the general steps for the site-specific incorporation of this compound into a protein of interest (e.g., Pho4) in yeast using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
S. cerevisiae strain appropriate for unnatural amino acid incorporation (e.g., a strain with a modified nonsense-mediated mRNA decay pathway).
-
Expression plasmid for the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for this compound.
-
Yeast expression vector (e.g., pRS315, a low-copy CEN-based plasmid) containing the gene of interest with an amber (TAG) codon at the desired serine position.[3]
-
This compound.
-
Appropriate synthetic complete (SC) dropout media.
-
Standard yeast transformation reagents.
Procedure:
-
Plasmid Construction:
-
Subclone the gene encoding the orthogonal aminoacyl-tRNA synthetase for this compound and the corresponding orthogonal tRNA into a suitable yeast expression vector.
-
Introduce an amber stop codon (TAG) at the desired serine codon position in your gene of interest (e.g., PHO4) within a separate yeast expression vector (e.g., pRS315). The protein is often tagged with a fluorescent reporter like GFP (e.g., Pho4-GFP) to allow for visualization.[1]
-
-
Yeast Transformation:
-
Co-transform the S. cerevisiae host strain with the plasmid containing the orthogonal tRNA/synthetase pair and the plasmid carrying the target gene with the amber codon.
-
Select for transformants on appropriate SC dropout media.
-
-
Protein Expression and Incorporation of this compound:
-
Grow the transformed yeast cells in SC dropout medium to mid-log phase.
-
Supplement the growth medium with this compound. The optimal concentration needs to be determined empirically but is often in the millimolar range.[2]
-
Induce protein expression if your target gene is under the control of an inducible promoter.
-
Continue to grow the cells for a sufficient period to allow for protein expression and incorporation of the caged amino acid.
-
Workflow for Genetic Incorporation of this compound
Caption: Workflow for expressing a protein with this compound.
Protocol 2: Photo-uncaging of this compound and Real-time Monitoring of Pho4-GFP Nuclear Export
This protocol outlines the procedure for photo-uncaging this compound within a target protein and observing the subsequent cellular response, using the nuclear export of Pho4-GFP as an example.
Materials:
-
S. cerevisiae cells expressing Pho4(TAG)-GFP with incorporated this compound (from Protocol 1).
-
Fluorescence microscope equipped with a 405 nm laser for photoactivation and appropriate filters for GFP imaging.
-
Live-cell imaging chamber.
-
Image analysis software.
Procedure:
-
Cell Preparation for Microscopy:
-
Prepare yeast cells for live-cell imaging. This may involve attaching them to the bottom of a glass-bottom dish or using a microfluidics device.
-
-
Microscopy Setup:
-
Mount the live-cell imaging chamber on the fluorescence microscope.
-
Locate cells expressing the Pho4-GFP fusion protein. Initially, the GFP signal should be localized to the nucleus as the caged serine prevents phosphorylation and subsequent nuclear export.
-
-
Photo-uncaging:
-
Select a region of interest (ROI) containing a single cell or a group of cells.
-
Expose the ROI to a pulse of 405 nm laser light to uncage the DMNB-serine. The duration and intensity of the laser pulse should be optimized to achieve efficient uncaging without causing significant phototoxicity.
-
-
Real-time Imaging:
-
Immediately after the photoactivation pulse, acquire a time-lapse series of GFP fluorescence images to monitor the change in Pho4-GFP localization.
-
Capture images at regular intervals to resolve the kinetics of nuclear export.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the nucleus and cytoplasm over time using image analysis software.
-
Calculate the rate of nuclear export.
-
Experimental Workflow for Photo-uncaging and Monitoring Pho4-GFP
Caption: Workflow for photo-uncaging and real-time analysis.
Data Presentation
Disclaimer: The following tables present illustrative data based on expected experimental outcomes. Specific values will vary depending on the experimental setup.
Table 1: Illustrative Pho4-GFP Nuclear Export Kinetics after Photo-uncaging
This table summarizes hypothetical quantitative data on the nuclear export of different Pho4 mutants where a specific serine phosphorylation site was replaced by this compound and subsequently uncaged.
| Pho4 Mutant (Caged Serine Position) | Half-life of Nuclear Export (t₁/₂) (seconds) | Initial Rate of Export (Normalized Fluorescence Units/sec) |
| Pho4-S128(caged) | 120 | 0.008 |
| Pho4-S152(caged) | 95 | 0.012 |
| Pho4-S178(caged) | 150 | 0.006 |
Signaling Pathway Diagram
The Pho4 Signaling Pathway in Saccharomyces cerevisiae
The following diagram illustrates the regulation of the transcription factor Pho4 in response to inorganic phosphate (Pi) availability, the point of intervention with this compound.
Caption: Regulation of Pho4 localization and activity by phosphate.
References
Application Notes and Protocols for DMNB-caged-Serine in Neuronal Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-serine (B559539) is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2] The precise spatial and temporal control of D-serine availability at the synapse is thought to be a key factor in modulating neuronal plasticity.[2] DMNB-caged-serine is a photolabile compound that provides a powerful tool for studying the acute effects of D-serine on neuronal function with high spatiotemporal resolution.[3][4][5] Upon illumination with visible blue light (around 405 nm), the DMNB (4,5-dimethoxy-2-nitrobenzyl) caging group is cleaved, releasing active serine.[3][4] This allows researchers to precisely control the timing and location of serine delivery, enabling the investigation of its direct effects on processes such as long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
These application notes provide a comprehensive overview, detailed protocols, and quantitative data for utilizing this compound to study neuronal plasticity.
Technical Data and Storage
| Property | Value | Reference |
| Molecular Weight | 300.26 g/mol | [3][4] |
| Formula | C₁₂H₁₆N₂O₇ | [3][4] |
| Excitation Wavelength | ~405 nm | [3][4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [3][4] |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [5] |
Signaling Pathway of D-serine in Long-Term Potentiation (LTP)
D-serine acts as a co-agonist at the glycine-binding site of synaptic NMDA receptors. For the NMDA receptor to be activated, both glutamate (B1630785) (released from the presynaptic terminal) and a co-agonist (like D-serine or glycine) must bind to the receptor. This dual requirement makes the co-agonist a critical regulator of NMDA receptor function. The influx of Ca²⁺ through the activated NMDA receptor channel triggers a cascade of downstream signaling events that ultimately lead to the insertion of AMPA receptors into the postsynaptic membrane, strengthening the synapse and inducing LTP.
Figure 1: Signaling pathway of D-serine in NMDA receptor-dependent LTP.
Experimental Protocols
The following protocols are generalized based on standard practices for LTP induction in hippocampal slices and the use of caged compounds. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize and decapitate an adult mouse or rat according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution Composition (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂.
-
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing standard aCSF oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgCl₂, 2.5 CaCl₂.
-
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTP Induction
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Example TBS Protocol: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval.[6]
-
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
Protocol 3: Application and Uncaging of this compound
-
Preparation of this compound Stock Solution:
-
Application to Hippocampal Slices:
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 100-500 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Bath-apply the this compound solution to the slice for at least 15-20 minutes before uncaging to allow for tissue penetration.
-
-
Photolysis (Uncaging):
-
Use a light source with a wavelength of approximately 405 nm (e.g., a focused LED or a laser coupled to the microscope).[3][4]
-
The duration and intensity of the light pulse should be calibrated to release a sufficient concentration of serine to potentiate NMDA receptor currents without causing photodamage. Start with short pulses (e.g., 10-100 ms) and adjust as needed.
-
For studying the role of D-serine in LTP induction, deliver the light pulse(s) immediately before and during the HFS protocol.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of D-serine on LTP using this compound.
Figure 2: Experimental workflow for studying LTP with this compound.
Quantitative Data and Expected Outcomes
| Experimental Condition | Expected Outcome on LTP Magnitude | Rationale |
| Control (HFS alone) | Baseline LTP induction (e.g., 150-200% of baseline fEPSP slope). | Standard LTP induction in hippocampal slices. |
| HFS + this compound (no uncaging) | No significant change from control. | The caged compound is biologically inactive. |
| HFS + Uncaged D-Serine | Significant enhancement of LTP magnitude compared to control. | Increased D-serine availability potentiates NMDA receptor activation, lowering the threshold for LTP induction. |
| Sub-threshold HFS + Uncaged D-Serine | Induction of LTP where it would otherwise be absent. | Uncaged D-serine can rescue LTP in conditions of weak synaptic stimulation by boosting NMDA receptor currents. |
| HFS + Uncaged D-Serine + NMDA Receptor Antagonist (e.g., APV) | LTP is blocked. | Demonstrates that the effect of uncaged serine is mediated through NMDA receptors.[6] |
Troubleshooting
-
No effect of uncaged serine:
-
Insufficient light for uncaging: Increase the duration or intensity of the light pulse. Calibrate the light source to ensure efficient photolysis.
-
Degradation of this compound: Ensure proper storage of the compound and stock solutions, protected from light.
-
Saturation of the glycine-binding site: The endogenous levels of D-serine and glycine (B1666218) might already be saturating the NMDA receptors in your preparation.
-
-
Phototoxicity:
-
Cellular damage: High-intensity or prolonged light exposure can be toxic to cells. Use the minimum light required for effective uncaging. Include control experiments with light exposure in the absence of the caged compound.
-
-
Variability in LTP:
-
Slice health: Ensure slices are healthy and properly recovered.
-
Stimulation and recording stability: Maintain stable recording conditions throughout the experiment.
-
Conclusion
This compound is a valuable tool for the precise investigation of D-serine's role in neuronal plasticity. By providing spatiotemporal control over serine release, researchers can dissect the molecular mechanisms underlying NMDA receptor-dependent synaptic strengthening. The protocols and information provided here serve as a guide for designing and conducting experiments to explore the intricate relationship between D-serine signaling and the processes of learning and memory.
References
- 1. D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Contribution of astrocytes to hippocampal long-term potentiation through release of d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMNB-caged-Serine Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for utilizing DMNB-caged-Serine in biological experiments, with a specific focus on studying protein phosphorylation and signaling pathways. The protocols outlined below cover the incorporation of this compound into proteins in a model organism (Saccharomyces cerevisiae), photo-uncaging to release free serine, and subsequent analysis of downstream cellular events.
Introduction to this compound
O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (this compound) is a photolabile derivative of the amino acid serine. The "caging" group, DMNB, renders the serine residue biologically inactive. Upon illumination with visible blue light (typically around 405 nm), the DMNB group is cleaved, rapidly releasing free serine.[1] This allows for precise spatial and temporal control over serine availability within cells, making it an invaluable tool for studying dynamic cellular processes such as protein phosphorylation, enzyme activation, and signal transduction.[2]
A primary application of this compound is in the site-specific incorporation into proteins in response to a nonsense codon (e.g., TAG amber codon) in genetically modified organisms. This enables researchers to control the phosphorylation state of a specific serine residue within a protein of interest. By uncaging the serine, it becomes accessible to cellular kinases, triggering downstream signaling events that can be monitored in real-time.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound and general parameters for its use in experiments.
| Parameter | Value | Reference |
| Chemical Properties | ||
| Molecular Weight | 300.26 g/mol | [1] |
| Formula | C₁₂H₁₆N₂O₇ | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |
| Photochemical Properties | ||
| Uncaging Wavelength | ~405 nm | [1] |
| Extinction Coefficient (ε) at ~350 nm (for DMNB group) | ~4,300 M⁻¹cm⁻¹ (estimated for DMNB-caged compounds) | [3] |
| Quantum Yield (Φ) | ~0.085-0.13 (estimated for DMNB-caged compounds) | [3] |
| Storage Conditions | ||
| Stock Solution (-80°C) | Stable for up to 6 months | [2] |
| Stock Solution (-20°C) | Stable for up to 1 month | [2] |
Signaling Pathway: Regulation of Pho4 Transcription Factor
A well-characterized application of this compound is the study of the Pho4 transcription factor in yeast, which is regulated by phosphorylation. The following Graphviz diagram illustrates this signaling pathway.
References
Application Notes and Protocols for Cellular Delivery of DMNB-caged-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "cages," offer precise spatiotemporal control over the release of bioactive molecules. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage is a popular choice due to its efficient photolysis with near-UV or visible blue light. DMNB-caged-serine is a valuable tool for studying a variety of cellular processes where the controlled release of serine is desirable. Serine is a crucial amino acid involved in numerous metabolic and signaling pathways, including one-carbon metabolism, mTOR signaling, and neuromodulation via the NMDA receptor. These application notes provide an overview of methods for delivering this compound into mammalian cells and protocols for its use in studying specific signaling pathways.
Data Presentation
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 300.26 g/mol | [1] |
| Formula | C₁₂H₁₆N₂O₇ | [1] |
| Photolysis Wavelength | ~350 nm (near-UV) / 405 nm (visible blue light) | [1][2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
Comparison of Delivery Methods for Caged Compounds
| Delivery Method | Typical Loading Concentration | Delivery Efficiency | Cell Viability | Throughput | Key Considerations |
| Microinjection | µM to mM range in pipette solution | High (single cell) | Moderate to High | Low | Technically demanding; allows precise control of concentration in a single cell.[3][4] |
| Electroporation | µM to mM in electroporation buffer | Variable (up to 94% for siRNAs) | Variable (dependent on parameters) | High | Optimization of pulse voltage, duration, and buffer is critical for balancing efficiency and viability.[5][6][7][8][9][10][11] |
| Patch-Clamp Pipette Loading | µM to mM in pipette solution | High (single cell) | High | Low | Primarily for electrophysiologically accessible cells; allows simultaneous functional recording.[3][12][13][14] |
Experimental Protocols
Protocol 1: Delivery of this compound via Microinjection
This protocol is suitable for delivering this compound into single adherent cells, such as neurons or cultured cell lines on coverslips.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Intracellular buffer (e.g., 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)
-
Microinjection system (e.g., Eppendorf FemtoJet, InjectMan)
-
Glass micropipettes
-
Cell culture of interest grown on glass coverslips
Procedure:
-
Preparation of Injection Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in the intracellular buffer to the desired final concentration (e.g., 100 µM - 1 mM). Briefly vortex to mix.
-
Centrifuge the final injection solution at >10,000 x g for 10 minutes to pellet any precipitates.
-
-
Loading the Micropipette:
-
Carefully load the supernatant from the injection solution into a glass micropipette using a microloader tip.
-
Avoid introducing air bubbles.
-
-
Microinjection:
-
Mount the loaded micropipette onto the microinjection system.
-
Place the coverslip with adherent cells on the microscope stage.
-
Bring the micropipette tip into close proximity to the target cell.
-
Gently penetrate the cell membrane and inject a small volume of the solution. The injection volume can be controlled by adjusting the injection pressure and time.
-
Withdraw the micropipette carefully.
-
-
Post-Injection Incubation:
-
Return the cells to the incubator for a recovery period (e.g., 30-60 minutes) before proceeding with photolysis experiments.
-
Protocol 2: Delivery of this compound via Electroporation
This protocol is suitable for delivering this compound to a population of cells in suspension. Optimization of electroporation parameters is crucial for each cell type.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Electroporation buffer (e.g., Opti-MEM I Reduced Serum Medium)
-
Electroporator and compatible cuvettes
-
Cell line of interest
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in electroporation buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Preparation of Electroporation Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 100 µM - 2 mM). Mix gently.
-
-
Electroporation:
-
Transfer the cell suspension containing this compound to an electroporation cuvette.
-
Apply the optimized electrical pulse (voltage and duration). For many mammalian cell lines, square-wave pulses of 200-300 V for 10-20 ms (B15284909) can be a starting point.[8]
-
It is highly recommended to perform an optimization experiment with varying voltage and pulse lengths to maximize delivery efficiency while maintaining high cell viability.[5][7]
-
-
Post-Electroporation:
-
Immediately transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells for a recovery period (e.g., 4-24 hours) before uncaging experiments.
-
Protocol 3: Photolysis of this compound and Monitoring Cellular Responses
This protocol describes the light-induced release of serine and subsequent monitoring of a cellular response.
Materials:
-
Cells loaded with this compound
-
Microscope equipped with a suitable light source for photolysis (e.g., 365 nm or 405 nm LED or laser)
-
Imaging system for monitoring the cellular response (e.g., fluorescence microscope for biosensors, patch-clamp setup for electrophysiology)
Procedure:
-
Cell Preparation for Uncaging:
-
Place the coverslip or dish with loaded cells on the microscope stage.
-
Identify the cell(s) or region of interest for photolysis.
-
-
Baseline Measurement:
-
Before photolysis, acquire baseline measurements of the cellular parameter of interest (e.g., fluorescence intensity of a reporter, membrane current).
-
-
Photolysis (Uncaging):
-
Deliver a pulse of light at the appropriate wavelength (e.g., 365 nm or 405 nm) to the selected region.
-
The duration and intensity of the light pulse should be optimized to achieve the desired concentration of released serine while minimizing phototoxicity.[15]
-
-
Post-Uncaging Monitoring:
-
Immediately after the light pulse, begin acquiring data to monitor the cellular response to the released serine over time.
-
Signaling Pathways and Visualizations
The controlled release of serine can be used to investigate several key signaling pathways.
D-Serine Modulation of NMDA Receptor Signaling
D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity.[9] The extracellular concentration of D-serine can modulate NMDA receptor activity.[5][8]
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing electroporation conditions in primary and other difficult-to-transfect cells. | Semantic Scholar [semanticscholar.org]
- 6. btxonline.com [btxonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. btxonline.com [btxonline.com]
- 9. A simple, rapid method for evaluation of transfection efficiency based on fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. benchchem.com [benchchem.com]
- 15. usbio.net [usbio.net]
Illuminating Cellular Signaling: DMNB-caged-Serine in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the concentration of signaling molecules in space and time is paramount to unraveling complex biological processes. DMNB-caged-Serine is a powerful photoactivatable compound that enables researchers to release serine with high spatiotemporal resolution using light, thereby facilitating the study of its diverse roles in cellular signaling, neurotransmission, and metabolism. In conjunction with fluorescence microscopy, this tool offers an unparalleled approach to dissecting dynamic cellular events in real-time.
Introduction
Serine is a non-essential amino acid that plays a central role in a multitude of cellular functions. It is a key precursor for the synthesis of proteins, nucleotides, and lipids. Furthermore, serine is critically involved in one-carbon metabolism, providing methyl groups essential for DNA methylation and the synthesis of other vital metabolites. In the nervous system, D-serine acts as a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, modulating synaptic plasticity and neurotransmission.[1][2][3][4]
The study of these multifaceted roles has been significantly advanced by the development of "caged" compounds. This compound incorporates a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which renders the serine molecule biologically inactive.[5][6][7][8][9][10] Upon illumination with ultraviolet (UV) or blue light (typically around 365-405 nm), the DMNB cage is cleaved, rapidly releasing active serine.[6][7][9][10] This "uncaging" process allows for the precise initiation of serine-dependent signaling pathways at specific subcellular locations and time points, which can then be visualized and quantified using fluorescence microscopy.
These application notes provide an overview of the use of this compound in combination with fluorescence microscopy, including detailed protocols for key applications, and a summary of relevant quantitative data.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for its effective use.
| Property | Value | Reference |
| Molecular Weight | 300.26 g/mol | [6][9][10] |
| Appearance | Light yellow to light brown powder | [5] |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) | [6][9][10] |
| Storage | Store at -20°C in the dark. Stock solutions can be stored at -80°C for up to 6 months. | [5] |
| Photoactivation Wavelength | ~365-405 nm | [6][7][9][10] |
Important Handling Precautions:
-
This compound is light-sensitive. All handling steps, including weighing, dissolution, and cell loading, should be performed in the dark or under dim red light to prevent premature uncaging.
-
Use appropriate personal protective equipment (PPE) when handling the compound.
Applications and Experimental Protocols
This compound can be employed in a wide range of applications to study serine-dependent processes. Below are detailed protocols for two key areas of research.
Application 1: Probing Protein Phosphorylation Dynamics
Introduction: Serine phosphorylation is a fundamental post-translational modification that regulates protein function, localization, and interaction. By using genetically encoded this compound at specific sites within a protein of interest, researchers can trigger phosphorylation at a precise moment and observe the downstream consequences in real-time using fluorescence microscopy.[11] A common approach is to monitor the localization of a fluorescently tagged protein that changes its subcellular distribution upon phosphorylation.
Experimental Workflow:
Figure 1: Experimental workflow for studying protein phosphorylation.
Detailed Protocol:
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Plasmids for the protein of interest (with an amber stop codon at the desired serine site), engineered tRNA/tRNA synthetase, and a fluorescent reporter
-
Transfection reagent
-
This compound
-
Fluorescence microscope equipped with a 405 nm laser for uncaging and appropriate filters for the fluorescent reporter (e.g., GFP)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the plasmids for the protein of interest, the tRNA/tRNA synthetase pair, and the fluorescent reporter using a suitable transfection reagent.
-
-
Cell Loading with this compound:
-
Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing 1 mM this compound.
-
Incubate the cells for 18-24 hours in the dark to allow for incorporation of the caged amino acid.
-
-
Microscopy and Uncaging:
-
Wash the cells with imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images of the reporter protein.
-
Deliver a focused pulse of 405 nm laser light to the region of interest to uncage the serine. The duration and intensity of the light pulse should be optimized for each experiment, but a starting point could be a 500 ms (B15284909) pulse.
-
-
Image Acquisition and Analysis:
-
Immediately after uncaging, begin time-lapse imaging of the fluorescent reporter to monitor changes in its localization or intensity.
-
Quantify the fluorescence changes over time in the region of interest and in control regions.
-
Analyze the kinetics of the response to determine parameters such as the rate of protein translocation or the half-life of the signaling event.
-
Quantitative Data Example: Phosphorylation-Dependent Nuclear Export of Pho4
In a study using genetically encoded this compound in Saccharomyces cerevisiae, the uncaging of specific serine residues on the transcription factor Pho4, which was fused to GFP, triggered its nuclear export. The kinetics of this export were monitored by the decrease in nuclear GFP fluorescence.
| Pho4 Mutant (Caged Serine Site) | Observed Kinetic Parameter | Value |
| Pho4-S1 | Half-life of nuclear export | ~50 seconds |
| Pho4-S2 | Half-life of nuclear export | ~120 seconds |
| Pho4-S3 | Half-life of nuclear export | ~200 seconds |
This table summarizes hypothetical data based on the principles described in the literature for illustrative purposes.
Application 2: Investigating Serine's Role in Neuronal Signaling
Introduction: D-serine is a critical co-agonist of NMDA receptors in the central nervous system.[1][2][3][4] By locally uncaging serine near synapses, researchers can investigate its impact on NMDA receptor activation, synaptic plasticity, and neuronal excitability. This can be visualized by monitoring changes in intracellular calcium concentration using fluorescent calcium indicators or by electrophysiological recordings.
Experimental Workflow:
Figure 2: Workflow for studying neuronal signaling.
Detailed Protocol:
Materials:
-
Acute brain slices or primary neuronal cultures
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fluorescent calcium indicator (e.g., Fluo-4 AM) or patch-clamp electrophysiology setup
-
Two-photon microscope with a tunable laser for uncaging and imaging
Procedure:
-
Preparation:
-
Prepare acute brain slices or neuronal cultures according to standard protocols.
-
Incubate the preparation in aCSF containing this compound (e.g., 100-500 µM) and a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature in the dark.
-
-
Microscopy and Uncaging:
-
Transfer the preparation to a recording chamber on the microscope stage and perfuse with aCSF.
-
Identify a region of interest, such as a dendritic spine or a synapse.
-
Acquire baseline fluorescence images of the calcium indicator.
-
Use a focused laser pulse (e.g., two-photon excitation at ~720-810 nm) to uncage serine at the desired location. The precise wavelength should be optimized to minimize excitation of the fluorescent indicator.
-
-
Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity of the calcium indicator following uncaging.
-
Alternatively, perform whole-cell patch-clamp recordings to measure changes in postsynaptic currents.
-
Analyze the amplitude, duration, and spatial spread of the calcium transients or the characteristics of the synaptic currents.
-
Quantitative Data Example: Serine-Induced Neuronal Response
Uncaging of serine in the vicinity of a synapse is expected to potentiate NMDA receptor-mediated responses. This can be quantified by measuring the increase in the amplitude of postsynaptic currents or the magnitude of calcium transients.
| Measurement | Pre-Uncaging | Post-Uncaging |
| NMDA Receptor-mediated EPSC Amplitude | 100 pA | 150 pA |
| Peak ΔF/F of Calcium Indicator | 0.5 | 1.5 |
This table presents hypothetical data to illustrate the expected outcomes of such an experiment.
Signaling Pathway Visualization
The signaling pathways initiated by the release of serine can be visualized to provide a clear overview of the molecular events under investigation.
Figure 3: Signaling pathways involving serine.
Conclusion
This compound, when combined with fluorescence microscopy, provides a robust and versatile platform for the precise investigation of serine-dependent cellular processes. The ability to initiate signaling with high spatiotemporal control allows for a detailed understanding of the kinetics and localization of these events. The protocols and data presented here serve as a guide for researchers and drug development professionals to design and execute experiments that will further illuminate the intricate roles of serine in health and disease. As imaging technologies and the repertoire of caged compounds continue to expand, the potential for new discoveries in this field is vast.
References
- 1. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Rationally and Computationally Designed Fluorescent Biosensor for d-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 11. New scientific breakthrough: Nanoscale visualization reveals mechanism regulating tumor serine metabolism | EurekAlert! [eurekalert.org]
Application Notes and Protocols for In Vivo Applications of DMNB-caged-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMNB-caged-Serine (O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine) is a photolabile derivative of the amino acid L-serine. The caging group, 4,5-dimethoxy-2-nitrobenzyl (DMNB), renders the serine molecule biologically inactive. Upon irradiation with near-UV or blue light (optimally ~405 nm), the DMNB group is cleaved, rapidly releasing free serine.[1][2][3] This property allows for precise spatiotemporal control over serine availability, making it a powerful tool for studying a wide range of biological processes where serine plays a critical role, such as protein phosphorylation, neurotransmission, and cellular metabolism.[4][5][6][7][8]
While this compound has been successfully employed in numerous in vitro and in cellulo studies to dissect signaling pathways and protein function with high precision, its application in living organisms (in vivo) presents unique challenges and opportunities.[4][5] The primary limitation for in vivo use is the poor penetration of the required uncaging light through biological tissues.[1][2][4][9] However, for applications in superficial tissues, transparent organisms, or through the use of advanced light delivery techniques, this compound can be a valuable tool for probing serine-dependent processes in a physiological context.
These application notes provide an overview of the potential in vivo applications of this compound, alongside detailed hypothetical protocols to guide researchers in designing and conducting such experiments.
Principle of Action
The fundamental principle behind the use of this compound is the light-induced release of serine. In its caged form, the bulky DMNB group sterically hinders the serine residue from interacting with its biological targets, such as kinases or enzymes.[4][10] Exposure to light at the appropriate wavelength provides the energy to induce a photochemical reaction that cleaves the bond between the DMNB group and the serine, liberating active L-serine and a biologically inert byproduct. This uncaging event can be controlled with high spatial and temporal resolution using focused light sources like lasers or LEDs.[1][11]
Potential In Vivo Applications
Based on the known roles of serine and the capabilities of photocaging technology, several in vivo applications for this compound can be envisaged:
-
Neuroscience: Investigating the role of serine in synaptic plasticity, NMDAR modulation, and as a gliotransmitter in specific brain regions accessible to light delivery (e.g., through implanted optical fibers).[12][13][14]
-
Developmental Biology: Studying the impact of precise serine release on embryonic development in transparent model organisms like zebrafish, or on specific developmental processes in accessible tissues.
-
Oncology: Probing the role of serine metabolism in tumor growth and proliferation in superficial tumor models.[6][15]
-
Metabolic Studies: Investigating the acute effects of localized serine release on cellular metabolism in specific tissues.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available in vitro and in cellulo data.
| Parameter | Value | Source |
| Chemical Properties | ||
| Molecular Weight | 300.26 g/mol | [1][2] |
| Formula | C12H16N2O7 | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1][2] |
| Photochemical Properties | ||
| Excitation Wavelength (for uncaging) | ~405 nm (Visible blue light) | [1][2][3] |
| In Vitro / In Cellulo Experimental Parameters | ||
| Typical Concentration in Growth Medium | Millimolar (mM) range | [1][2] |
| Use in Genetically Encoded Systems | Incorporated in response to the amber nonsense codon TAG in S. cerevisiae and HEK cells | [4][16] |
Hypothetical In Vivo Experimental Parameters
This table presents a set of hypothetical parameters for an in vivo experiment in a mouse model to study the effect of localized serine release on a superficial tumor. These values are illustrative and would require optimization for any specific experimental setup.
| Parameter | Hypothetical Value | Rationale / Consideration |
| Animal Model | ||
| Species | Mouse (e.g., C57BL/6) with a subcutaneously implanted tumor | Allows for direct light access to the tissue of interest. |
| Compound Administration | ||
| Formulation | 10 mM stock in DMSO, diluted in saline to a final concentration of 1 mM with <1% DMSO | DMSO is a common solvent, but its concentration should be minimized to avoid toxicity. |
| Route of Administration | Intratumoral injection or local perfusion | To localize the caged compound to the target area and minimize systemic effects. |
| Dosage | 5-10 µL of a 1 mM solution | The volume and concentration should be optimized to achieve a sufficient local concentration without causing tissue damage. |
| Light Delivery | ||
| Light Source | 405 nm LED coupled to a fiber optic cannula | Provides the correct wavelength for uncaging and allows for precise light delivery to the tumor. |
| Light Power | 1-10 mW/mm² | Power should be sufficient for uncaging without causing phototoxicity. |
| Illumination Protocol | Pulsed or continuous illumination for 1-5 minutes | The duration and pattern of illumination will determine the kinetics of serine release. |
| Readout | ||
| Endpoint | Analysis of phosphorylation of downstream targets (e.g., by Western blot or immunohistochemistry), measurement of tumor growth | To assess the biological effect of the released serine. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution of 10 mM. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.0026 mg of this compound.
-
Gently warm the solution and vortex until the powder is completely dissolved.[1][2]
-
Store the stock solution at -20°C, protected from light.[1] The solution is stable for at least one month at -20°C and for up to six months at -80°C.[16]
-
Protocol 2: Hypothetical Protocol for In Vivo Uncaging in a Superficial Tumor Model
Disclaimer: This is a hypothetical protocol and must be adapted and optimized for specific experimental goals and institutional guidelines for animal research.
-
Animal Preparation:
-
Anesthetize the mouse according to an approved protocol.
-
Surgically expose the subcutaneous tumor, ensuring minimal damage to the surrounding tissue.
-
If using a fiber optic, implant the cannula such that the tip is positioned over the tumor.
-
-
Administration of this compound:
-
Dilute the 10 mM this compound stock solution in sterile saline to a final working concentration of 1 mM. Ensure the final DMSO concentration is below 1%.
-
Using a Hamilton syringe, slowly inject 5-10 µL of the working solution directly into the tumor.
-
Allow 10-15 minutes for the compound to diffuse within the tissue.
-
-
Photorelease (Uncaging):
-
Connect the implanted fiber optic cannula to a 405 nm LED light source.
-
Illuminate the tumor with the desired light power and for the predetermined duration (e.g., 5 mW/mm² for 2 minutes).
-
For control experiments, perform the same procedure without light illumination or with a vehicle injection.
-
-
Post-Uncaging Analysis:
-
At the desired time point after uncaging, euthanize the animal and excise the tumor.
-
Process the tissue for downstream analysis, such as Western blotting to detect changes in protein phosphorylation or immunohistochemistry to visualize the spatial effects of serine release.
-
Alternatively, for longitudinal studies, monitor tumor growth over several days following the uncaging event.
-
Visualizations
Signaling Pathway: Serine-Dependent Protein Phosphorylation
Caption: Light-induced release of serine activating a kinase cascade.
Experimental Workflow: Hypothetical In Vivo Uncaging Experiment
Caption: A generalized workflow for an in vivo uncaging experiment.
Logical Relationship: Challenges and Solutions for In Vivo Uncaging
Caption: Overcoming challenges in the in vivo application of photocaged compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Targeting Drug Delivery with Light: A Highly Focused Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resurgence of Serine: An Often Neglected but Indispensable Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical mechanisms of light-triggered release from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. nathan.instras.com [nathan.instras.com]
- 12. The Gliotransmitter d-Serine Promotes Synapse Maturation and Axonal Stabilization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Chronic D-Serine Elevation on Animal Models of Depression and Anxiety-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of extracellular d-serine content by calcium permeable AMPA receptors in rat medial prefrontal cortex as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shift from stochastic to spatially-ordered expression of serine-glycine synthesis enzymes in 3D microtumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DMNB-caged-Serine in Neural Circuit Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the intricate connections and dynamic signaling within neural circuits is a cornerstone of modern neuroscience. DMNB-caged-serine is a powerful tool in this endeavor, offering precise spatiotemporal control over the release of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. By remaining inert until activated by light, this compound allows researchers to probe the function of specific synapses and neuronal ensembles with high fidelity, providing insights into synaptic plasticity, neurotransmission, and the pathophysiology of neurological disorders.
D-serine, unlike its more common L-isomer, plays a significant role as a neurotransmitter in the central nervous system. It binds to the co-agonist site on the GluN1 subunit of NMDA receptors, a prerequisite for their activation by glutamate. The targeted release of D-serine through photolysis of its DMNB cage enables the controlled modulation of NMDA receptor activity, thereby influencing synaptic strength and neuronal firing. This precise control is invaluable for dissecting the contribution of specific synaptic inputs to overall circuit function.
These application notes provide a comprehensive guide to the use of this compound for mapping neural circuits, including its physicochemical properties, detailed experimental protocols for its application in acute brain slices, and considerations for data interpretation.
Physicochemical and Photophysical Properties
A thorough understanding of the properties of this compound is essential for designing and executing successful experiments. The following table summarizes the key quantitative data available for this compound. It is important to note that while some photophysical properties are specific to the DMNB caging group, they can be influenced by the caged molecule. Therefore, empirical optimization of uncaging parameters is highly recommended.
| Property | Value | Reference |
| Chemical Properties | ||
| Molecular Weight | 300.26 g/mol | [1] |
| Formula | C₁₂H₁₆N₂O₇ | [1] |
| CAS Number | 780009-55-4 | [1] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming | [1] |
| Storage | Store at -20°C, protected from light | [2] |
| Photophysical Properties | ||
| Caging Group | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | [3] |
| One-Photon Activation | ~350-420 nm, with photoactivation by visible blue light (405 nm) reported in cells | [4] |
| Two-Photon Activation | ~700-840 nm (estimated for DMNB group) | [5] |
| Quantum Yield (Φ) | Can be up to 0.3 (dependent on the caged molecule) | [5] |
| Two-Photon Cross-Section (δ) | 0.01–0.1 GM at 720 nm (estimated for DMNB group) | [5] |
| Photolysis Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | [6] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand both the biological pathway it modulates and the experimental steps involved in its application. The following diagrams, generated using the DOT language, illustrate these key aspects.
Caption: D-Serine Signaling Pathway at an Excitatory Synapse.
Caption: Experimental Workflow for this compound Uncaging.
Experimental Protocols
The following protocols are adapted from established methods for preparing acute brain slices and performing two-photon uncaging of neurotransmitters. Due to the lack of a specific, published protocol for this compound in this context, some parameters are provided as starting points and may require optimization.
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiology.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (NMDG-based, for improved slice health):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
Adjust pH to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
2 mM CaCl₂
-
1 mM MgSO₄
-
Continuously bubble with carbogen for at least 30 minutes before use. pH should be ~7.4.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage and prepare slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before starting experiments.
Protocol 2: Two-Photon Uncaging of this compound
This protocol provides a framework for the photolytic release of D-serine and the recording of subsequent neuronal activity.
Materials:
-
Prepared acute brain slices
-
This compound
-
DMSO
-
aCSF
-
Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire)
-
Electrophysiology rig (amplifier, digitizer, micromanipulators)
-
Patch pipettes (filled with internal solution)
Procedure:
-
Preparation of this compound solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the stock solution in aCSF to the final working concentration. A starting concentration of 200-500 µM is recommended, but this should be optimized.
-
-
Slice Incubation:
-
Transfer a brain slice to the recording chamber and perfuse with aCSF containing the final concentration of this compound.
-
Allow the slice to incubate in the caged compound for at least 15-20 minutes to ensure adequate tissue penetration.
-
-
Electrophysiological Recording:
-
Visually identify a target neuron using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the target neuron.
-
-
Two-Photon Uncaging:
-
Tune the two-photon laser to a wavelength between 720-810 nm.
-
Position the laser spot at the desired location on a dendrite, near a putative synapse.
-
Deliver short laser pulses (e.g., 0.5-2 ms (B15284909) duration) to uncage the D-serine. The laser power should be carefully titrated to elicit a physiological response without causing photodamage (start with low power, e.g., 5-10 mW at the objective, and gradually increase).
-
Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
-
Data Acquisition and Analysis:
-
Record responses to uncaging at multiple locations to map the spatial distribution of responsive synapses.
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Analyze the amplitude, kinetics, and summation of the uncaging-evoked responses.
-
Considerations and Troubleshooting
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Concentration of this compound: The optimal concentration will depend on the tissue thickness, incubation time, and desired effect. Higher concentrations may be needed for deeper structures but could also lead to off-target effects or incomplete washout.
-
Laser Parameters: The wavelength, power, and duration of the laser pulses are critical parameters that must be empirically determined. The goal is to achieve efficient uncaging with minimal phototoxicity.
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Phototoxicity and Byproducts: The primary photolysis byproduct of the DMNB cage is 4,5-dimethoxy-2-nitrosobenzaldehyde. While the direct neurotoxicity of this compound is not well-characterized, it is known to be fluorescent, which could interfere with simultaneous imaging experiments. It is advisable to use the minimum laser power and exposure time necessary for uncaging.
-
Control Experiments:
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Perform recordings in the absence of this compound to ensure that the laser stimulation itself does not evoke a response.
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Apply an NMDA receptor antagonist (e.g., AP5) to confirm that the uncaging-evoked responses are mediated by NMDA receptors.
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Monitor the health of the patched cell throughout the experiment (e.g., resting membrane potential, input resistance).
-
Conclusion
This compound is a valuable tool for the functional mapping of neural circuits, providing a means to activate NMDA receptors with high spatiotemporal precision. While the protocols provided here offer a solid foundation for its use, researchers should be mindful of the need for empirical optimization of key parameters. With careful experimental design and execution, this compound can significantly contribute to our understanding of the complex signaling dynamics that underlie brain function.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Low Uncaging Efficiency of DMNB-caged-Serine: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low uncaging efficiency of DMNB-caged-Serine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a photolabile compound where the amino acid serine is chemically modified with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group. This caging group renders the serine biologically inactive. Upon illumination with visible blue light, specifically at a wavelength of approximately 405 nm, the DMNB cage undergoes a photochemical reaction, releasing free, active serine in a spatially and temporally controlled manner.[1][2] This allows for the precise initiation of biological processes that are dependent on the availability of serine.
Q2: I am observing very low or no uncaging of my this compound. What are the potential causes?
Low uncaging efficiency can stem from several factors related to your experimental setup and the compound itself. Here are the primary aspects to investigate:
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Incorrect Wavelength of Light: DMNB-caged compounds are optimally cleaved by visible blue light. Ensure your light source is emitting at or very near 405 nm.[1][2]
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Insufficient Light Intensity or Duration: The uncaging reaction is dependent on the total number of photons delivered to the sample. If the light intensity (power density) is too low or the exposure time is too short, only a small fraction of the caged compound will be photolysed.
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Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C in the dark.[1][3] Stock solutions should be stored frozen and protected from light to prevent premature uncaging or degradation.[3]
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Suboptimal Sample Conditions: Factors such as pH and the presence of quenching molecules in your experimental medium can influence the efficiency of the photolysis reaction.
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Inner Filter Effect: At high concentrations of the caged compound, the molecules at the surface of the sample absorb most of the light, preventing it from penetrating deeper into the solution. This "inner filter effect" can significantly reduce the overall uncaging efficiency.
Q3: How can I optimize the light source parameters for efficient uncaging?
Optimizing your light source is critical for successful uncaging. Consider the following:
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Wavelength: Use a laser or a filtered lamp that provides a narrow band of light centered around 405 nm.
-
Power Density: The required power density will depend on your specific experimental setup (e.g., objective magnification, sample volume). It is recommended to start with a low power density and incrementally increase it while monitoring for uncaging and any potential photodamage to your sample.
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Exposure Duration: Similar to power density, the optimal exposure time will need to be determined empirically. Start with short pulses and gradually increase the duration.
-
Calibration: If possible, calibrate your light source to determine the exact power being delivered to your sample. This will help in ensuring consistency across experiments.
Q4: Are there any known issues with the stability of this compound solutions?
This compound is generally stable when stored correctly. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability and protected from light.[3] Repeated freeze-thaw cycles should be avoided by preparing aliquots. When diluted in aqueous buffers for experiments, the stability might be reduced, so it is advisable to use freshly prepared solutions.
Q5: Could byproducts of the uncaging reaction be interfering with my experiment?
Yes, the photolysis of the DMNB caging group generates byproducts, including a nitrosobenzaldehyde derivative.[4] These byproducts can sometimes have biological activity or interfere with downstream assays. It is important to run appropriate controls, such as irradiating the sample in the absence of the caged compound, to assess any effects of the light or the byproducts themselves. The DMNB photolysis byproducts have also been reported to be fluorescent, which could interfere with fluorescent readouts in your experiment.[3]
Q6: Can the cellular environment affect uncaging efficiency?
Yes, the cellular environment can present unique challenges. Cellular components can scatter light, reducing the effective light intensity reaching the caged compound. Additionally, endogenous molecules can act as quenchers, dissipating the energy from the excited caging group before it can undergo photolysis. It is also important to consider that high concentrations of the caged compound may be necessary for cellular experiments, which can lead to the inner filter effect.
Quantitative Data
| Caged Compound | Wavelength (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| DMNB-caged ATP | ~350 | ~5,000 | ~0.07 |
| DMNB-caged cAMP | ~350 | ~5,000 | ~0.04 |
| DMNB-caged Ca²⁺ | ~350 | ~4,500 | ~0.08 |
Note: This data is for other DMNB-caged compounds and should be used as a general guideline. The actual values for this compound may differ.
Experimental Protocols
The following is a generalized protocol for the photolysis of this compound. The specific parameters will need to be optimized for your experimental system.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.
2. Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your experimental buffer (e.g., cell culture medium, artificial cerebrospinal fluid).
-
Protect the working solution from light at all times.
3. Sample Incubation:
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Incubate your cells or sample with the this compound working solution for a sufficient period to allow for equilibration. The incubation time will vary depending on the experimental system.
4. Photolysis/Uncaging:
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Use a light source with a wavelength of 405 nm. This can be a laser coupled to a microscope or a dedicated LED light source.
-
Optimization of Light Exposure:
- Begin with a low light intensity and a short exposure duration.
- Gradually increase the intensity and/or duration while monitoring the desired biological effect and checking for any signs of phototoxicity.
- It is crucial to perform control experiments where the sample is exposed to the same light stimulus in the absence of the caged compound to control for any light-induced artifacts.
5. Post-Uncaging Analysis:
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Perform your desired downstream analysis to measure the effect of the released serine.
Visualizing the Uncaging Process and Troubleshooting
Photochemical Reaction of this compound
The following diagram illustrates the proposed photochemical reaction for the uncaging of DMNB-caged compounds.
Caption: Photochemical uncaging mechanism of this compound.
Troubleshooting Workflow for Low Uncaging Efficiency
This flowchart provides a logical sequence of steps to diagnose and resolve low uncaging efficiency.
Caption: A step-by-step guide to troubleshooting low uncaging efficiency.
References
Optimizing light exposure for DMNB-caged-Serine activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize light exposure for the activation of DMNB-caged-Serine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is a photoactivatable version of the amino acid L-serine. The serine molecule is chemically modified with a 4,5-dimethoxy-2-nitrobenzyl (DMNB) "caging" group. This caging group renders the serine biologically inactive. To activate it, the molecule is exposed to light of a specific wavelength, which cleaves the DMNB group and releases the free, active serine. This allows for precise spatial and temporal control over serine availability in biological systems.
Q2: What is the optimal wavelength for activating this compound?
A2: this compound is most efficiently activated by visible blue light, with a recommended wavelength of 405 nm.
Q3: What are the expected byproducts of the uncaging reaction?
A3: The photolysis of DMNB-caged compounds, including this compound, results in the release of the active molecule (serine), a proton, and a nitrosobenzaldehyde derivative. It is important to consider that these byproducts could potentially have biological effects in your experimental system.
Q4: How can I be sure that the observed biological effect is due to the released serine and not the light exposure or byproducts?
A4: To ensure the specificity of your results, it is crucial to include proper controls in your experimental design. These should include:
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Light-only control: Expose your experimental system to the same light stimulus in the absence of this compound to check for any light-induced effects.
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Caged compound-only control (no light): Incubate your system with this compound but do not expose it to light to test for any effects of the caged compound itself.
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Byproduct control (if available): If the specific nitrosobenzaldehyde byproduct is commercially available, you can test its effect on your system independently.
Q5: How should I store this compound?
A5: this compound is light-sensitive and should be stored protected from light. For long-term storage, it is recommended to store it as a powder at -20°C. Once in solution, it can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. Always refer to the manufacturer's specific storage instructions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low biological response after light exposure. | Incomplete uncaging: Insufficient light intensity or duration. | Increase the light exposure time or the intensity of the light source. Refer to the table below for recommended starting parameters. It is advisable to perform a titration experiment to determine the optimal light dose for your specific setup. |
| Incorrect wavelength: The light source is not emitting at the optimal wavelength for DMNB uncaging (405 nm). | Verify the emission spectrum of your light source using a spectrometer. Ensure that any filters used are appropriate for 405 nm light. | |
| Degradation of the caged compound: Improper storage or handling has led to the degradation of the this compound. | Always store the compound protected from light and at the recommended temperature. Prepare fresh solutions for your experiments. | |
| Significant cell death or stress observed after light exposure. | Phototoxicity: The light intensity or duration is too high, causing cellular damage. | Reduce the light intensity or exposure time. It is important to find a balance between efficient uncaging and minimizing phototoxicity. Refer to the phototoxicity data in the table below. Consider using a pulsed light source to reduce the total light dose. |
| Toxicity of byproducts: The photolysis byproducts are toxic to your experimental system. | Reduce the concentration of this compound to minimize the concentration of byproducts. Ensure adequate buffering of your medium, as a proton is released during uncaging. | |
| High background activity before light exposure. | Premature uncaging: The this compound has been unintentionally exposed to ambient light during handling. | Handle the compound in a dark or red-lit room. Protect solutions containing the caged compound from light by wrapping containers in aluminum foil. |
| Biological activity of the caged compound: In some rare cases, the caged compound itself may have some residual biological activity. | Perform a "caged compound-only" control experiment (no light exposure) to assess any inherent activity of the caged serine. | |
| Variability in results between experiments. | Inconsistent light delivery: The power output of the light source is fluctuating, or the distance to the sample is not consistent. | Ensure the light source is warmed up and stabilized before each experiment. Use a fixed setup to maintain a consistent distance between the light source and the sample. Measure the light power before each experiment if possible. |
| Inconsistent concentration of the caged compound: Errors in preparing the stock solution or diluting it for the experiment. | Prepare a fresh stock solution and carefully perform dilutions. |
Data Presentation: Light Exposure Parameters
The optimal light exposure for this compound activation is a balance between uncaging efficiency and minimizing phototoxicity. The following tables provide a summary of recommended starting points and phototoxicity data for 405 nm light.
Table 1: Recommended Light Exposure Parameters for this compound Uncaging
| Parameter | Recommended Value/Range | Notes |
| Wavelength | 405 nm | Optimal for DMNB group cleavage. |
| Light Source | LED or Laser | Provides specific wavelength and controllable intensity. |
| Light Intensity | 1-10 mW/cm² | Starting range for optimization. The optimal intensity will depend on the experimental setup and cell type. |
| Exposure Duration | 1-10 minutes | Starting range for optimization. Shorter durations are preferred to minimize phototoxicity. |
Table 2: Phototoxicity Data for 405 nm Light in Cell Culture
| Cell Type | Light Dose (J/cm²) | Observed Effect |
| Mammalian Cells (general) | 36 | No significant effect on normal cell function. |
| Mammalian Cells (general) | 54 | Cell death becomes evident. |
| Human cell lines (THP-1 and A549) | 300 | First cytotoxic effects observed. |
Note: These values are for the light alone and should be considered when designing your uncaging experiments. The presence of the DMNB-caged compound and its byproducts may alter the cellular response.
Experimental Protocols
Protocol 1: Optimizing Light Exposure for this compound Activation
This protocol provides a framework for determining the optimal light intensity and duration for your specific experimental setup.
Materials:
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This compound
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Your cellular or biochemical system of interest
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A light source capable of emitting at 405 nm (e.g., LED or laser) with adjustable intensity
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A power meter to measure light intensity (optional but recommended)
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An appropriate assay to measure the biological response to serine.
Methodology:
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store protected from light.
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Determine the Working Concentration: Based on literature or preliminary experiments, determine the appropriate working concentration of this compound for your system.
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Light Source Calibration (if possible): If you have a power meter, measure the light intensity at the sample plane for different power settings of your light source.
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Light Dose Titration: a. Prepare multiple samples with your experimental system and the working concentration of this compound. b. Expose the samples to a range of light doses by varying either the light intensity or the exposure duration. It is recommended to start with a matrix of conditions (e.g., 3 different intensities and 3 different durations). c. Include the following controls:
- No light exposure (caged compound only)
- Light exposure without the caged compound (light only)
- Positive control (if available, e.g., direct application of L-serine)
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Assay for Biological Response: After light exposure, perform your assay to measure the biological outcome of serine release.
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Assess Phototoxicity: In parallel, assess cell viability or stress markers in your samples to determine the phototoxic effects of the different light doses.
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Data Analysis: Plot the biological response and cell viability as a function of the light dose (intensity x duration). The optimal condition will be the one that gives a robust biological response with minimal phototoxicity.
Visualizations
Caption: Experimental workflow for optimizing light exposure for this compound activation.
Caption: Simplified signaling pathway of this compound photoactivation.
Caption: Troubleshooting flowchart for low biological response after this compound activation.
DMNB-caged-Serine stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of DMNB-caged-Serine, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Both the solid form and solutions should be protected from light due to the photosensitivity of the DMNB caging group.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[3][4] For a 10 mM stock solution, dissolve 3 mg of this compound in 1 mL of DMSO, which may require gentle warming.[3][4] It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Q3: At what wavelength is this compound photoactivated?
A3: this compound is typically photoactivated by visible blue light, with a wavelength of around 405 nm being effective for uncaging in cellular experiments.[3][4][6] It can also be uncaged using UV light in the 350-365 nm range.[7][8]
Q4: Is this compound stable in aqueous solutions?
Stability and Storage Data
Quantitative data on the stability and storage of this compound is summarized below.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][5] |
| In Solvent | -20°C | 1 month | [1][5] |
Experimental Protocols
General Protocol for Photo-uncaging of this compound in Cell Culture
This protocol provides a general workflow for the light-induced release of serine in a cellular context.
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Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
-
Loading with this compound:
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Prepare a working solution of this compound in your cell culture medium. The final concentration will need to be optimized for your specific cell type and experimental goals, but concentrations in the millimolar range have been used for incorporation into proteins.[3][4][6] For acute uncaging experiments, lower concentrations may be sufficient.
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Incubate the cells with the this compound-containing medium for a duration determined by your experimental needs (e.g., for incorporation or for acute uncaging). All incubation steps should be performed in the dark to prevent premature uncaging.
-
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove any unincorporated or extracellular this compound.
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Photoactivation (Uncaging):
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Mount the dish on a microscope equipped with a suitable light source (e.g., a 405 nm laser or a UV lamp with a filter for ~365 nm).
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Identify the target cells or region of interest.
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Expose the target to the light source. The duration and intensity of the light exposure will need to be carefully optimized to achieve the desired level of uncaging without causing phototoxicity.
-
-
Post-Uncaging Analysis: Proceed with your downstream analysis, such as monitoring changes in protein phosphorylation, cellular signaling, or other physiological responses.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low uncaging efficiency | 1. Insufficient light intensity or duration. 2. Incorrect wavelength of the light source. 3. Degradation of this compound due to improper storage or handling. 4. Low concentration of this compound in the cells. | 1. Optimize light exposure time and intensity. Perform a dose-response curve. 2. Ensure your light source emits at an appropriate wavelength for DMNB photolysis (e.g., 365-405 nm). 3. Always store this compound protected from light and at the recommended temperature. Prepare fresh solutions. 4. Increase the loading concentration or incubation time. |
| High background activity (before uncaging) | 1. Premature uncaging due to exposure to ambient light. 2. Hydrolysis of the caged compound. 3. Biological activity of the caged compound itself. | 1. Perform all experimental steps in the dark or under dim, red light. 2. Prepare fresh aqueous solutions of this compound before each experiment. 3. While DMNB-caged compounds are designed to be inert, some residual activity may be possible at high concentrations. Perform control experiments with the caged compound without photoactivation. |
| Cellular toxicity observed | 1. Phototoxicity from the uncaging light source. 2. Toxicity from the photolysis byproducts (e.g., a nitrosobenzaldehyde derivative). 3. High concentration of this compound. | 1. Reduce light intensity and/or duration. Use the lowest effective light dose. 2. The photolysis byproducts can be reactive.[9] Include a control where a mock uncaging is performed on cells not loaded with the caged compound. 3. Lower the concentration of this compound used for loading. |
| Variability in experimental results | 1. Inconsistent light delivery. 2. Inconsistent loading of the caged compound. 3. Fluctuation in experimental conditions (e.g., temperature, pH). | 1. Ensure the light source provides uniform illumination across the field of view. Calibrate the light source regularly. 2. Standardize the loading protocol, including incubation time and concentration. 3. Maintain consistent experimental parameters for all replicates. |
Visualizations
Caption: Experimental workflow for this compound uncaging.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Photo-isolation chemistry for high-resolution and deep spatial transcriptome with mouse tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
Common pitfalls to avoid with caged compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with caged compounds.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common experimental issues.
Issue 1: Unexpected Biological Activity Before Photolysis
Symptom: You observe a biological response upon application of the caged compound, even before light stimulation.
Possible Causes & Solutions:
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Spontaneous Hydrolysis: The caged compound may be unstable in your aqueous experimental buffer, leading to premature release of the active molecule.[1]
-
Troubleshooting Steps:
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Check Compound Stability: Review the manufacturer's data sheet for information on the compound's stability and recommended buffer conditions.
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Prepare Fresh Solutions: Always prepare fresh solutions of the caged compound immediately before use.[2]
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Control pH and Temperature: Ensure your experimental buffer pH and temperature are within the recommended range for the caged compound.
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Consider a More Stable Analog: If the problem persists, investigate if a more hydrolytically stable version of the caged compound is available.[1]
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-
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Biological Activity of the Caged Form: The caged compound itself might not be completely inert and could be acting as an agonist or antagonist at the target receptor or other off-target sites.[3][4] This is a known issue for many caged glutamates and GABAs which can act as antagonists for GABA receptors.[3][4]
-
Troubleshooting Steps:
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Perform Control Experiments: Apply the caged compound without photolysis and compare the response to a vehicle control.
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Consult the Literature: Search for reports of off-target effects for the specific caged compound you are using.
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Consider "Cloaked" Caged Compounds: For neurotransmitters prone to off-target effects, consider using "cloaked" versions that have reduced antagonism.[4]
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Lower the Concentration: Use the lowest effective concentration of the caged compound to minimize potential off-target effects.
-
-
Troubleshooting Workflow for Pre-Photolysis Activity
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
How to address off-target effects of DMNB-caged-Serine
Welcome to the technical support center for DMNB-caged Serine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMNB-caged Serine and what is its primary application?
A1: DMNB-caged-Serine is a photoactivatable amino acid where a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is attached to the serine, rendering it biologically inactive.[1] Irradiation with UV-A or visible blue light (around 350-405 nm) cleaves this "cage," rapidly releasing free serine.[2] Its primary application is in cell biology to achieve precise spatiotemporal control over processes involving serine, such as protein phosphorylation. By genetically encoding this compound into a protein, researchers can trigger phosphorylation at a specific site with a pulse of light.
Q2: What are the primary sources of off-target effects when using DMNB-caged Serine?
A2: Off-target effects can arise from three main sources:
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Biological activity of the caged compound itself: Before photolysis, the DMNB-caged serine molecule might act as an antagonist or agonist for certain receptors or enzymes.[1] While DMNB-caged compounds are designed to be inert, this is a critical property to verify in your specific experimental system.[3]
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Phototoxicity from the uncaging light: The high-energy light (especially in the UV range) used for uncaging can damage cells, independent of the caged compound.[3][4] This can lead to apoptosis, necrosis, or other stress responses that can confound experimental results.
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Toxicity of photolysis byproducts: The uncaging reaction releases not only serine but also a byproduct, typically 4,5-dimethoxy-2-nitrosobenzaldehyde.[5] This byproduct can have its own biological activity or be toxic to cells at certain concentrations.
Q3: What is the main byproduct of DMNB uncaging and is it harmful?
A3: The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde .[5] While comprehensive toxicity data for this specific compound is limited, aldehydes as a class can be reactive and potentially cytotoxic, especially at high concentrations resulting from prolonged or high-intensity illumination. It is crucial to use the minimum light dose required for sufficient uncaging to keep the concentration of this byproduct low.
Q4: Can the uncaged serine itself cause off-target effects?
A4: Yes, particularly in neurological studies. D-serine (B559539) (the D-isomer) is a potent co-agonist of the NMDA receptor, and excessive activation can lead to excitotoxicity and neuronal cell death.[6][7] While this compound is typically the L-isomer, rapid, high-concentration release in sensitive systems could potentially perturb cellular homeostasis. It is important to consider the physiological concentration range of serine in your model system.
Troubleshooting Guide
| Problem Statement | Possible Cause(s) | Recommended Solution(s) |
| High cell death or stress observed after illumination. | Phototoxicity: The wavelength, intensity, or duration of the light source is damaging the cells.[3] | • Perform a light-dose-response curve: Determine the maximum light exposure your cells can tolerate without adverse effects (see Protocol 1).• Increase wavelength: If possible, use a longer wavelength (e.g., 405 nm instead of 365 nm) which is generally less phototoxic.[8]• Reduce intensity/duration: Use the lowest light power and shortest exposure time necessary for effective uncaging.[3]• Use two-photon excitation: This confines the uncaging to a very small focal volume, significantly reducing phototoxicity to the surrounding tissue/cells.[9] |
| No (or weak) biological response after uncaging. | Incomplete Uncaging: The light dose is insufficient to release a biologically relevant concentration of serine. | • Increase light intensity or duration: Gradually increase the light dose. Calibrate your light source to ensure sufficient power is reaching the sample.[8]• Verify uncaging efficiency: Use a biochemical method like HPLC or mass spectrometry to quantify the amount of released serine (see Protocol 2).• Check compound integrity: Ensure the this compound has been stored correctly (typically at -20°C, protected from light) to prevent degradation. |
| Spontaneous Hydrolysis: The caged compound has hydrolyzed over time, releasing serine prematurely and depleting the active caged pool.[10] | • Prepare fresh solutions: Use freshly prepared solutions of this compound for each experiment.• Store stock solutions properly: Aliquot and store stock solutions at -80°C for long-term storage. | |
| Unexpected biological effects observed before illumination. | Biological Activity of Caged Compound: The DMNB-caged serine molecule is not inert and is acting as an agonist or antagonist.[1][11] | • Run a "dark" control: Apply the caged compound to your cells without any illumination and observe for any biological response over the time course of your experiment.• Test a range of concentrations: Determine if the effect is dose-dependent. Use the lowest effective concentration of the caged compound. |
| Contamination with free Serine: The DMNB-caged Serine stock is contaminated with uncaged, free serine. | • Check purity: Verify the purity of your compound stock using HPLC or a similar analytical method.• Perform a vehicle control: Ensure that the vehicle (e.g., DMSO) used to dissolve the caged compound does not cause the observed effects. |
Data and Parameters
Table 1: Photochemical Properties of DMNB-caged Serine
| Parameter | Value / Range | Notes |
| Molecular Weight | 300.26 g/mol | |
| Excitation Wavelength | ~350 - 405 nm | Can be uncaged with visible blue light (405 nm), which may reduce phototoxicity compared to UV light.[2] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming. | Life science experiments should ideally be conducted in aqueous buffer without organic co-solvents, or with a final DMSO concentration of ≤0.5%.[3] |
| Storage | Store at -20°C. Protect from light. | For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. |
Table 2: Summary of Off-Target Effects and Mitigation Strategies
| Off-Target Effect | Source | Key Mitigation Strategy | Control Experiment |
| Phototoxicity | Uncaging light source | Reduce light dose (intensity/duration); use longer wavelengths (e.g., 405 nm); use two-photon excitation.[8] | Expose cells to the uncaging light without the caged compound. |
| Byproduct Toxicity | 4,5-dimethoxy-2-nitrosobenzaldehyde | Use the minimum effective light dose to minimize byproduct concentration. | Ideally, synthesize or obtain the byproduct and test its effect on cells directly. |
| Caged Compound Activity | The DMNB-caged serine molecule itself | Use the lowest effective concentration. | Apply the caged compound to cells without light exposure (dark control). |
| Excitotoxicity | High concentration of released serine | Titrate the concentration of the caged compound and/or the light dose to release physiological levels of serine. | Use a known antagonist of the downstream serine target (e.g., an NMDA receptor antagonist if applicable) to see if it blocks the effect.[7][12] |
Key Experimental Protocols
Protocol 1: Assessing Phototoxicity with a Cell Viability Assay
This protocol helps determine the safe light exposure limits for your specific cell type and experimental setup.
-
Cell Plating: Plate your cells in a 96-well plate (black, clear-bottom for fluorescence assays) at a density that allows for healthy growth over 24-48 hours.
-
Experimental Groups: Prepare the following control and experimental groups:
-
Group A (No Treatment Control): Cells with media only.
-
Group B (Light Only Control): Cells exposed to the uncaging light source.
-
Group C (Caged Compound Only): Cells incubated with DMNB-caged Serine but kept in the dark.
-
Group D (Experimental): Cells incubated with DMNB-caged Serine and exposed to the uncaging light.
-
-
Light Exposure:
-
For Group B and D, expose the wells to a range of light doses. Vary either the duration (e.g., 50ms, 100ms, 250ms, 500ms) or the intensity (e.g., 25%, 50%, 75%, 100% laser power) of your light source.
-
Ensure the light delivery is consistent with your actual experiment (e.g., through the microscope objective).
-
-
Incubation: Return the plate to the incubator for a period relevant to your experiment's timescale (e.g., 4, 12, or 24 hours).
-
Viability Assay:
-
Add a viability reagent (e.g., PrestoBlue™, CellTiter-Glo®, or similar) to all wells according to the manufacturer's instructions.
-
Read the fluorescence or luminescence on a plate reader.
-
-
Analysis: Normalize all readings to the "No Treatment Control" (Group A). A significant decrease in viability in the "Light Only Control" (Group B) compared to Group A indicates phototoxicity. The goal is to find a light dose that causes minimal cell death in Group B while still being effective for uncaging in Group D.
Protocol 2: Validating Uncaging Efficiency with HPLC
This protocol quantifies the conversion of DMNB-caged Serine to free serine after light exposure.
-
Sample Preparation:
-
Prepare a solution of DMNB-caged Serine (e.g., 100 µM) in your experimental buffer.
-
Create a "dark" sample by transferring an aliquot to an HPLC vial and protecting it from light.
-
Create an "illuminated" sample by exposing another aliquot to your uncaging light source with the intended experimental parameters (wavelength, intensity, duration).
-
Prepare a standard curve using known concentrations of both free serine and DMNB-caged Serine.
-
-
HPLC-UV Analysis:
-
Mobile Phase: A typical gradient elution might be used, for example, starting with a high percentage of aqueous buffer (e.g., 0.1% TFA in water) and ramping up to a high percentage of organic solvent (e.g., acetonitrile).
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Use a UV detector set to a wavelength where both the caged compound and the byproduct absorb (e.g., ~350 nm).
-
-
Data Acquisition:
-
Inject the standard curve samples to establish retention times and peak areas for both compounds.
-
Inject the "dark" and "illuminated" samples.
-
-
Analysis:
-
In the "illuminated" sample chromatogram, measure the decrease in the peak area corresponding to DMNB-caged Serine and the appearance of a new peak corresponding to free serine (if UV-active) or, more reliably, the byproduct.
-
Calculate the percentage of uncaged compound by comparing the remaining caged compound peak area in the illuminated sample to the dark sample. The goal is to achieve a sufficient percentage of uncaging for your biological question.[13]
-
Diagrams and Workflows
Caption: Uncaging pathway of DMNB-caged Serine upon light absorption.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. researchgate.net [researchgate.net]
Improving solubility of DMNB-caged-Serine for cell culture
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using DMNB-caged-Serine in cell culture, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a photo-labile derivative of the amino acid L-serine. The "cage," a 4,5-Dimethoxy-2-nitrobenzyl group, renders the serine molecule biologically inactive. Upon exposure to UV light (typically around 365 nm), this cage is cleaved, releasing free, active serine into the cell culture medium or within the cell. This allows for precise temporal and spatial control over serine availability, enabling the study of its role in various cellular processes, including signaling pathways and protein synthesis.
Q2: What is the primary challenge in using this compound in cell culture?
The main challenge is its low solubility in aqueous solutions like cell culture media. This compound is a hydrophobic compound, and direct addition to media will likely result in poor dissolution and precipitation.
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without the caged compound) in your experiments to account for any solvent effects.[2]
Q5: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most common solvent, other options for hydrophobic compounds include Dimethylformamide (DMF) and dioxane.[6] Some novel, less toxic alternatives like zwitterionic liquids (ZILs) and Cyrene™ are also being explored.[7][8] However, the solubility of this compound in these alternatives is not well-documented, and their compatibility with your specific cell line would need to be tested.
Q6: How should I handle and store this compound?
The DMNB caging group is light-sensitive. Therefore, the solid compound and its stock solutions should be protected from light by storing them in amber vials or wrapping containers in aluminum foil. All manipulations should be performed in a dark or dimly lit environment. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses the common problem of this compound precipitation in cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to media | 1. Solvent Shock: Rapid change in solvent polarity from DMSO to the aqueous medium causes the hydrophobic compound to "crash out."[2] 2. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the media.[1] 3. Low Media Temperature: Colder media reduces the solubility of most compounds.[1] | 1. Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[1][2] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume.[2] 3. Lower the Final Concentration: If precipitation persists, reduce the final working concentration of this compound. |
| Precipitation occurs after a few hours or days of incubation | 1. Compound Instability: The compound may not be stable in the aqueous environment over extended periods. 2. Media Evaporation: Evaporation from the culture vessel can increase the compound's concentration beyond its solubility limit.[1] 3. Interaction with Media Components: Salts and proteins in the media can sometimes interact with the compound, reducing its solubility over time.[2] | 1. Perform Media Changes: For long-term experiments, change the media with a freshly prepared this compound solution every 24-48 hours. 2. Ensure Proper Humidification: Maintain proper humidity levels in the incubator and use culture plates with low-evaporation lids.[1] 3. Filter the Final Solution: Before adding to cells, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
| Inconsistent experimental results | 1. Partial Precipitation: Undetected micro-precipitation is reducing the effective concentration of the compound. 2. Inaccurate Stock Concentration: The initial stock solution was not prepared correctly. | 1. Visually Inspect: Carefully inspect the media for any signs of cloudiness or particles before and during the experiment. 2. Verify Stock Solution: Prepare fresh stock solutions regularly and ensure the compound is fully dissolved before making further dilutions. |
Quantitative Data: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | Up to 250 mg/mL (832.61 mM) | May require sonication. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. |
| DMSO | 10 mM (3 mg/mL) | Gentle warming can aid dissolution. |
This data is compiled from various supplier datasheets. Actual solubility may vary slightly between batches.
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol details the recommended procedure for dissolving this compound in DMSO and diluting it into cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM):
-
In a dark environment, weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
In a new sterile microcentrifuge tube, add 990 µL of pre-warmed (37°C) complete cell culture medium.
-
Add 10 µL of the 100 mM DMSO stock solution to the medium.
-
Gently vortex or flick the tube to mix. This intermediate dilution step helps to gradually change the solvent environment.
-
-
Prepare the Final Working Solution (e.g., 100 µM):
-
In a sterile tube containing the desired final volume of pre-warmed (37°C) complete cell culture medium, add the required volume of the 1 mM intermediate dilution. For example, to make 10 mL of a 100 µM solution, add 1 mL of the 1 mM intermediate dilution to 9 mL of media.
-
Gently invert the tube several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing background activity of caged serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the background activity of caged serine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "background activity" in the context of caged serine experiments?
A1: Background activity refers to any unintended biological effect observed before the light-induced uncaging of serine. This can manifest in several ways:
-
Premature Uncaging: The caged serine compound spontaneously releases serine without light stimulation.
-
"Leaky" Activity: The caged serine molecule itself possesses some biological activity, even in its protected form.
-
Off-Target Effects: The caging group or byproducts of the photolysis reaction cause unintended biological effects.
-
Impurity-Driven Activity: The presence of uncaged serine or other impurities in the sample preparation contributes to the observed activity.
Q2: How can I assess the purity of my caged serine compound?
A2: The purity of your caged serine compound is crucial for minimizing background activity. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing purity. A pure sample should show a single major peak corresponding to the caged serine, with minimal to no peak at the retention time of free serine.
Q3: What are the common photolysis byproducts of caged serine, and are they toxic?
A3: The byproducts of photolysis depend on the caging group used. For example, the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, upon photolysis, can generate 4,5-dimethoxy-2-nitrosobenzaldehyde.[1] Some photolysis byproducts can be reactive and potentially toxic to cells.[2] It is essential to perform control experiments to assess the potential toxicity of these byproducts in your experimental system.
Q4: Can the caging group itself interfere with my experiment?
A4: Yes, the caging group is a chemical modification that can alter the properties of the serine molecule. For instance, caging a serine residue within a peptide can significantly reduce the binding affinity of that peptide to its interacting partners, such as kinases.[3] This "background" effect of the cage should be considered when interpreting experimental results.
Q5: How should I store my caged serine compounds to maintain their stability?
A5: Caged serine compounds should be stored under conditions that prevent premature uncaging. For DMNB-caged-serine, storage at -20°C is recommended.[4][5] It is also advisable to protect the compound from light and moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during caged serine experiments.
| Problem | Possible Causes | Recommended Solutions |
| High background activity before uncaging | 1. Impure caged serine: The sample may contain free serine. 2. Premature uncaging: The compound is unstable under the experimental conditions (e.g., high temperature, inappropriate pH). 3. "Leaky" activity of the caged compound: The caged serine itself is not completely inert. | 1. Verify purity: Analyze the purity of the caged serine using HPLC. If impurities are detected, purify the compound. 2. Optimize conditions: Ensure that the experimental buffer and temperature do not promote spontaneous uncaging. Perform stability tests under your experimental conditions. 3. Perform control experiments: Test the effect of the caged serine without uncaging to quantify its inherent activity. |
| No or weak signal after uncaging | 1. Inefficient uncaging: The light source is not optimal (wrong wavelength, insufficient power), or the irradiation time is too short. 2. Degradation of the uncaged serine: The released serine is rapidly metabolized or degraded. 3. The biological system is not responsive. | 1. Optimize light delivery: Calibrate the light source and ensure the wavelength is appropriate for the caging group (e.g., ~350-405 nm for DMNB). Increase light intensity or duration, but be mindful of potential phototoxicity. 2. Include protease inhibitors: If enzymatic degradation is suspected, add a cocktail of serine protease inhibitors to the experimental medium. 3. Verify system responsiveness: Use a positive control (e.g., direct application of serine) to confirm that the biological system is capable of responding. |
| Cell death or phototoxicity observed | 1. High light intensity/duration: Excessive light exposure can damage cells. 2. Toxicity of photolysis byproducts: The byproducts of the uncaging reaction are toxic to the cells. 3. Toxicity of the caged compound itself. | 1. Reduce light exposure: Use the minimum light intensity and duration required for efficient uncaging. 2. Perform byproduct toxicity controls: Irradiate a solution of the caged compound and then apply the photolyzed solution to the cells to assess the toxicity of the byproducts. 3. Assess caged compound toxicity: Incubate cells with the caged compound in the dark to determine its baseline toxicity. |
| Inconsistent results between experiments | 1. Variability in light delivery: Inconsistent positioning of the light source or fluctuations in its power output. 2. Inconsistent sample preparation: Variations in the concentration of the caged serine or other reagents. 3. Cellular heterogeneity: Differences in the physiological state of the cells. | 1. Standardize light delivery: Ensure consistent positioning and power of the light source for each experiment. 2. Prepare fresh solutions: Prepare fresh stock solutions of the caged serine for each set of experiments and verify their concentration. 3. Use consistent cell cultures: Use cells at a similar passage number and confluency to minimize biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and effects of caged serine.
Table 1: Effect of Caging on Protein-Substrate Binding Affinity
This table illustrates how caging a serine residue can alter the binding affinity of a peptide substrate to its kinase, Protein Kinase A (PKA). The data is from a study using surface plasmon resonance (SPR).[3]
| Peptide | Description | Dissociation Constant (KD) (nM) | Fold Change in Affinity vs. PKS |
| PKS | Peptide with a native serine residue | ~7.4 | 1 (Reference) |
| PKS(caged) | Peptide with a caged serine residue | ~740 | ~100-fold decrease |
| PKI | Peptide with an alanine (B10760859) substitution at the serine position | ~30 | ~4-fold decrease |
Table 2: Properties of this compound
This table provides a summary of the physical and chemical properties of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged-serine.[4][5]
| Property | Value |
| Molecular Weight | 300.26 g/mol |
| Formula | C12H16N2O7 |
| Uncaging Wavelength | ~350 - 405 nm (visible blue light) |
| Solubility | Soluble to 10 mM in DMSO with gentle warming |
| Purity (typical) | ≥98% |
| Storage | -20°C |
Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing the background activity of caged serine.
Protocol 1: Purity Analysis of Caged Serine by HPLC
Objective: To determine the purity of a caged serine sample and quantify the amount of free serine impurity.
Materials:
-
Caged serine sample
-
Serine standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of the serine standard in water (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Prepare Sample:
-
Dissolve the caged serine sample in an appropriate solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a fixed volume (e.g., 20 µL) of each standard and the sample.
-
Run a gradient elution to separate the components. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the UV detector to a wavelength appropriate for the caging group (e.g., ~350 nm for DMNB) and a wavelength for serine if derivatized (or a lower UV wavelength if underivatized).
-
-
Data Analysis:
-
Identify the peaks corresponding to free serine and caged serine based on the retention times of the standards.
-
Create a standard curve by plotting the peak area of the serine standard against its concentration.
-
Calculate the concentration of free serine in the caged serine sample using the standard curve.
-
Determine the purity of the caged serine by calculating the percentage of the area of the caged serine peak relative to the total area of all peaks.
-
Protocol 2: Assessing Phototoxicity of Uncaging Byproducts
Objective: To evaluate the potential toxicity of the byproducts generated during the photolysis of caged serine.
Materials:
-
Caged serine
-
Cell culture medium
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well plates
-
UV light source for uncaging
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Prepare Photolyzed Solution:
-
Dissolve the caged serine in cell culture medium to the final concentration that will be used in the experiment.
-
Expose the solution to the uncaging light source for a duration sufficient to achieve complete photolysis. This should be determined empirically beforehand.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the photolyzed caged serine solution to the wells.
-
Include the following controls:
-
Untreated cells: Cells with fresh medium only.
-
Vehicle control: Cells with medium containing the solvent used to dissolve the caged serine.
-
Caged serine (no light) control: Cells with the non-photolyzed caged serine solution.
-
Light only control: Cells exposed to the uncaging light for the same duration but without the caged compound.
-
-
-
Incubation:
-
Incubate the plate for a period relevant to the main experiment (e.g., 24 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence to determine cell viability.
-
Compare the viability of cells treated with the photolyzed solution to the control groups. A significant decrease in viability in the photolyzed solution group compared to the other controls indicates toxicity of the photolysis byproducts.
-
Visualizations
Signaling Pathway: PKA Activation
The following diagram illustrates a simplified signaling pathway where caged serine can be used to study the role of phosphorylation by Protein Kinase A (PKA).
Caption: PKA signaling pathway with caged serine.
Experimental Workflow: Caged Serine Experiment
The diagram below outlines a typical experimental workflow for using caged serine to study a biological process.
Caption: Experimental workflow for caged serine.
References
- 1. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity | UKAAT [ukaat.org.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
Technical Support Center: Calibrating Laser Power for DMNB-caged Serine Uncaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMNB-caged Serine. Here, you will find information to help you calibrate your laser system for precise and efficient uncaging while minimizing phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is DMNB-caged Serine and how is it uncaged?
A1: DMNB-caged-Serine is a photoactivatable compound where the serine molecule is rendered biologically inactive by being bound to a 4,5-Dimethoxy-2-nitrobenzyl (DMNB) "caging" group.[1] This allows for the precise delivery of serine to a specific location within a biological system. The serine is released, or "uncaged," by photolysis, typically using visible blue light around 405 nm.[1][2] This technique is often used to study processes like protein phosphorylation in real-time within living cells.[3]
Q2: What type of laser is required for DMNB-caged Serine uncaging?
A2: A laser capable of producing a stable output at or near 405 nm is ideal for single-photon uncaging of DMNB-caged Serine.[1][2] Diode lasers are a common choice for this application.[4] While two-photon uncaging is a powerful technique for other caged compounds, single-photon excitation at 405 nm is generally more efficient for currently available cages like DMNB.[4][5]
Q3: How do I know if my laser power is too high or too low?
A3:
-
Too Low: You will observe low or no biological response after the uncaging event. This indicates that an insufficient amount of serine is being released to elicit the desired effect. The uncaging efficiency will be low, and you may not see a significant difference between your pre- and post-stimulation measurements.
-
Too High: You may observe signs of phototoxicity, such as cell blebbing, morphological changes, or a rapid decline in cell health.[6] You might also see a decrease in the biological response after repeated stimulations at the same location, a phenomenon known as rundown, which can indicate photodamage.[6]
Q4: Can I use the same laser settings for different cell types or experimental preparations?
A4: Not necessarily. The optimal laser power and duration can vary significantly depending on factors like the expression level of the target protein, the depth of the target within a tissue sample, and the specific cell type's sensitivity to light.[4][5] Light scattering within tissues can reduce the amount of light reaching the target, requiring higher initial power.[4][5] It is crucial to calibrate the laser power for each specific experimental condition.
Troubleshooting Guide
Problem 1: Low or no uncaging efficiency.
| Possible Cause | Solution |
| Laser power is too low. | Gradually increase the laser power in small increments. |
| Pulse duration is too short. | Increase the duration of the laser pulse. |
| Incorrect wavelength. | Ensure your laser is emitting light at or near 405 nm. |
| Poor focus. | Adjust the focus of the laser onto the precise area of interest. |
| Degradation of the caged compound. | DMNB-caged compounds are light-sensitive.[5] Protect your stock solutions and experimental preparations from ambient light. Prepare fresh solutions as needed. |
| Low concentration of caged compound. | Ensure you are using an adequate concentration of DMNB-caged Serine for your experiment. |
Problem 2: Evidence of phototoxicity or cell death.
| Possible Cause | Solution |
| Laser power is too high. | Reduce the laser power. It is often better to use lower power for a slightly longer duration to achieve the same uncaging efficiency with less peak intensity.[6] |
| Pulse duration is too long. | Decrease the duration of the laser pulse. |
| Repetitive stimulation in the same location. | If multiple uncaging events are needed, consider slightly moving the target location for each pulse or allowing for a recovery period between stimulations. |
| High overall light exposure. | Minimize the exposure of the sample to any light source, including the imaging laser, when not actively uncaging or recording data. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Solution |
| Fluctuations in laser output. | Allow your laser to warm up and stabilize before starting your experiment. Use a power meter to verify the laser output is stable over time. |
| Variability in sample preparation. | Ensure consistent cell density, concentration of the caged compound, and thickness of the preparation. |
| Inconsistent focus. | Carefully re-focus the laser for each new sample or field of view. |
| Degradation of the caged compound stock. | Aliquot your DMNB-caged Serine stock solution and store it properly at -20°C to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a starting point for laser parameters for uncaging DMNB compounds using a 405 nm laser. These values are based on published data for structurally similar caged compounds, such as MNI-glutamate, and should be optimized for your specific experimental setup.[4][5][7]
| Parameter | Recommended Starting Range | Notes |
| Wavelength | 405 nm | Optimal for DMNB cage photolysis. |
| Laser Power at Specimen | 1-5 mW | Highly dependent on objective and spot size. |
| Laser Intensity at Specimen | ~2 mW/µm² | A key parameter to aim for during calibration.[4][5] |
| Pulse Duration | 100 µs - 2 ms | Shorter pulses are generally less phototoxic.[4][5][7] |
| Repetition Rate | 0.2 Hz - 1 Hz | Allow for cellular recovery between pulses to minimize phototoxicity. |
Experimental Protocols
Protocol for Laser Power Calibration using a Caged Fluorophore
This protocol is adapted from methods used for other caged compounds at 405 nm and provides a reliable way to calibrate your laser system before uncaging DMNB-caged Serine in a live experiment.[4][5] The principle is to use a "caged" fluorophore that becomes fluorescent upon photolysis and measure the fluorescence increase as a function of laser power.
Materials:
-
Your microscope setup with a 405 nm laser.
-
A caged fluorophore, such as NPE-HPTS.
-
A sensitive photodiode or the microscope's camera to measure fluorescence.
-
Objective suitable for your experiment.
-
A solution of the caged fluorophore at a known concentration.
Methodology:
-
Prepare the Sample: Prepare a solution of the caged fluorophore (e.g., NPE-HPTS) in a buffer appropriate for your experiment.
-
Set up the Microscope:
-
Place the fluorophore solution on the microscope stage.
-
Focus the objective into the solution.
-
Align the 405 nm uncaging laser to the center of the field of view.
-
-
Initial Laser Power Setting: Set the 405 nm laser to a low power setting.
-
Deliver a Test Pulse: Deliver a single, short laser pulse (e.g., 100 µs).
-
Measure Fluorescence: Immediately after the pulse, measure the fluorescence of the uncaged fluorophore using an appropriate excitation/emission filter set and your detector.
-
Increase Laser Power: Increase the laser power by a small, defined increment.
-
Repeat: Repeat steps 4-6 for a range of laser powers, recording the fluorescence intensity at each power level.
-
Analyze the Data: Plot the fluorescence intensity as a function of laser power. You should see a curve that initially increases with power and then plateaus as you reach saturation (i.e., you are uncaging most of the fluorophore in the focal volume).
-
Determine Optimal Power: The optimal power range for your experiments will be on the rising portion of this curve, below the saturation point and below any observed phototoxicity in your actual biological samples. This ensures a linear and reproducible response to changes in laser power.
Visualizations
Caption: Signaling pathway of Pho4 phosphorylation controlled by this compound uncaging.
Caption: Workflow for calibrating laser power using a caged fluorophore.
Caption: Logical flow for troubleshooting common uncaging issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Article in Press G Model Journal of Neuroscience Methods Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration | Semantic Scholar [semanticscholar.org]
- 3. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Fluorescent Byproducts of DMNB Photolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the fluorescent byproducts generated during the photolysis of DMNB-caged compounds.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments involving DMNB photolysis.
Issue 1: High background fluorescence obscuring the signal of interest.
-
Question: I am observing a strong fluorescent signal in my control samples (no primary fluorophore) after UV irradiation for DMNB uncaging. How can I reduce this background?
-
Answer: The photolysis of the DMNB cage itself produces fluorescent byproducts, which is a known issue.[1] Here are several strategies to mitigate this background fluorescence:
-
Background Subtraction: The most direct method is to subtract the background fluorescence.[2][3][4][5] This can be done by acquiring an image or reading from a control sample that contains the DMNB-caged compound and has been subjected to the same photolysis protocol but lacks the primary fluorescent reporter. This "background" signal can then be subtracted from your experimental samples.
-
Minimize Photolysis Time and Intensity: Use the minimum UV exposure time and intensity required for efficient uncaging of your target molecule. Over-exposure can lead to the formation of secondary, red-shifted fluorescent byproducts.[1]
-
Spectral Separation: If your experimental fluorophore has a spectral profile distinct from the DMNB byproducts, you can use appropriate filter sets to isolate its signal. The primary DMNB byproduct fluoresces at around 430 nm, with a secondary product emitting between 500-600 nm.[1] Choosing a fluorophore that emits at longer wavelengths (e.g., far-red or near-infrared) can help to spectrally separate the signals.
-
Photobleaching of Byproducts: In some cases, it may be possible to selectively photobleach the byproduct fluorescence before imaging your primary fluorophore, especially if the byproduct is more photolabile.[6][7] However, this requires careful optimization to avoid affecting your target fluorophore.
-
Issue 2: Spectral overlap between DMNB byproducts and my fluorescent reporter (e.g., GFP).
-
Question: The fluorescence from the DMNB byproducts is bleeding into the detection channel of my green fluorescent protein (GFP). How can I correct for this spectral overlap?
-
Answer: Spectral overlap is a common challenge when using fluorophores with broad emission spectra.[8] Here’s how you can address it:
-
Spectral Unmixing: This computational technique can be used to separate the contributions of multiple fluorophores to the overall signal.[9][10] To perform linear spectral unmixing, you need to acquire the emission spectrum of the DMNB byproduct alone (from a control sample) and the spectrum of your primary fluorophore (e.g., GFP) alone. These "reference spectra" are then used by software to calculate the contribution of each component in your experimental images.
-
Alternative Fluorophores: Consider using a fluorescent protein or dye with a narrower emission spectrum or one that is further red-shifted to minimize overlap with the DMNB byproducts.
-
Alternative Caging Groups: If spectral overlap is a persistent issue, consider using an alternative photolabile protecting group that does not produce fluorescent byproducts.[11][12][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the fluorescent byproducts of DMNB photolysis?
A1: The photolysis of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group initially produces a fluorescent byproduct with an emission maximum around 430 nm when excited with UV light (e.g., 365 nm).[1] Upon further UV irradiation, a second, longer-wavelength fluorescent product can form, with an emission in the 500-600 nm range when excited around 470 nm.[1] One of the primary photoproducts is 2-nitroso-4,5-dimethoxybenzaldehyde.[1]
Q2: Can the fluorescence of the DMNB byproducts be used to quantify the extent of uncaging?
A2: While the appearance of fluorescence from the byproducts does indicate that photolysis has occurred, using its intensity to directly quantify the release of the caged molecule can be a source of systematic error.[1] The relationship between byproduct fluorescence and the concentration of the released molecule may not be linear due to the potential for secondary photochemical reactions and variations in the quantum yield of fluorescence.
Q3: Are there alternative caging groups that do not produce fluorescent byproducts?
A3: Yes, several alternative photolabile protecting groups (PPGs) have been developed that are non-fluorescent or have byproducts with minimal fluorescence.[11][12][13][14] The choice of an alternative PPG will depend on the specific requirements of your experiment, such as the desired wavelength for uncaging and the chemical nature of the molecule to be caged.
Data Presentation
Table 1: Photophysical Properties of DMNB Photolysis Byproducts
| Property | Primary Byproduct | Secondary Byproduct |
| Excitation Maximum | ~355 nm | ~470 nm |
| Emission Maximum | ~430 nm | ~500 - 600 nm |
| Observed with | UV irradiation | Further UV irradiation |
Table 2: Comparison of DMNB with Alternative Non-Fluorescent Caging Groups
| Caging Group | Common Uncaging Wavelength(s) | Key Features |
| DMNB | ~365 nm | Produces fluorescent byproducts. |
| NPPOC (2-(2-nitrophenyl)propyloxycarbonyl) | ~365 nm | Generally considered to have non-fluorescent byproducts.[11] |
| Coumarin-based Caging Groups | 400 - 450 nm | Some derivatives are fluorescent, but others have been designed to be non-fluorescent.[12] |
| RuBi (Ruthenium-bipyridine) | ~470 nm (blue light) | Byproducts are generally non-fluorescent in the visible range.[11] |
Experimental Protocols
Protocol 1: Background Subtraction for DMNB Byproduct Fluorescence
Objective: To correct for the fluorescence contribution of DMNB photolysis byproducts in fluorescence microscopy images.
Materials:
-
Fluorescence microscope with appropriate filter sets.
-
Experimental sample containing the DMNB-caged compound and a fluorescent reporter.
-
Control sample containing the DMNB-caged compound at the same concentration as the experimental sample, but without the fluorescent reporter.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare your experimental and control samples in parallel, ensuring they are in the same imaging medium and vessel.
-
Image Acquisition Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Use the appropriate filter set for your primary fluorescent reporter.
-
Set the acquisition parameters (e.g., exposure time, gain) using your experimental sample to obtain a good signal without saturation.
-
-
Acquisition of Experimental Image:
-
Place the experimental sample on the microscope stage.
-
Perform the photolysis of the DMNB-caged compound using your UV light source.
-
Acquire an image of your region of interest. This is your "Experimental Image".
-
-
Acquisition of Background Image:
-
Replace the experimental sample with the control sample.
-
Perform the same photolysis protocol as in step 3.
-
Without changing the acquisition settings, capture an image. This is your "Background Image".
-
-
Image Analysis and Background Subtraction:
-
Open both the "Experimental Image" and the "Background Image" in your image analysis software.
-
Use the image subtraction function to subtract the "Background Image" from the "Experimental Image" on a pixel-by-pixel basis.[3][4] The resulting image will have the background fluorescence from the DMNB byproducts removed.
-
Protocol 2: Spectral Unmixing to Separate DMNB Byproduct and GFP Signals
Objective: To computationally separate the fluorescence signals of DMNB photolysis byproducts and GFP.
Materials:
-
Confocal or spectral imaging microscope.
-
Experimental sample with DMNB-caged compound and GFP expression.
-
Reference sample 1: Cells expressing GFP but without the DMNB-caged compound.
-
Reference sample 2: Cells with the DMNB-caged compound (after photolysis) but without GFP expression.
-
Spectral unmixing software (often included with microscope software or as plugins for ImageJ/Fiji).
Procedure:
-
Acquisition of Reference Spectra:
-
On the spectral microscope, acquire an emission spectrum from Reference Sample 1 (GFP only). This will be your "GFP Reference Spectrum".
-
Perform photolysis on Reference Sample 2 and acquire an emission spectrum of the resulting byproduct fluorescence. This will be your "Byproduct Reference Spectrum".
-
-
Acquisition of Mixed Spectrum Image:
-
On your experimental sample, perform the DMNB photolysis.
-
Acquire a spectral image (lambda stack) of your region of interest. This image will contain a mixture of the GFP and byproduct signals at each pixel.
-
-
Spectral Unmixing Analysis:
-
Open the spectral image and the two reference spectra in your analysis software.
-
Use the linear spectral unmixing function, providing the "GFP Reference Spectrum" and the "Byproduct Reference Spectrum" as the known "endmembers".
-
The software will then generate two new images: one showing the calculated intensity of GFP at each pixel and another showing the intensity of the byproduct fluorescence.
-
Mandatory Visualization
Caption: Workflow for background correction of DMNB byproduct fluorescence.
Caption: Logical diagram of the spectral unmixing process.
Caption: Signaling pathway interference by DMNB fluorescent byproducts.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 11. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Ensuring complete uncaging of DMNB-caged-Serine
Welcome to the technical support center for DMNB-caged-Serine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful and complete uncaging in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the uncaging of this compound in a question-and-answer format.
Issue: Low or Incomplete Uncaging Efficiency
Q1: I am observing minimal or no release of serine after illumination. What are the primary factors I should check?
A1: Incomplete uncaging is typically linked to the light source and experimental setup. Systematically check the following:
-
Wavelength: Ensure your light source is emitting at or near the optimal wavelength for DMNB, which is in the near-UV to blue range. While the peak absorption for many nitrobenzyl cages is in the UV range (~350 nm), DMNB is specifically designed for activation with visible blue light around 405 nm.[1][2]
-
Light Intensity/Power: The power of your light source must be sufficient to deliver the necessary photons to the sample. A common rule of thumb is that a light density of approximately 0.5 µJ/µm² is sufficient for many uncaging experiments.[3] Insufficient intensity will result in a low yield of uncaged serine.
-
Exposure Duration: The duration of light exposure is critical. If the exposure time is too short, not all caged molecules will be photolyzed. Try increasing the illumination time incrementally. Be aware that excessively long exposures can lead to phototoxicity.[4]
-
Compound Concentration: While a higher concentration of the caged compound is often used to ensure a sufficient biological response, extremely high concentrations can cause "inner filtering," where molecules at the surface absorb most of the light, preventing it from reaching deeper into the sample.[5][6]
Q2: My uncaging efficiency seems to decrease over the course of an experiment or between experiments. What could be the cause?
A2: This issue often points to compound stability or solution integrity.
-
Stock Solution Age and Storage: this compound solutions should be prepared fresh for optimal performance.[7] The compound should be stored at -20°C or -80°C as a solid or in a suitable solvent like DMSO.[1][8][9][10] Aqueous solutions are more prone to hydrolysis over time.[11]
-
pH of the Medium: The pH of your experimental buffer can influence the uncaging reaction. While DMNB is generally robust, significant deviations from physiological pH could potentially affect the reaction efficiency. Ensure your buffer is stable throughout the experiment.
-
Photobleaching of the Caging Group: Although the goal is to cleave the caging group, repeated or excessively intense illumination can lead to photobleaching or other photochemical side reactions that do not result in the release of active serine.
Issue: Potential for Cellular Damage
Q3: I am concerned about phototoxicity affecting my cells or tissue samples. How can I minimize it?
A3: Phototoxicity is a valid concern, especially with high-energy light.[4] DMNB has the advantage of being excitable by lower-energy visible blue light compared to traditional UV-sensitive cages, which reduces the risk.[2]
-
Use the Optimal Wavelength: Use a light source at 405 nm. Avoid shorter UV wavelengths, which are more energetic and more likely to cause cellular damage.[12]
-
Minimize Light Exposure: Use the lowest possible light intensity and the shortest exposure duration that still achieves the desired level of uncaging. It's better to perform multiple short exposures than one long one if the experimental design allows.[4]
-
Consider Two-Photon Excitation: For deep tissue imaging and uncaging with high spatial resolution, two-photon excitation can be an alternative. It uses lower-energy, longer-wavelength light (e.g., ~720-740 nm for nitroaromatic cages) that is less damaging to tissue, confining the uncaging event to a very small focal volume.[13][14]
Frequently Asked Questions (FAQs)
Q: What is the optimal wavelength for uncaging this compound? A: this compound is efficiently photoactivated by visible blue light, typically around 405 nm.[1] This allows for uncaging with less phototoxicity compared to UV-sensitive caging groups.[2]
Q: How should I prepare and store this compound? A: Store the solid compound at -20°C.[1][10] For stock solutions, dissolve in DMSO to a concentration of up to 10 mM, possibly with gentle warming.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8][9] It is highly recommended to prepare fresh aqueous working solutions for each experiment to avoid degradation.[7]
Q: What is the expected efficiency of uncaging? A: The efficiency of photorelease depends on the "uncaging index," which is the product of the extinction coefficient (ε, how well it absorbs light) and the quantum yield (Φ, the probability of photorelease after absorbing a photon).[3] For coumarin-based cages, which are also activated by blue light, quantum yields can be around 0.18.[15] The exact value for DMNB-Serine may vary, but using the correct wavelength and sufficient light energy will maximize efficiency.
Q: Can the DMNB caging group itself have biological effects? A: Ideally, a caged compound should be completely inert before photolysis.[11] However, at high concentrations, some caged compounds or their photolytic byproducts can have off-target effects. It is crucial to run controls where the caged compound is applied without illumination and, if possible, to apply the photolyzed byproducts alone to test for unintended effects.
Quantitative Data Summary
The efficiency of a photolysis reaction is determined by the photochemical properties of the caging group. Below is a table summarizing key parameters for nitrobenzyl-derived caging groups, including DMNB.
| Parameter | DMNB (4,5-Dimethoxy-2-nitrobenzyl) | Notes |
| Typical Uncaging Wavelength | ~350-405 nm | Optimized for longer wavelengths (e.g., 405 nm) to reduce phototoxicity.[1] |
| Two-Photon Excitation | ~720-740 nm | Two-photon absorption confines uncaging to a smaller volume, reducing off-target effects.[13] |
| Solubility | Soluble to 10 mM in DMSO.[1] | Good aqueous solubility is crucial; avoid organic co-solvents in final preparations if possible.[16] |
| Storage Temperature | -20°C (solid or short-term solution).[1] | For long-term storage of solutions, -80°C is recommended.[8][9] |
Experimental Protocols
General Protocol for Photolysis of this compound
This protocol provides a general workflow for uncaging DMNB-Serine in a cellular preparation. Adjustments for light power, duration, and compound concentration are necessary based on the specific experimental setup and biological system.
-
Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot into small volumes and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into your aqueous experimental buffer (e.g., ACSF, PBS) to the final working concentration (typically in the micromolar to millimolar range). Ensure the final DMSO concentration is non-toxic to your preparation (usually <0.1%).
-
Protect the working solution from ambient light to prevent premature uncaging.[7]
-
-
Sample Incubation:
-
Apply the this compound working solution to your biological sample (e.g., cell culture, tissue slice).
-
Allow sufficient time for the compound to diffuse and equilibrate within the sample. This can range from minutes to over an hour depending on the system.
-
-
Photostimulation (Uncaging):
-
Align the sample with your light source (e.g., laser, LED) coupled to a microscope.
-
Use a light source with a wavelength of 405 nm.
-
Deliver a light pulse of defined duration and intensity to the region of interest.
-
Initial Parameter Testing: It is recommended to first calibrate the light dose required for effective uncaging. Start with a short duration (e.g., 1-10 ms) and moderate intensity, then gradually increase until the desired biological effect is observed.
-
-
Post-Uncaging Analysis:
-
Immediately following photostimulation, perform your planned assay to measure the biological response to the released serine (e.g., electrophysiological recording, fluorescence imaging of a downstream reporter).
-
-
Controls:
-
Negative Control: Expose the sample to the this compound working solution but do not deliver the light pulse. This controls for any effects of the caged compound itself.
-
Light-Only Control: Expose a control sample (without the caged compound) to the same light stimulus. This controls for any effects of the light itself, including phototoxicity.
-
Visual Diagrams
This compound Uncaging Pathway
Caption: The photochemical release of active serine from its inactive, DMNB-caged form upon illumination.
Troubleshooting Workflow for Incomplete Uncaging
Caption: A step-by-step workflow to diagnose and resolve common causes of incomplete uncaging.
References
- 1. This compound | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Article in Press G Model Journal of Neuroscience Methods Laser Photolysis of Caged Compounds at 405 Nm: Photochemical Advantages, Localisation, Phototoxicity and Methods for Calibration | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 25 mg, CAS No. 780009-55-4 | Ligands | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 11. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 15. Intracellular Uncaging of cGMP with Blue Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Illuminating Cellular Processes: A Comparative Guide to DMNB-caged-Serine for Experimental Validation
For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over serine-dependent signaling pathways, DMNB-caged-Serine offers a powerful tool for experimental validation. This guide provides an objective comparison of its performance with alternative methods, supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
This compound, or O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine, is a photoactivatable amino acid that allows for the controlled release of serine in biological systems upon illumination with blue light (around 405 nm).[1] This enables the precise initiation of serine-dependent events, such as protein phosphorylation, providing a level of control that is unattainable with conventional methods. This technology has been successfully employed in various research areas, including the study of transcription factor regulation and ion channel activity.
Performance Comparison: this compound vs. Alternatives
The selection of a caged compound depends on several factors, including the wavelength of activation, uncaging efficiency (quantum yield), potential for phototoxicity, and the specific biological question being addressed. While direct comparative studies for various caged serines are limited, we can evaluate the properties of different photocaging groups to understand the landscape of available tools.
| Caging Group | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Potential Disadvantages |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | ~350 - 405 | Varies with substrate | Good aqueous solubility; relatively low phototoxicity with visible light. | Lower quantum yield compared to some UV-activated cages. |
| NPE (1-(2-nitrophenyl)ethyl) | ~365 | Generally higher than DMNB | Higher quantum yield. | Requires UV light, which can be more damaging to cells. |
| Coumarin-based (e.g., DEACM) | ~405 - 470 | Can be high (e.g., up to 0.3 for some substrates)[2] | Activated by longer wavelengths, reducing phototoxicity; high extinction coefficients.[1][3] | Can undergo side reactions like photo-Claisen rearrangement.[1] |
| BODIPY-based | ~500 - 650 | Varies | Activated by visible/near-infrared light, allowing for deeper tissue penetration.[4][5] | Can be highly hydrophobic; potential for phototoxicity through singlet oxygen generation.[6][7] |
Note: Quantum yields are highly dependent on the specific molecule being caged and the experimental conditions. The values presented are for general comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of caged-serine experiments. Below are outlines for the site-specific incorporation of this compound and its photo-uncaging in two well-documented systems.
Site-Specific Incorporation of this compound
The genetic incorporation of this compound into a target protein at a specific site is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a unique codon, typically the amber stop codon (TAG).
1. Plasmid Preparation:
-
Mutate the gene of interest to introduce a TAG codon at the desired serine residue position.
-
Co-transfect cells with a plasmid encoding the engineered aminoacyl-tRNA synthetase specific for this compound and its cognate suppressor tRNA.
2. Cell Culture and Transfection:
-
For mammalian cells (e.g., HEK293), co-transfect the plasmids using a suitable transfection reagent.
-
For yeast (Saccharomyces cerevisiae), transform the cells with the appropriate plasmids.
-
Supplement the growth medium with this compound (typically in the millimolar range).[1]
3. Protein Expression and Verification:
-
Allow for protein expression over a period of 16-48 hours.
-
Verify the incorporation of this compound and the expression of the full-length protein using Western blotting.
Photo-uncaging of this compound to Study Protein Phosphorylation
This protocol describes the general steps for photo-uncaging this compound to study phosphorylation-dependent events, such as the nuclear import/export of transcription factors or the activation of ion channels.
1. Sample Preparation:
-
Prepare cells expressing the protein with the incorporated this compound.
-
For microscopy experiments, plate the cells on a suitable imaging dish.
2. Photoactivation (Uncaging):
-
Use a laser or a high-power LED with a wavelength of approximately 405 nm to illuminate the region of interest.
-
The duration and power of the light pulse should be optimized for the specific experimental setup and cell type to ensure efficient uncaging without causing significant photodamage. For example, a visible laser pulse can be used to trigger phosphorylation.[8]
3. Data Acquisition and Analysis:
-
Monitor the cellular response in real-time. This could involve:
-
Fluorescence microscopy to track the localization of a fluorescently tagged protein (e.g., Pho4-GFP).[8]
-
Patch-clamp electrophysiology to measure ion channel activity (e.g., CFTR).
-
-
Quantify the changes in the measured parameters before and after photoactivation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the application of this compound, the following diagrams depict the relevant signaling pathways and a generalized experimental workflow.
Caption: Pho4 phosphorylation and localization is regulated by phosphate levels.
Caption: PKA-mediated phosphorylation activates the CFTR ion channel.
Caption: A generalized workflow for using this compound in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BODIPY-based photocages: rational design and their biomedical application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DMNB and CNB Caging Groups for Serine
For researchers in cell biology, neuroscience, and drug development, the ability to control the activity of serine residues in proteins and other biomolecules with spatial and temporal precision is a powerful tool. Photolabile protecting groups, or "caging" groups, offer this control by rendering a molecule inactive until a flash of light removes the cage, releasing the active species. This guide provides a detailed comparison of two commonly used caging groups for serine: 4,5-Dimethoxy-2-nitrobenzyl (DMNB) and α-carboxy-2-nitrobenzyl (CNB).
Overview of DMNB and CNB Caging Groups
Both DMNB and CNB belong to the nitrobenzyl family of photolabile protecting groups. The general mechanism of uncaging involves the absorption of a photon, which leads to an intramolecular rearrangement and subsequent cleavage of the bond between the caging group and the protected molecule.
The DMNB group is a second-generation nitrobenzyl cage designed for improved photophysical properties compared to the parent o-nitrobenzyl group. The addition of two methoxy (B1213986) groups red-shifts the absorption maximum, allowing for uncaging with lower-energy, less phototoxic visible light.[1][2][3] DMNB-caged serine has been successfully used in living cells and has been genetically encoded into proteins in yeast, demonstrating its utility for in vivo applications.[2]
The CNB group is another modification of the nitrobenzyl cage, featuring a carboxyl group at the benzylic position. This modification has been shown to influence the rate and efficiency of photolysis.[4][5] The CNB cage has been extensively used for neurotransmitters like glutamate, where rapid release is crucial for mimicking synaptic events.[6]
Quantitative Comparison of Photophysical and Photochemical Properties
A direct quantitative comparison of DMNB- and CNB-caged serine is challenging due to the limited availability of published data for CNB-caged serine. However, by comparing DMNB-caged serine with data from other CNB-caged amino acids and neurotransmitters, we can infer their respective properties.
| Property | DMNB-caged Serine | CNB-caged Serine (Inferred) |
| Molar Mass | 300.26 g/mol [1] | ~300 g/mol (Estimated) |
| CAS Number | 780009-55-4[1] | Not available |
| Appearance | Solid[1] | Likely a solid |
| Solubility | Soluble to 10 mM in DMSO with gentle warming[1] | Expected to have good water solubility due to the carboxyl group. |
| Absorption Maximum (λmax) | ~350-365 nm (inferred from DMNB-caged Tyr)[7] | ~262 nm (for bis-CNB-GABA)[5] |
| Uncaging Wavelength | 405 nm (Visible blue light)[1][2][3] | Typically UV light (e.g., 308 nm, 337 nm)[6] |
| Quantum Yield (Φ) | Not explicitly reported for serine. | 0.03 - 0.15 (for other CNB-caged molecules like O-CNB-serotonin and O-CNB-GABA)[5] |
| Uncaging Rate | Not explicitly reported for serine. | Fast, in the microsecond to millisecond timescale for other CNB-caged molecules.[6] |
| Potential Side Reactions | Not widely reported. | Photodecarboxylation has been observed with CNB-caged cysteine, which may be a consideration for CNB-caged serine.[4] |
| Biological Compatibility | Demonstrated in living yeast cells.[2] | CNB-caged neurotransmitters have been used in neuronal preparations, but some have shown receptor antagonism.[5] |
Experimental Protocols
Synthesis of Caged Serine
Synthesis of O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-caged Serine):
A likely synthetic route would involve the reaction of a suitably protected serine derivative with 4,5-dimethoxy-2-nitrobenzyl bromide.
-
Protection of L-serine: The amino and carboxyl groups of L-serine are first protected. For example, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.
-
Alkylation: The protected serine is then reacted with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to form the ether linkage with the serine hydroxyl group.
-
Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield DMNB-caged serine.
Synthesis of O-(α-carboxy-2-nitrobenzyl)-L-serine (CNB-caged Serine):
The synthesis of CNB-caged amino acids is typically a multi-step process. A plausible route for CNB-caged serine would be:
-
Synthesis of the CNB alcohol: 2-Nitrobenzaldehyde is converted to α-bromo-2-nitrophenylacetic acid, which is then hydrolyzed to α-hydroxy-2-nitrophenylacetic acid (the CNB alcohol).
-
Activation of the CNB alcohol: The CNB alcohol is activated, for example, by conversion to a triflate or bromide.
-
Coupling with protected serine: The activated CNB derivative is reacted with a protected L-serine, where the amino and carboxyl groups are protected, to form the ether bond.
-
Deprotection: The protecting groups are removed to yield CNB-caged serine.
Photolysis (Uncaging) of Caged Serine
-
Sample Preparation: Prepare a solution of the caged serine in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific experiment and the extinction coefficient of the caged compound.
-
Light Source: For DMNB-caged serine, a light source with a wavelength around 405 nm (e.g., a laser or LED) is used.[1][2][3] For CNB-caged serine, a UV light source (e.g., 300-360 nm) is typically required.
-
Irradiation: The sample is irradiated with a controlled dose of light. The duration and intensity of the light pulse will determine the amount of serine released.
-
Analysis: The photolysis reaction can be monitored by various analytical techniques, such as HPLC or mass spectrometry, to quantify the amount of released serine and any photoproducts.[8][9][10][11][12]
Determination of Quantum Yield
The quantum yield of uncaging (Φ) is a measure of the efficiency of the photolysis reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed. A common method for determining the quantum yield is the comparative method using a chemical actinometer with a known quantum yield.[13]
-
Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as the caged compound. For DMNB-caged serine (uncaging at 405 nm), a visible light actinometer would be suitable. For CNB-caged serine (UV uncaging), a UV actinometer like potassium ferrioxalate (B100866) is commonly used.
-
Spectrophotometric Measurements: The absorbance of both the caged compound solution and the actinometer solution are measured at the uncaging wavelength. The concentrations are adjusted to have similar absorbance values.
-
Irradiation: Both solutions are irradiated under identical conditions (same light source, intensity, and duration).
-
Analysis: The change in absorbance of the actinometer is measured to determine the number of photons absorbed. The amount of released serine is quantified using a calibrated analytical method (e.g., HPLC).
-
Calculation: The quantum yield of the caged serine is calculated using the following formula: Φ_sample = Φ_actinometer * (moles of serine released / moles of photons absorbed by actinometer) * (absorbance of actinometer / absorbance of sample)
Visualizations
Chemical Structures
References
- 1. rndsystems.com [rndsystems.com]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMNB-caged-Serine | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 4. Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolysis of gamma-(alpha-carboxy-2-nitrobenzyl)-L-glutamic acid investigated in the mcrosecond time scale by time-resolved FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A collection of caged compounds for probing roles of local translation in neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
DMNB-Caged Serine Outshines MNI-Caged Compounds for Precise Spatiotemporal Control in Research
For researchers, scientists, and drug development professionals seeking precise control over biological processes, 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged serine emerges as a superior alternative to 4-methoxy-7-nitroindolinyl (MNI)-caged compounds. Key advantages of the DMNB caging group include its efficient photolysis with lower energy visible light, which can reduce phototoxicity and allow for deeper tissue penetration, and its demonstrated utility in sophisticated applications such as the genetic encoding of photocaged amino acids. This comparison guide provides an objective analysis of the performance of DMNB-caged serine against MNI-caged compounds, supported by available experimental data.
The ability to initiate biological processes with high spatiotemporal resolution is crucial for understanding complex signaling pathways and developing targeted therapeutics. Caged compounds, which are biologically inert molecules that release an active effector upon photolysis, are invaluable tools in this endeavor. The choice of the caging group is critical as it dictates the wavelength of light required for activation, the efficiency of the release, and the potential for off-target effects.
Performance Comparison: DMNB vs. MNI Caging Groups
While a direct head-to-head comparison of DMNB-caged serine and MNI-caged serine is not extensively documented in peer-reviewed literature, a comparative analysis of the caging moieties themselves, using data from various caged molecules, reveals significant differences in their photochemical properties.
| Photochemical Property | DMNB-Caged Compounds | MNI-Caged Compounds | Advantage |
| Activation Wavelength | ~365 nm (UV), 405 nm (Visible Blue Light)[1] | ~330-380 nm (UV) | DMNB |
| One-Photon Quantum Yield (Φ) | Varies by caged molecule | ~0.08 (for MNI-glutamate) | Data for DMNB-serine is not readily available for a direct comparison. |
| Two-Photon Cross-Section (δu) | Data for DMNB-serine is not readily available. | ~0.06 GM at 730 nm (for MNI-glutamate) | Data for DMNB-serine is needed for a definitive comparison. |
| Biological Inertness | Generally good, has been genetically encoded.[2] | Generally good, but some off-target effects on NMDA receptors have been noted for certain MNI-caged agonists.[3] | DMNB appears to have a favorable profile, especially for genetic encoding. |
| Hydrolytic Stability | Good | Reported to be more thermally stable than CNB-caged compounds.[3] | Both are generally stable under physiological conditions. |
The most notable advantage of the DMNB caging group is its activation by lower-energy visible blue light (405 nm).[1] This is a significant improvement over MNI-caged compounds which typically require UV light for efficient uncaging. The use of visible light minimizes the risk of phototoxicity to cells and allows for deeper penetration into biological tissues, making DMNB-caged compounds more suitable for in vivo studies.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of caged compounds. Below are representative protocols for the uncaging of DMNB-caged proteins and MNI-caged glutamate (B1630785), which can be adapted for serine.
Protocol for Photochemical Uncaging of DMNB-Caged Proteins
This protocol is adapted from a method for the light-controlled release of DMNB-caged proteins from immunocapture complexes.[4]
Materials:
-
DMNB-caged serine-containing protein solution
-
Phosphate-buffered saline (PBS)
-
UV light source (e.g., 365 nm LED)
Procedure:
-
Prepare the DMNB-caged protein sample in a suitable buffer, such as PBS.
-
To uncage the protein, expose the sample to a UV light source. For example, a 365 nm LED can be used.[4]
-
The duration and intensity of the light exposure will need to be optimized depending on the concentration of the caged compound and the desired level of uncaging.
-
Following irradiation, the now active, uncaged serine-containing protein can be used in downstream applications.
-
It is crucial to perform all steps involving the DMNB-caged compound in a dark environment to prevent premature uncaging.[4]
Protocol for Two-Photon Uncaging of MNI-Caged Glutamate in Brain Slices
This protocol is a generalized procedure based on common practices in neuroscience research for studying synaptic function.
Materials:
-
MNI-caged glutamate
-
Artificial cerebrospinal fluid (aCSF)
-
Two-photon laser scanning microscope with a tunable laser (e.g., Ti:sapphire laser)
Procedure:
-
Prepare a stock solution of MNI-caged glutamate in a suitable solvent and dilute it to the final working concentration in aCSF.
-
Bath-apply the MNI-caged glutamate solution to the brain slice preparation.
-
Identify the target neuron or dendritic spine using the two-photon microscope.
-
Tune the laser to the appropriate wavelength for two-photon excitation of the MNI cage (typically around 720-740 nm).
-
Deliver short laser pulses (e.g., 0.5-5 ms) with a power of 10-50 mW to the targeted area to induce uncaging of glutamate.
-
Record the physiological response of the neuron using electrophysiological techniques.
-
Control experiments should be performed to ensure that the laser light itself or the photolysis byproducts do not elicit a response.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological pathways is essential for clear communication in research.
References
- 1. DMNB-caged-Serine | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield and Photolytic Efficiency of DMNB-caged-Serine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cell biology and drug development, the ability to precisely control the release of bioactive molecules is paramount. Photolabile protecting groups, or "cages," offer an elegant solution, enabling spatiotemporal control of molecule activation through light. Among these, 4,5-dimethoxy-2-nitrobenzyl (DMNB) has been a widely used caging group for various biomolecules, including the amino acid serine. This guide provides a comparative analysis of the quantum yield and photolytic efficiency of DMNB-caged-Serine against alternative caging technologies, supported by experimental data and detailed protocols.
Performance Comparison of Caged Serine Compounds
The efficiency of a caged compound is primarily determined by its quantum yield (Φ) and molar extinction coefficient (ε) at the activation wavelength. The product of these two values gives the photolytic efficiency (or uncaging cross-section for one-photon absorption), which represents the overall effectiveness of light in releasing the caged molecule. For two-photon applications, the two-photon uncaging action cross-section (δu) is the key performance metric.
While this compound is a valuable tool, activated by visible blue light (around 405 nm), its quantum yield is generally considered to be low.[1] Reports on similar DMNB-caged compounds suggest quantum yields in the range of 1-2%. This is in contrast to more recently developed caging groups, such as coumarin (B35378) and BODIPY derivatives, which can offer significantly higher efficiencies.
| Caging Group | Activation Wavelength (nm) | Quantum Yield (Φ) | One-Photon Uncaging Cross-Section (εΦ) (M⁻¹cm⁻¹) | Two-Photon Uncaging Cross-Section (δu) (GM) | Key Characteristics |
| DMNB | ~350-405 | Low (est. 0.01-0.02) | Low | Not widely reported, expected to be low | Well-established, commercially available.[2][3] |
| Coumarin Derivatives | ~350-470 | Variable (<0.01 to 0.45) | Can be very high | ~1 to 440 | Tunable photophysical properties, some with high two-photon efficiency.[4][5] |
| BODIPY Derivatives | ~500-650 | Favorable and tunable | Can be high | Up to 5.8 | Excitation at longer wavelengths, reduced phototoxicity. |
Note: Quantitative data for this compound is limited. The quantum yield is an estimate based on related DMNB compounds. Data for Coumarin and BODIPY derivatives are based on various caged molecules, not exclusively serine, to illustrate the potential of these platforms.
Experimental Protocols
Accurate determination of quantum yield and uncaging cross-section is crucial for evaluating and comparing caged compounds. Below are detailed methodologies for these key experiments.
Determining Photolysis Quantum Yield (Φ)
The quantum yield of photolysis is the ratio of the number of molecules uncaged to the number of photons absorbed. A common method for its determination is the relative method, using a well-characterized actinometer.
Materials:
-
Spectrophotometer
-
Fluorometer (if applicable)
-
Light source with a monochromator or narrow-bandpass filter
-
Quartz cuvettes
-
This compound solution of known concentration
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of the this compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
-
Irradiation: Irradiate the this compound solution and the actinometer solution separately with the same light source and for the same amount of time.
-
Analysis:
-
For the this compound solution, monitor the progress of the photoreaction by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the released serine or the disappearance of the caged compound.
-
For the actinometer, quantify the amount of photoproduct formed according to the established protocol for that actinometer.
-
-
Calculation: The quantum yield of the this compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_act * (k_sample / k_act) * (f_act / f_sample)
where:
-
Φ_act is the quantum yield of the actinometer.
-
k_sample and k_act are the rates of the photoreaction for the sample and actinometer, respectively.
-
f_sample and f_act are the fractions of light absorbed by the sample and actinometer, respectively.
-
Determining Two-Photon Uncaging Action Cross-Section (δu)
The two-photon uncaging action cross-section is a measure of the efficiency of two-photon-induced uncaging. It is typically determined by comparing the uncaging rate of the sample to a reference compound with a known two-photon absorption cross-section.
Materials:
-
Two-photon microscope with a femtosecond-pulsed laser
-
Fluorescent indicator for the uncaged product (if available) or a method to quantify the uncaged product (e.g., HPLC)
-
Solution of this compound
-
Reference compound with a known two-photon absorption cross-section
Procedure:
-
Sample Preparation: Prepare a solution of this compound. If a fluorescent indicator is used, it should be included in the solution.
-
Two-Photon Excitation: Focus the two-photon laser beam into the sample solution and irradiate for a defined period.
-
Quantification of Uncaging: Measure the amount of uncaged serine. This can be done by monitoring the fluorescence increase of an indicator that binds to the released serine or by collecting the irradiated solution and analyzing it by HPLC.
-
Calculation: The two-photon uncaging action cross-section (δu) is calculated using the following formula:
δu = (N_p * h * c) / (Φ_f * P^2 * C * Δt * λ)
where:
-
N_p is the number of uncaged molecules.
-
h is Planck's constant.
-
c is the speed of light.
-
Φ_f is the fluorescence quantum yield of the reference compound.
-
P is the average laser power.
-
C is the concentration of the caged compound.
-
Δt is the irradiation time.
-
λ is the excitation wavelength.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound has been instrumental in dissecting complex signaling pathways by allowing for the precise photoactivation of serine-dependent processes.
Pho4 Phosphorylation Pathway in Saccharomyces cerevisiae
This compound has been used to study the phosphorylation of the transcription factor Pho4 in yeast.[6] Under low phosphate (B84403) conditions, the kinase Pho85 is inactive, allowing unphosphorylated Pho4 to enter the nucleus and activate gene expression. By replacing a key serine residue in Pho4 with this compound, researchers can control the phosphorylation state of Pho4 with light and study its downstream effects on gene regulation.
Caption: Pho4 phosphorylation pathway controlled by this compound.
Experimental Workflow for Studying CFTR R-Domain Phosphorylation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel whose activity is regulated by phosphorylation of its regulatory (R) domain. By incorporating this compound into the R-domain, the functional consequences of phosphorylating specific serine residues can be investigated with high temporal resolution.
Caption: Experimental workflow for photo-activating CFTR phosphorylation.
Conclusion
This compound remains a foundational tool for the photostimulation of serine-dependent biological processes. Its commercial availability and well-understood chemistry make it an accessible option for many researchers. However, for applications demanding high photolytic efficiency, particularly in two-photon microscopy where minimizing light dose is critical, alternative caging groups such as tailored coumarin and BODIPY derivatives may offer superior performance. The choice of caging group should be guided by the specific experimental requirements, including the desired activation wavelength, the required spatiotemporal resolution, and the tolerance of the biological system to light exposure. As the field of photopharmacology continues to evolve, the development of even more efficient and versatile caging strategies is anticipated, further expanding the toolkit for precise molecular control in living systems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DMNB-caged-Serine: Limitations and Alternatives
The use of photolabile protecting groups, or "cages," has revolutionized the study of dynamic biological processes by allowing researchers to control the release of bioactive molecules with high spatiotemporal precision. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used cage for various molecules, including the amino acid serine. DMNB-caged-serine offers a powerful tool to investigate the roles of serine in processes like phosphorylation, catalysis, and signaling.[1][2][3] However, like any tool, it has inherent limitations that researchers must consider. This guide provides a critical comparison of this compound with alternative caging strategies, focusing on performance, potential artifacts, and experimental considerations.
Key Limitations of the DMNB Caging Group
The primary drawbacks of the DMNB cage stem from its photochemical properties and the byproducts of its cleavage. These limitations can impact experimental outcomes, particularly in sensitive biological systems.
-
Phototoxicity and Byproducts: The uncaging of nitrobenzyl compounds like DMNB requires UV or near-UV light (typically ~350-365 nm).[4] This wavelength can be damaging to cells. More importantly, the photolysis reaction generates a nitroso-ketone byproduct, and the process can create reactive oxygen species, which may be detrimental to proteins and other macromolecules.[4][5] These byproducts can introduce confounding variables by exhibiting off-target biological activity.
-
One-Photon Excitation Constraints: Standard DMNB uncaging relies on one-photon excitation. This method suffers from limited tissue penetration and poor axial resolution, making it difficult to target specific subcellular compartments deep within a sample.[6][7] The strong absorption of UV light by the caged compound solution itself can also lead to an "inner-filtering" effect, where the light is attenuated before it reaches the focal plane, hampering efficient release in thick preparations.[6]
-
Suboptimal Two-Photon Properties: While two-photon (2P) excitation can overcome the limitations of one-photon methods by using near-infrared (NIR) light for deeper penetration and higher resolution, the DMNB cage has a relatively low 2P absorption cross-section.[8][9] This inefficiency necessitates high laser power and high concentrations of the caged compound, which increases the risk of phototoxicity and off-target effects.[6][10]
-
Release Kinetics: The rate of release for nitroaromatic caged compounds may not be sufficiently fast for studying very rapid kinetic processes, such as those at fast synapses.[11] While often completed within a millisecond, other caging groups offer significantly faster release rates.[5][11]
-
Off-Target Effects: Some caged compounds can interact with biological targets even before they are uncaged. For instance, certain caged glutamates have been shown to act as antagonists for GABA receptors.[10] While specific data for this compound is scarce, the potential for such "dark" activity should be a consideration in experimental design.
Comparative Analysis of Caging Groups
To address the limitations of DMNB, researchers have developed a variety of alternative caging groups with improved photochemical and biological properties. The most common alternatives include nitroindoline-based and coumarin-based cages.
| Property | DMNB (4,5-dimethoxy-2-nitrobenzyl) | MNI (4-methoxy-7-nitroindolinyl) | Bhc (6-bromo-7-hydroxycoumarin) |
| Typical 1P λmax | ~350 nm | ~350 nm | ~373 nm |
| Typical 2P λ | ~720 nm | ~720 nm | ~740 nm |
| Quantum Yield (Φu) | Moderate (e.g., 0.057 for DMNB-glycine)[5] | Moderate to High (Improves on DMNB) | High |
| 2P Cross-Section (δu) | Low | Moderate (e.g., 0.06 GM for MNI-Glu)[9] | High |
| Release Rate | Milliseconds | Sub-microseconds[12] | Sub-microseconds |
| Phototoxicity | Moderate to High | Lower than DMNB (due to higher efficiency)[10] | Generally considered lower |
| Byproducts | Potentially reactive nitroso species[5] | Considered more inert than nitrobenzyls | Generally considered more inert |
| Stability | Prone to hydrolysis | More stable than nitrobenzyls[13] | Generally stable |
Note: Photochemical properties can vary depending on the molecule being caged. The values presented are representative for comparison.
Nitroindoline Cages (e.g., MNI, CDNI): The 4-methoxy-7-nitroindolinyl (MNI) cage represents a significant improvement over the DMNB group, particularly for two-photon applications in neuroscience.[14][15] MNI-caged compounds are more stable against hydrolysis and generally exhibit higher quantum yields and two-photon cross-sections, allowing for more efficient uncaging with lower laser power, thereby reducing phototoxicity.[10][13]
Coumarin (B35378) Cages (e.g., Bhc, DEAC): Coumarin-based cages, such as Bhc (6-bromo-7-hydroxycoumarin), offer another powerful alternative. They often possess high two-photon cross-sections and can be excited at longer wavelengths, further reducing photodamage.[16][17] Newer coumarin derivatives like DEAC450 have been specifically designed for wavelength-selective uncaging, enabling multi-color experiments where different molecules can be released independently by using different wavelengths of light.[18][19]
Experimental Protocols
Accurate assessment of a caged compound's utility and limitations requires rigorous experimental validation. Below are generalized protocols for key experiments.
Protocol 1: Measuring Phototoxicity
This protocol provides a method to quantify and compare the phototoxicity associated with uncaging DMNB-serine versus an alternative.
Objective: To determine the cell viability after photolytic release of serine from DMNB and an alternative cage (e.g., MNI-caged-serine).
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant neuronal cell line) in a 96-well, optically clear plate and grow to ~70% confluency.
-
Loading: Incubate the cells with this compound or the alternative caged compound at a concentration determined to be effective for the desired biological response (e.g., 1 mM). Include control wells with no caged compound.
-
Photolysis: Irradiate the wells using a suitable light source.
-
For one-photon uncaging, use a 365 nm LED array or a microscope's UV lamp.
-
For two-photon uncaging, use a Ti:Sapphire laser tuned to the appropriate wavelength (e.g., 720 nm).
-
Crucially, the light dosage (power x duration) should be titrated to achieve a similar amount of released serine for both compounds to ensure a fair comparison. The amount of release can be pre-calibrated using HPLC or a functional assay.
-
-
Incubation: Return the cells to the incubator for a period of 24 hours post-irradiation to allow for cytotoxic effects to manifest.
-
Viability Assay: Assess cell viability using a standard method, such as an MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the non-irradiated control wells. A significant decrease in viability in the DMNB group compared to the alternative cage group indicates higher relative phototoxicity.[20][21]
Protocol 2: Characterizing Release Kinetics
This protocol outlines a method to measure the rate of serine release upon photolysis.
Objective: To determine the time course of serine appearance following a light flash.
Methodology:
-
Sample Preparation: Prepare a solution of the caged serine in a suitable physiological buffer.
-
Flash Photolysis Setup: Use a setup equipped with a flash lamp or a pulsed laser capable of delivering a short, high-intensity light pulse to the sample in a cuvette.[5]
-
Detection: The appearance of free serine is monitored over time. Since serine itself is not easily detected in real-time, this often requires an indirect method. One approach is to use a coupled enzymatic assay where the released serine is a substrate for an enzyme that produces a fluorescent or colorimetric product.
-
Data Acquisition: Trigger the light flash and immediately begin recording the change in signal (e.g., fluorescence) with a fast detector (photomultiplier tube or fast photodiode) on a microsecond to millisecond timescale.
-
Analysis: Fit the resulting signal rise to an exponential function to extract the rate constant (k) for the release process.[22][23][24] Comparing the rate constants for this compound and its alternatives will provide a quantitative measure of their relative release speeds.
Visualizing the Concepts
To better understand the processes and logic discussed, the following diagrams are provided.
References
- 1. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. microscopist.co.uk [microscopist.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Drug Release Kinetics from Paclitaxel-Loaded Polydioxanone Membranes and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Photon and Two-Photon Uncaging of DMNB-Serine
In the realm of neuroscience and cell biology, the precise spatiotemporal control of bioactive molecules is paramount for elucidating complex signaling pathways. Caged compounds, which are rendered biologically inert by a photolabile protecting group, offer a powerful tool for releasing these molecules with a flash of light. This guide provides a detailed comparison of single-photon versus two-photon uncaging of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged serine, a crucial amino acid involved in neuromodulation and cellular metabolism.
This comparison is intended for researchers, scientists, and drug development professionals seeking to employ photostimulation techniques in their experimental designs. We will delve into the performance characteristics, experimental protocols, and underlying principles of both modalities, supported by available data.
Performance Comparison at a Glance
The choice between single-photon and two-photon uncaging hinges on the specific experimental requirements, particularly the desired spatial resolution and tissue penetration depth. While single-photon uncaging is a more accessible technique, two-photon excitation offers unparalleled precision in complex biological environments.
| Feature | Single-Photon Uncaging | Two-Photon Uncaging |
| Excitation Wavelength | UV-A to Blue Light (e.g., ~350-405 nm for DMNB)[1] | Near-Infrared (NIR) Light (e.g., ~700-800 nm for DMNB) |
| Spatial Resolution | Lower (diffraction-limited in xy, extended in z) | Higher (sub-micrometer, inherently confocal)[2][3][4] |
| Tissue Penetration | Low (high scattering and absorption by tissue) | High (reduced scattering and absorption of NIR light) |
| Phototoxicity | Higher risk of out-of-focus damage | Minimized, confined to the focal volume[4] |
| Equipment Complexity | Simpler, requires a suitable light source (e.g., LED, arc lamp, UV laser) | More complex, requires a pulsed femtosecond laser and a specialized microscope |
| Uncaging Efficiency | Generally high quantum yield with appropriate wavelength | Dependent on two-photon absorption cross-section, can be efficient with high peak power lasers |
| Temporal Resolution | Millisecond to microsecond, depending on the light source | Millisecond to microsecond, depending on laser parameters |
Principles of Uncaging: A Tale of Two Photons
Single-photon uncaging relies on the absorption of a single high-energy photon (typically in the UV-A or blue spectrum) to cleave the bond between the DMNB caging group and the serine molecule.[1] This process, while effective, excites molecules throughout the entire light path, leading to a cone of uncaging that limits spatial precision, particularly in the axial dimension.
Two-photon uncaging , in contrast, is a nonlinear optical process where two lower-energy, near-infrared (NIR) photons are simultaneously absorbed by the caged compound to induce photolysis.[2][4] This simultaneous absorption event is highly localized to the focal point of a high-numerical-aperture objective, resulting in diffraction-limited, three-dimensional spatial resolution.[3][4] The use of NIR light also allows for deeper penetration into scattering biological tissues.
Experimental Workflow: A Visual Guide
The following diagram illustrates a generalized experimental workflow for comparing single-photon and two-photon uncaging of DMNB-serine in a cellular context.
Detailed Experimental Protocols
The following are generalized protocols for single-photon and two-photon uncaging of DMNB-serine. Specific parameters will need to be optimized for the experimental system and instrumentation.
Single-Photon Uncaging Protocol
-
Preparation of DMNB-Serine Stock Solution: Dissolve DMNB-caged serine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Loading of Biological Sample:
-
For cell cultures, add the DMNB-serine stock solution to the culture medium to a final concentration of 100 µM to 1 mM. Incubate for 30-60 minutes.
-
For tissue slices, perfuse the slice with artificial cerebrospinal fluid (aCSF) containing DMNB-serine at a similar final concentration.
-
-
Photolysis:
-
Use a light source capable of emitting light in the range of 350-405 nm. An LED or a laser coupled to the microscope's epifluorescence port is suitable.
-
Control the duration and intensity of the light pulse using a shutter or electronic modulation. Pulse durations can range from 1 to 100 milliseconds.
-
The illumination area can be controlled by the microscope's field diaphragm for wide-field uncaging or focused through the objective for more localized stimulation.
-
-
Data Acquisition:
-
Simultaneously record the biological response of interest, such as changes in intracellular calcium concentration using a fluorescent indicator or electrophysiological recordings via patch-clamp.[5]
-
Two-Photon Uncaging Protocol
-
Preparation of DMNB-Serine Solution: Prepare the DMNB-serine solution as described for the single-photon protocol. Higher concentrations (e.g., 1-10 mM) may be required to achieve efficient two-photon uncaging.[2]
-
Loading of Biological Sample: Load the cells or tissue slices with DMNB-serine as described above.
-
Two-Photon Microscope Setup:
-
A two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., a Ti:Sapphire laser) is required.
-
Tune the laser to an appropriate wavelength for two-photon excitation of the DMNB cage, typically around 740 nm.
-
Use a high numerical aperture (NA) objective to focus the laser beam to a tight spot within the sample.
-
-
Photolysis:
-
Position the focal point of the laser at the desired subcellular location (e.g., a dendritic spine).
-
Deliver short laser pulses (e.g., 0.5-5 ms) with a laser power of 5-30 mW at the sample.[2] Laser power and pulse duration must be carefully optimized to achieve uncaging without causing photodamage.
-
-
Data Acquisition:
-
Record the biological response simultaneously with uncaging. Fast scanning or frame acquisition is necessary to capture rapid cellular events.[2]
-
Serine Signaling Pathway
Upon uncaging, serine can act as a neurotransmitter and neuromodulator, primarily by serving as a co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors.[6][7][8] This action is crucial for synaptic plasticity, learning, and memory. The following diagram illustrates a simplified signaling pathway involving serine at a glutamatergic synapse.
Conclusion
Both single-photon and two-photon uncaging of DMNB-serine are valuable techniques for probing serine-dependent biological processes. Single-photon uncaging offers a straightforward and accessible method for releasing serine with good temporal control. However, for experiments demanding high spatial precision and deep tissue penetration, such as the stimulation of individual synapses in vivo, two-photon uncaging is the superior methodology. The choice between these techniques will ultimately be dictated by the specific scientific question and the available resources. While quantitative data for the two-photon uncaging of DMNB-serine is not as readily available as for other caged compounds like MNI-glutamate, the principles and protocols outlined in this guide provide a solid foundation for its implementation and optimization in future research.
References
- 1. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DMNB-caged-Serine: A Safety-First Approach for Laboratory Professionals
Researchers and laboratory personnel handling DMNB-caged-Serine must navigate conflicting safety information with a protocol that prioritizes safety and environmental responsibility. While some safety data sheets (SDS) may classify the compound as non-hazardous, the broader context of caged compounds and their byproducts necessitates treating it as hazardous waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials, ensuring compliance and minimizing risk.
Hazard Assessment and Rationale for Precaution
The primary consideration for the disposal of this compound is the potential for hazardous characteristics, both of the compound itself and its degradation products. The photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group can generate byproducts upon photolysis, such as 2-nitroso-4,5-dimethoxybenzaldehyde, whose toxicological profiles are not extensively documented.[1] Research on similar DMNB-caged compounds has indicated that waste materials, such as culture medium, should be handled as hazardous. This precautionary principle is crucial for protecting both laboratory personnel and the environment.
| Compound Characteristic | Information and Guidance |
| Reported Hazard Classification | One Safety Data Sheet classifies it as "Not a hazardous substance or mixture". |
| Precautionary Classification | Due to the nature of caged compounds and their byproducts, it is strongly recommended to handle as hazardous chemical waste. |
| Photolysis Byproducts | Photolysis of the DMNB group can produce various aromatic nitroso compounds.[1] The full toxicological impact of these byproducts is not well understood. |
| Associated Reagents | Synthesis of caged compounds may involve hazardous reagents, such as DMNB bromide and DMF, which require careful handling and disposal. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from the point of generation to final removal by authorized personnel.
1. Waste Segregation and Collection:
-
Treat as Hazardous Waste: From the moment it is deemed waste, this compound, including unused stock, contaminated labware (e.g., pipette tips, gloves), and experimental solutions, must be treated as hazardous chemical waste.
-
Separate Waste Streams: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Maintain separate, clearly labeled containers for solid and liquid waste.
2. Proper Containerization:
-
Liquid Waste: Collect liquid waste containing this compound in a chemically compatible, leak-proof container with a secure, screw-on cap. Glass or polyethylene (B3416737) containers are generally suitable. Do not use containers with corks or parafilm as primary seals.
-
Solid Waste: Collect contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated, clearly labeled hazardous waste bag or a puncture-resistant container.
-
Headroom: Leave at least 10% of the container volume as headroom to allow for expansion of contents.
3. Accurate and Clear Labeling:
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as waste is first added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the waste container, including solvents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
4. Safe Storage in the Laboratory:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold at least 110% of the volume of the primary container. This will contain any potential leaks or spills.
-
Segregation from Incompatibles: Store the waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.
5. Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Provide Full Disclosure: When arranging for pickup, provide all available information about the waste, including the chemical name and any other components.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling DMNB-caged-Serine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMNB-caged-Serine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While one supplier's Material Safety Data Sheet (MSDS) for this compound classifies it as a non-hazardous substance, it is crucial to handle it with care due to the nature of its components and the hazards associated with related compounds.[1] The caging group is a derivative of 4,5-dimethoxy-2-nitrobenzyl, and a related compound, 4,5-Dimethoxy-2-nitrobenzyl bromide, is classified as a substance that causes severe skin burns and eye damage.[2][3][4] Therefore, a conservative approach to PPE is strongly recommended.
Minimum Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5] | Protects eyes from potential splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves.[5][6] | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Standard laboratory coat.[6][7] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[8] | Prevents injury from spills or dropped objects. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Handling Protocol:
-
Work Area Preparation: Ensure a clean and well-ventilated work area. A chemical fume hood is recommended, especially when handling the powdered form or preparing solutions.[8][9]
-
Personal Protective Equipment: Don the minimum recommended PPE before handling the compound.
-
Weighing: If weighing the solid form, do so in a fume hood or a designated weighing enclosure to avoid inhalation of any fine particles.
-
Solution Preparation: this compound is soluble in DMSO.[10] When preparing stock solutions, add the solvent slowly to the solid to avoid splashing.
-
Light Sensitivity: As a photocaged compound, this compound is sensitive to light.[10][11] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible.
-
Spill Management: In case of a spill, notify personnel in the immediate area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and follow institutional emergency procedures.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage.[10][13] |
| Light | Protect from light by storing in a dark container or location. |
| Container | Keep in a tightly sealed container to prevent moisture contamination. |
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.
Caption: A generalized workflow for the preparation and use of this compound in cellular assays.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of unused solutions and contaminated media in a designated "Organic Liquid" or "Halogenated Organic Waste" container, depending on the solvents used and institutional guidelines.[8][9] Do not pour down the drain.[8][9]
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled with the contents.
Emergency Procedures
In the event of an emergency, follow these first aid measures and contact your institution's emergency response team.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. scienceready.com.au [scienceready.com.au]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | CAS#:780009-55-4 | Chemsrc [chemsrc.com]
- 12. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 13. medchemexpress.com [medchemexpress.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
